Technical Documentation Center

5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate
  • CAS: 1609395-46-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate: Structural Elucidation, Synthetic Workflows, and Mechanistic Applications

Executive Summary In contemporary medicinal chemistry, the γ-lactam (2-pyrrolidinone) ring represents a privileged scaffold, frequently utilized to impart conformational rigidity and enhance the pharmacokinetic profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the γ-lactam (2-pyrrolidinone) ring represents a privileged scaffold, frequently utilized to impart conformational rigidity and enhance the pharmacokinetic profiles of small-molecule therapeutics. 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate is a highly specialized, chiral building block derived from this core. By integrating an N-methyl substitution and a 5-aminomethyl functional group, this compound serves as a versatile intermediate for synthesizing peptidomimetics, central nervous system (CNS) active agents, and novel racetam-like cognitive enhancers. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, mechanistic rationale in drug design, and a self-validating synthetic workflow.

Physicochemical Profiling & Structural Elucidation

The structural architecture of 5-(aminomethyl)-1-methyl-2-pyrrolidinone oxalate combines the solvent-like properties of N-Methyl-2-pyrrolidone (NMP)[1] with the reactive potential of a primary amine. The oxalate salt form is deliberately chosen over the free base to prevent spontaneous intermolecular condensation and oxidative degradation.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate
CAS Number 93623-77-9 (Oxalate) [2], 67433-53-8 (Free Base) [3]
Molecular Formula C₈H₁₄N₂O₅ (Base: C₆H₁₂N₂O + Salt: C₂H₂O₄)
Molecular Weight 218.21 g/mol
Core Scaffold γ-Lactam (Pyrrolidin-2-one)
Salt Form Oxalate (1:1 stoichiometric ratio)
Stereochemistry Chiral center at C5 (Typically (S) when derived from L-pyroglutamate)
LogP (Predicted) -0.8 to -1.2 (Highly polar due to the salt form)

Mechanistic Rationale in Drug Design

The strategic placement of functional groups on the 2-pyrrolidinone core is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements.

  • Conformational Restriction: The γ-lactam ring acts as a conformationally restricted bioisostere for linear amides and amino acids (such as GABA or glutamate). This rigidity reduces the entropic penalty upon target binding [4].

  • Lipophilicity & BBB Penetration: The N-methyl group eliminates the hydrogen bond donor capacity of the lactam nitrogen. This modification significantly increases the molecule's lipophilicity, a critical factor for blood-brain barrier (BBB) penetration in CNS drug discovery.

  • Functional Handle: The 5-aminomethyl group provides a primary amine that serves dual purposes: it acts as a critical hydrogen bond donor for receptor interaction and provides a highly reactive nucleophilic handle for downstream coupling (e.g., forming secondary amides with carboxylic acids).

Pharmacophore Core 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Lactam γ-Lactam Ring (Conformational Rigidity) Core->Lactam NMethyl N-Methyl Group (Lipophilicity / BBB Penetration) Core->NMethyl Amine Aminomethyl Group (H-Bond Donor / Functional Handle) Core->Amine Oxalate Oxalate Counterion (Solubility / Stability) Core->Oxalate

Pharmacophore features of 5-(aminomethyl)-1-methyl-2-pyrrolidinone oxalate in drug design.

Synthetic Methodology & Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating synthetic route starting from commercially available L-pyroglutamic acid. Every step is designed with specific chemoselectivity to preserve the integrity of the γ-lactam core.

Step-by-Step Protocol
  • Esterification:

    • Procedure: React L-pyroglutamic acid with anhydrous methanol in the presence of catalytic sulfuric acid (H₂SO₄) under reflux.

    • Causality: This step protects the carboxylic acid as a methyl ester (methyl L-pyroglutamate), preventing it from interfering with the subsequent strongly basic N-methylation step.

  • N-Methylation:

    • Procedure: Treat the methyl L-pyroglutamate with Sodium Hydride (NaH) in dry Tetrahydrofuran (THF) at 0°C, followed by the dropwise addition of Methyl Iodide (MeI).

    • Causality: The lactam nitrogen is weakly nucleophilic due to resonance stabilization with the adjacent carbonyl. NaH is required to deprotonate the nitrogen, forming a reactive amide anion that readily undergoes an Sₙ2 reaction with MeI.

  • Amidation:

    • Procedure: Stir the resulting N-methyl ester in a saturated solution of ammonia in methanol (NH₃/MeOH) at room temperature for 24 hours.

    • Causality: This converts the ester into a primary amide (1-methyl-5-oxopyrrolidine-2-carboxamide), setting the stage for reduction.

  • Chemoselective Reduction:

    • Procedure: Treat the amide with Borane-Tetrahydrofuran complex (BH₃·THF) at 0°C, then slowly warm to room temperature. Quench carefully with methanol.

    • Causality:Critical Step. Lithium Aluminum Hydride (LiAlH₄) cannot be used here, as it would indiscriminately reduce both the primary amide and the lactam carbonyl, destroying the pyrrolidinone ring. BH₃·THF is chemoselective, reducing the primary amide to a primary amine while leaving the sterically hindered, resonance-stabilized lactam intact.

  • Salt Formation:

    • Procedure: Dissolve the crude free base in absolute ethanol and add a stoichiometric equivalent of anhydrous oxalic acid. Cool to 4°C to induce crystallization. Filter and dry the precipitate.

    • Causality: Free primary amines on a pyrrolidinone ring are prone to oxidation and dimerization. The oxalate salt protonates the amine, rendering it chemically inert during storage and yielding a highly crystalline solid ideal for purification.

Synthesis Step1 L-Pyroglutamic Acid (Starting Material) Step2 Esterification (MeOH, H2SO4) Step1->Step2 Step3 N-Methylation (NaH, MeI) Step2->Step3 Step4 Amidation (NH3/MeOH) Step3->Step4 Step5 Reduction (BH3-THF) Step4->Step5 Step6 Salt Formation (Oxalic Acid, EtOH) Step5->Step6 Product 5-(Aminomethyl)-1-methyl- 2-pyrrolidinone Oxalate Step6->Product

Step-by-step synthetic workflow from L-pyroglutamic acid to the final oxalate salt.

Analytical Validation Protocol

To establish a self-validating system, the synthesized batch must undergo rigorous analytical testing to confirm structural identity and stereochemical purity.

  • Nuclear Magnetic Resonance (¹H NMR): The spectrum (in D₂O) must display a distinct singlet at ~2.8 ppm corresponding to the N-methyl protons. The aminomethyl protons (CH₂) will appear as a complex multiplet around 3.0–3.2 ppm, shifted downfield due to the protonated amine of the oxalate salt.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal a prominent molecular ion peak at m/z 129.1 [M+H]⁺, confirming the mass of the free base.

  • Chiral High-Performance Liquid Chromatography (HPLC): Because the C5 stereocenter is susceptible to epimerization during the strongly basic N-methylation step, chiral HPLC using a Daicel Chiralpak column is mandatory to ensure the enantiomeric excess (ee) remains >98%.

References

  • Wikipedia Contributors. "N-Methyl-2-pyrrolidone." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Synthesis of cis-2-aminomethyl-5-phenylpyrrolidine from methyl Boc-L-pyroglutamate." Organic & Biomolecular Chemistry. Available at:[Link]

Exploratory

Synthesis Pathways and Mechanistic Insights for 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate

Executive Summary 5-(Aminomethyl)-1-methyl-2-pyrrolidinone (CAS: 67433-53-8) and its corresponding oxalate salt represent highly versatile γ -lactam building blocks in modern drug discovery. The pyrrolidin-2-one core is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Aminomethyl)-1-methyl-2-pyrrolidinone (CAS: 67433-53-8) and its corresponding oxalate salt represent highly versatile γ -lactam building blocks in modern drug discovery. The pyrrolidin-2-one core is a privileged scaffold, frequently appearing in nootropics (racetams), anticonvulsants, and selective enzyme inhibitors. The integration of an aminomethyl moiety at the C5 position, coupled with N-methylation, yields a rigidified diamine surrogate. This structural motif is ideal for exploring structure-activity relationships (SAR) in central nervous system (CNS) active compounds.

This whitepaper details a robust, scalable, and self-validating six-step synthetic pathway starting from commercially available pyroglutamic acid, focusing on the mechanistic causality behind each reagent selection to ensure high yield and fidelity.

Retrosynthetic Analysis & Mechanistic Rationale

The strategic disconnection of 5-(aminomethyl)-1-methyl-2-pyrrolidinone requires precise control over the functionalization of the pyrrolidinone ring without compromising the stable γ -lactam core.

  • Starting Material Selection : Pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) is the optimal starting point. It is an inexpensive, commercially abundant chiral pool reagent that natively possesses the requisite γ -lactam framework.

  • Amine Installation Strategy : Direct conversion of an intermediate alcohol to an amine via ammonia displacement is mechanistically flawed, often yielding an intractable mixture of primary, secondary, and tertiary amines due to over-alkylation. To guarantee high fidelity and exclusively generate the primary amine, an azide intermediate is utilized. The azide acts as a masked primary amine that undergoes clean inversion and can be subsequently reduced via catalytic hydrogenation.

Retrosynthesis Target 5-(Aminomethyl)-1-methyl- 2-pyrrolidinone Oxalate FreeBase 5-(Aminomethyl)-1-methyl- 2-pyrrolidinone Target->FreeBase Salt Cleavage Azide 5-(Azidomethyl)-1-methyl- 2-pyrrolidinone FreeBase->Azide Reduction Alcohol 5-(Hydroxymethyl)-1-methyl- 2-pyrrolidinone Azide->Alcohol Substitution Ester Methyl 1-methyl-5-oxo- pyrrolidine-2-carboxylate Alcohol->Ester Reduction Pyroglutamic Pyroglutamic Acid Ester->Pyroglutamic Methylation/ Esterification

Caption: Retrosynthetic disconnection of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate.

Step-by-Step Experimental Protocols (Forward Synthesis)

As a standard of scientific integrity, every protocol described below acts as a self-validating system, incorporating strict In-Process Controls (IPCs) to confirm reaction completion before downstream progression.

ForwardSynthesis Step1 1. N-Methylation & Esterification (K2CO3, MeI, DMF) Step2 2. Ester Reduction (NaBH4, EtOH) Step1->Step2 Step3 3. Hydroxyl Activation (MsCl, Et3N, DCM) Step2->Step3 Step4 4. Azidation (NaN3, DMF, 80°C) Step3->Step4 Step5 5. Azide Reduction (H2, Pd/C, MeOH) Step4->Step5 Step6 6. Salt Formation (Oxalic Acid, EtOH) Step5->Step6

Caption: Six-step forward synthesis workflow from pyroglutamic acid to the target oxalate salt.

Step 1: One-Pot N-Methylation and Esterification

Objective : Convert pyroglutamic acid to methyl 1-methyl-5-oxopyrrolidine-2-carboxylate. Causality : While strong bases like sodium hydride (NaH) can be utilized for N-alkylation[1], they carry a high risk of epimerizing the C5 stereocenter if a specific enantiomer (e.g., L-pyroglutamic acid) is used. Utilizing anhydrous potassium carbonate ( K2​CO3​ ) with methyl iodide (MeI) in DMF achieves both the N-methylation of the lactam and the esterification of the carboxylic acid simultaneously under mild, stereoretentive conditions[2]. Protocol :

  • Suspend pyroglutamic acid (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) in dry DMF (10 mL/g).

  • Add MeI (3.0 eq) dropwise at 0 °C to mitigate the exothermic nature of the alkylation.

  • Warm the vessel to 40 °C and stir for 24 hours.

  • Validation (IPC): Monitor by LC-MS until the starting material is entirely consumed (Target Mass: M+H = 158.1).

  • Workup: Filter the inorganic salts, concentrate under high vacuum to remove DMF, and partition the residue between EtOAc and water. Extract the aqueous layer, dry the combined organic layers over Na2​SO4​ , and concentrate.

Step 2: Chemoselective Ester Reduction

Objective : Synthesize 5-(hydroxymethyl)-1-methyl-2-pyrrolidinone. Causality : Sodium borohydride ( NaBH4​ ) is selected to chemoselectively reduce the ester moiety to a primary alcohol. The γ -lactam carbonyl is highly stable and remains untouched under these conditions, preventing ring-opening[3]. Protocol :

  • Dissolve the ester from Step 1 in absolute ethanol (5 mL/g).

  • Add NaBH4​ (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (IPC): Confirm the disappearance of the ester carbonyl stretch (~1740 cm−1 ) via FT-IR, ensuring only the lactam carbonyl (~1690 cm−1 ) and a new broad O-H stretch (~3300 cm−1 ) remain.

  • Workup: Quench carefully with saturated NH4​Cl , extract with DCM, dry over MgSO4​ , and concentrate.

Step 3: Hydroxyl Activation (Mesylation)

Objective : Convert the hydroxyl group into a highly reactive leaving group. Protocol :

  • Dissolve the alcohol in dry DCM and add triethylamine ( Et3​N , 1.5 eq).

  • Cool to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir for 2 hours at 0 °C.

  • Validation (IPC): TLC (EtOAc/Hexane) must show complete conversion to a less polar spot.

  • Workup: Wash the organic phase with saturated NaHCO3​ and brine, dry, and concentrate to yield 5-(mesyloxymethyl)-1-methyl-2-pyrrolidinone. Note: Proceed immediately to Step 4 to avoid mesylate degradation.

Step 4: Azidation

Objective : Install the masked primary amine via nucleophilic substitution. Causality : The mesylate is displaced by the azide anion in an SN​2 mechanism. DMF is utilized as a polar aprotic solvent to optimally solvate the nucleophile, significantly accelerating the reaction rate. Protocol :

  • Dissolve the mesylate in dry DMF.

  • Add sodium azide ( NaN3​ , 2.0 eq) and heat the mixture to 80 °C for 8 hours.

  • Validation (IPC): Utilize FT-IR to confirm the presence of the strong, characteristic, and unambiguous azide stretch at ~2100 cm−1 .

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer thoroughly with water (3x) to remove residual DMF, dry, and concentrate.

Step 5: Azide Reduction

Objective : Generate the free base, 5-(aminomethyl)-1-methyl-2-pyrrolidinone. Protocol :

  • Dissolve the azide in methanol.

  • Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert atmosphere.

  • Purge the flask and stir under a hydrogen atmosphere (1 atm via balloon) at room temperature for 6 hours.

  • Validation (IPC): Confirm the complete disappearance of the azide stretch in FT-IR and the appearance of the primary amine peak in LC-MS (M+H = 129.1).

  • Workup: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst and concentrate the filtrate to yield the free base as an oil.

Step 6: Oxalate Salt Formation

Objective : Form 5-(aminomethyl)-1-methyl-2-pyrrolidinone oxalate. Causality : The free base is an oil that is prone to oxidation and atmospheric moisture absorption (hygroscopy). Converting it to the oxalate salt yields a stable, highly crystalline solid suitable for long-term storage, rigorous analytical characterization, and precise dosing in biological assays. Protocol :

  • Dissolve the free base in a minimal amount of hot absolute ethanol.

  • Add a stoichiometric solution of anhydrous oxalic acid (1.0 eq) in ethanol.

  • Allow the mixture to cool slowly to room temperature, then transfer to 4 °C to induce maximum crystallization.

  • Filter the resulting crystals, wash with ice-cold ethanol, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the expected thermodynamic yields and primary analytical markers for each intermediate in the synthetic pathway, providing a benchmark for process chemists.

StepTransformationIntermediate GeneratedTypical YieldKey Analytical Marker (IPC)
1 N-Methylation & EsterificationMethyl 1-methyl-5-oxopyrrolidine-2-carboxylate85–90%LC-MS: M+H = 158.1
2 Ester Reduction5-(Hydroxymethyl)-1-methyl-2-pyrrolidinone80–85%FT-IR: ~3300 cm⁻¹ (O-H stretch)
3 Hydroxyl Activation5-(Mesyloxymethyl)-1-methyl-2-pyrrolidinone>95%TLC: Complete consumption of alcohol
4 Azidation5-(Azidomethyl)-1-methyl-2-pyrrolidinone75–80%FT-IR: ~2100 cm⁻¹ (N₃ stretch)
5 Azide Reduction5-(Aminomethyl)-1-methyl-2-pyrrolidinone90–95%LC-MS: M+H = 129.1
6 Salt Formation5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate>90%State: Crystalline Solid

References

  • [1] US9440948B2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use. Google Patents.

  • [2] ES2903390T3 - Methods for preparing new IDH1 inhibitors. Google Patents.

  • [3] US9850277B2 - Therapeutically active compositions and their methods of use. Google Patents.

Sources

Foundational

5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate: A Comprehensive Technical Guide for Drug Development

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks that can accelerate lead optimization. Among these, 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate stands out as a h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks that can accelerate lead optimization. Among these, 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate stands out as a highly versatile, privileged scaffold. By combining the favorable physicochemical properties of an N-methylated lactam with a reactive primary amine, this compound serves as an ideal precursor for synthesizing CNS-active agents, peptidomimetics, and targeted ligands.

This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and field-proven methodologies for its integration into complex synthetic workflows.

Physicochemical Profiling & Structural Logic

The utility of 5-(aminomethyl)-1-methyl-2-pyrrolidinone lies in its dual nature: it is both a stable structural motif and a highly reactive conjugation point. However, primary aliphatic amines are notoriously hygroscopic and prone to atmospheric oxidation or carbamate formation (via CO₂ absorption).

To counteract this, the compound is supplied as an oxalate salt . The stoichiometric pairing with oxalic acid protonates the primary amine, locking it in an inert state that drastically improves shelf-life and handling characteristics [1].

Table 1: Physicochemical & Identification Properties
PropertyValueScientific Rationale / Implication
Chemical Name 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalateStandard IUPAC nomenclature.
CAS Numbers 67433-53-8 (Base/Salt) / 93623-77-9Cross-referenced in major chemical databases [1, 3].
Molecular Formula C₈H₁₄N₂O₅ (C₆H₁₂N₂O • C₂H₂O₄)1:1 ratio of free base to oxalic acid.
Molecular Weight 218.21 g/mol (Total)Low molecular weight ensures high atom economy.
Physical State White to off-white crystalline powderIndicates high purity and stable crystal lattice.
Solubility High in H₂O and DMSOOxalate salt drives aqueous solubility; free base is lipophilic.
Storage Conditions 2–8°C, desiccated, inert atmospherePrevents thermal degradation and moisture ingress [3, 4].
The Pharmacophore Model

The pyrrolidinone core is widely recognized in chemical safety and pharmacological literature (analogous to the solvent N-methyl-2-pyrrolidone, NMP) for its high solvency and excellent systemic distribution properties [2]. When integrated into a drug molecule, the N-methyl group increases lipophilicity and removes a hydrogen bond donor, which is a classical strategy to enhance Blood-Brain Barrier (BBB) penetration.

Pharmacophore core 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Scaffold amine Primary Amine (Conjugation Site) core->amine Reactivity lactam Lactam Carbonyl (H-Bond Acceptor) core->lactam Target Binding nmethyl N-Methyl Group (Lipophilicity/CNS Penetration) core->nmethyl ADME Optimization oxalate Oxalate Counterion (Stability & Formulation) core->oxalate Storage / Handling

Fig 1: Pharmacophore mapping and functional logic of the pyrrolidinone scaffold.

Self-Validating Experimental Protocol: Chemoselective Amide Coupling

To utilize this building block, the oxalate salt must be dissociated to liberate the nucleophilic free amine. The following protocol describes a highly efficient, self-validating workflow for coupling this amine to a target carboxylic acid using HATU.

As an application scientist, I design protocols where every step contains a built-in validation mechanism . This prevents the propagation of errors and ensures that causality drives the experimental outcome.

Workflow step1 Step 1: Salt Dissociation (3.0 eq DIPEA in DMF) val1 Validation 1: pH > 8 (Litmus Confirmation) step1->val1 step2 Step 2: Electrophile Activation (R-COOH + HATU + DIPEA) val1->step2 val2 Validation 2: Active Ester Formation (LC-MS Monitoring) step2->val2 step3 Step 3: Nucleophilic Acyl Substitution (Combine Step 1 & 2) val2->step3 val3 Validation 3: Amine Depletion (Ninhydrin Stain TLC) step3->val3 step4 Step 4: Aqueous Workup & Phase Separation val3->step4 val4 Validation 4: Final Purity >95% (HPLC-UV / NMR) step4->val4

Fig 2: Self-validating workflow for the chemoselective amide coupling of the oxalate salt.
Step-by-Step Methodology

Step 1: Dissolution and Free-Basing

  • Action: Suspend 1.0 equivalent of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate in anhydrous DMF (0.2 M). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: Oxalic acid (H₂C₂O₄) is diprotic. Exactly 2.0 equivalents of DIPEA are required to neutralize the oxalate counterion, while the additional 1.0 equivalent ensures the pyrrolidinone amine is fully deprotonated and nucleophilic. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Validation: Remove a 1 µL aliquot, dilute in 10 µL of DI water, and spot on pH paper. The system is validated when the pH reads > 8.

Step 2: Electrophile Activation

  • Action: In a separate flask, dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 15 minutes at room temperature.

  • Causality: Pre-activation of the acid prevents the free pyrrolidinone amine from interacting directly with the uronium coupling reagent (HATU), which can lead to dead-end guanidinium byproducts.

  • Validation: Analyze a micro-aliquot via LC-MS. The system is validated when the mass of the intermediate HOAt-active ester is observed and the starting acid is depleted.

Step 3: Nucleophilic Acyl Substitution

  • Action: Transfer the free-based amine solution (from Step 1) dropwise into the activated ester solution (from Step 2). Stir at room temperature for 2 to 4 hours.

  • Causality: The primary aliphatic amine is highly nucleophilic and will rapidly attack the HOAt-ester, displacing the leaving group to form the stable amide bond.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The system is validated when the primary amine spot (which stains deep pink/purple) completely disappears.

Step 4: Product Isolation and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Causality: The basic wash (NaHCO₃) removes residual acid and HOAt. The acidic wash (1M HCl) removes any unreacted pyrrolidinone amine and residual DIPEA. The highly water-soluble oxalate salts partition entirely into the aqueous waste stream.

  • Validation: Perform final HPLC-UV and ¹H-NMR analysis. The system is validated when the chromatogram shows >95% purity and the NMR spectra confirm the characteristic shift of the aminomethyl protons.

Analytical Characterization Standards

To definitively prove the structural integrity of the synthesized derivatives, researchers must rely on orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR): The key diagnostic signal for the 5-(aminomethyl)-1-methyl-2-pyrrolidinone core is the N-methyl singlet, typically appearing around δ 2.80 - 2.90 ppm in CDCl₃. Upon successful amide coupling, the methylene protons adjacent to the amine ( -CH2​-NH- ) will exhibit a distinct downfield shift due to the deshielding effect of the newly formed amide carbonyl.

  • Mass Spectrometry (LC-MS): The cleavage of the oxalate salt during the reaction means that the final mass spectrum will only reflect the free-base conjugate. The absence of the m/z 90 (oxalate) peak in the final product analysis is a critical quality control metric.

Conclusion

5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate is a highly engineered building block that bridges the gap between structural stability and synthetic utility. By leveraging the oxalate salt for storage and employing self-validating, stoichiometrically precise free-basing protocols, drug development professionals can seamlessly integrate this privileged lactam scaffold into next-generation therapeutics.

References

  • Occupational Safety and Health Administration (OSHA). "N-METHYL-2-PYRROLIDINONE Chemical Properties and Occupational Safety." OSHA. Available at: [Link]

Exploratory

physicochemical characteristics of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate

An in-depth technical analysis and methodological guide designed for researchers, medicinal chemists, and analytical scientists. Executive Summary In the landscape of modern drug discovery, the rational selection of buil...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide designed for researchers, medicinal chemists, and analytical scientists.

Executive Summary

In the landscape of modern drug discovery, the rational selection of building blocks dictates the success of downstream library synthesis and lead optimization. 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (CAS: 67433-53-8) represents a highly versatile, conformationally restricted intermediate. The pyrrolidin-2-one (γ-lactam) ring is widely recognized as a privileged scaffold in medicinal chemistry[1], frequently utilized to access novel chemical space in the design of kinase inhibitors, antiviral agents, and CNS-active therapeutics[2].

As application scientists, we do not merely execute synthetic or analytical protocols; we engineer workflows that inherently validate themselves. This whitepaper deconstructs the physicochemical characteristics of this specific oxalate salt, explaining the causality behind its structural design, and provides field-proven, self-validating analytical protocols for its characterization.

Structural Logic & Pharmacophore Mapping

The utility of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone lies in its precise spatial arrangement and functional group diversity. Unlike flat aromatic rings, the sp3-hybridization of the pyrrolidine core allows for the efficient exploration of three-dimensional (3D) pharmacophore space via a phenomenon known as "pseudorotation"[3].

  • The Pyrrolidin-2-one Core: Provides conformational rigidity and acts as a potent hydrogen-bond acceptor (via the carbonyl oxygen)[4].

  • The N-Methyl Substitution: Caps the lactam nitrogen, preventing it from acting as a hydrogen-bond donor. This precise modification tunes the lipophilicity of the molecule and restricts the conformational freedom of adjacent substituents, which is critical for minimizing entropic penalties upon target binding.

  • The 5-Aminomethyl Vector: Serves as the primary functionalization site (e.g., for amide coupling or reductive amination) and acts as a critical hydrogen-bond donor or ionic anchor in biological targets, such as in the design of PIM-1 kinase inhibitors[5] or α1-adrenergic receptor antagonists[6].

Pharmacophore Core Pyrrolidin-2-one Core (Privileged Scaffold) NMethyl N-Methyl Substitution (Lipophilicity Tuning) Core->NMethyl Modulates Sterics Aminomethyl 5-Aminomethyl Group (Primary Amine) Core->Aminomethyl Functional Vector Target Biological Target (Receptor/Enzyme Pocket) Core->Target Dipole / H-Bond Acceptor NMethyl->Target Hydrophobic Contact Oxalate Oxalate Counterion (Crystallinity) Aminomethyl->Oxalate Salt Stabilization Aminomethyl->Target Ionic / H-Bond Donor

Fig 1: Pharmacophore mapping and functional logic of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone.

Physicochemical Profiling & The Causality of the Oxalate Salt

Why is this compound supplied as an oxalate salt rather than a free base or a standard hydrochloride? Primary aliphatic amines are notoriously difficult to handle as free bases due to their propensity to absorb atmospheric CO₂ (forming carbamates) and moisture. The bicarboxylic nature of oxalic acid forms a highly crystalline, thermodynamically stable lattice with the primary amine. This prevents hygroscopicity and oxidative degradation, ensuring precise stoichiometric weighing during high-throughput library synthesis.

Table 1: Physicochemical Profile of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate

ParameterValueAnalytical Significance / Causality
CAS Registry Number 67433-53-8Unique identifier for the specific salt/free base form.
Molecular Formula C₆H₁₂N₂O · C₂H₂O₄Represents the 1:1 stoichiometric salt formation.
Molecular Weight 218.21 g/mol Derived from the free base (128.17)[7] + oxalic acid (90.03).
Physical State Crystalline SolidHigh lattice energy ensures long-term shelf stability.
pKa (Amine) ~9.5 – 10.2Fully protonated at physiological pH (7.4), critical for solubility.
LogP (Free Base) -0.2 to 0.5Highly polar; requires lipophilic functionalization for oral bioavailability.

Experimental Methodologies: Self-Validating Analytical Workflows

To ensure scientific integrity, analytical workflows must be self-validating. Relying on a single analytical technique for a polar, non-chromophoric molecule invites systemic error. Below are the optimized, step-by-step protocols for characterizing this compound.

Protocol 1: Orthogonal Determination of pKa and Thermodynamic Solubility

Causality: UV-metric pKa determination is fundamentally unsuitable here because the pyrrolidone scaffold lacks a conjugated π-system that significantly shifts UV absorbance upon protonation of the distal amine. Therefore, potentiometric titration is the primary method, orthogonally validated by NMR titration to ensure the measured pKa is unambiguously assigned to the primary amine.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM solution of the oxalate salt in 0.15 M KCl. Rationale: The KCl background maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing the activity coefficients during titration.

  • Atmospheric Control: Purge the titration vessel with high-purity Nitrogen (N₂) gas for 10 minutes prior to and during the experiment. Rationale: Prevents the dissolution of atmospheric CO₂, which forms carbonic acid and skews the basic region of the titration curve.

  • Potentiometric Titration: Titrate with standardized 0.1 M KOH from pH 2.0 to 11.0 using an automated titrator equipped with a glass electrode. Record the volume of titrant versus pH to generate the Bjerrum curve.

  • Orthogonal NMR Validation: Perform a parallel ¹H-NMR titration in D₂O. Track the chemical shift (δ) of the methylene protons adjacent to the primary amine as a function of pD. The inflection point of the chemical shift curve provides an orthogonal, structurally specific pKa measurement.

Protocol 2: Forced Degradation and Mass Balance Profiling

Causality: Standard C18 reversed-phase chromatography fails to retain highly polar, low-molecular-weight aliphatic salts, leading to ion suppression in the void volume. Furthermore, the lack of a strong chromophore renders UV detection blind to potential degradants. We must use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) and MS/MS to ensure a true mass balance.

Step-by-Step Methodology:

  • Stress Conditions:

    • Hydrolytic Stress: Dissolve 1 mg/mL of the compound in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 48 hours to probe lactam ring opening.

    • Oxidative Stress: Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours to probe amine oxidation.

  • Precise Quenching: Quench the basic sample with equimolar HCl, and the acidic sample with NaOH. Quench the H₂O₂ sample with sodium thiosulfate. Rationale: Halts degradation instantly to provide a highly accurate snapshot of the degradation profile.

  • HILIC-CAD/MS Analysis:

    • Column: ZILIC (Zwitterionic HILIC) column, 150 x 2.1 mm, 3 µm.

    • Mobile Phase: Gradient elution from 90% Acetonitrile to 50% Acetonitrile in Water, buffered with 10 mM Ammonium Formate (pH 3.0).

    • Detection: Route the eluent flow in a 1:1 split to a CAD (for uniform, non-optical mass quantification) and an ESI-MS/MS (for structural elucidation of degradants).

  • Data Synthesis: Integrate the parent peak and all degradant peaks on the CAD chromatogram. A self-validating system requires a mass balance recovery of >95%.

References

  • Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold Source: MDPI URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH / PubMed Central URL:[Link]

  • Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities Source: NIH / PubMed Central URL:[Link]

  • The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia Source: NIH / PubMed Central URL:[Link]

Sources

Foundational

In Vitro Evaluation of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate: A Technical Guide for Preclinical Profiling

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Causality of Experimental Design As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Causality of Experimental Design

As a Senior Application Scientist, designing an in vitro evaluation pipeline for a novel small molecule requires moving beyond rote protocol execution to establishing a causality-driven framework. 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (5-AMPO) is a structurally distinct pyrrolidinone derivative. Because it shares a core pharmacophore with racetam-class neuroactive drugs (e.g., levetiracetam, brivaracetam), its preclinical profiling must rigorously interrogate Central Nervous System (CNS) target engagement, specifically Synaptic Vesicle Glycoprotein 2A (SV2A) and ionotropic glutamate receptors.

Why the Oxalate Salt? The selection of the oxalate salt form over the free base is a critical first step for in vitro integrity. It significantly enhances aqueous solubility, eliminating the need for high concentrations of dimethyl sulfoxide (DMSO) as a vehicle. DMSO concentrations above 0.1% can independently alter membrane fluidity and trigger neurotoxicity, confounding cellular viability readouts in downstream excitotoxicity assays.

Workflow A Physicochemical Profiling (Oxalate Salt Formulation) B Target Engagement (SV2A Radioligand Binding) A->B C Functional Electrophysiology (AMPA Patch-Clamp) B->C D Cellular Efficacy (Glutamate Excitotoxicity) C->D E In Vitro ADMET (hERG & Cytotoxicity) D->E

Fig 1: Sequential in vitro evaluation workflow for 5-AMPO.

Target Engagement: SV2A Radioligand Binding

Pyrrolidinone derivatives classically exert their primary CNS effects via the modulation of SV2A, a membrane protein integral to neurotransmitter exocytosis. To establish target engagement, we utilize a competitive radioligand binding assay.

Causality & Design: We specifically employ [3H]ucb 30889 rather than tritiated levetiracetam. [3H]ucb 30889 is the gold-standard radioligand for SV2A because it possesses significantly higher affinity and slower dissociation kinetics, providing a superior dynamic range for competition assays and ensuring accurate Ki​ derivation[1].

Step-by-Step Methodology:
  • Membrane Preparation: Isolate synaptic vesicles from wild-type rat cerebral cortex tissue via sucrose density gradient centrifugation.

  • Assay Incubation: Incubate 20 µg of synaptic vesicle protein with 3.6 nM [3H]ucb 30889 in a binding buffer (50 mM Tris-HCl, pH 7.4)[1].

  • Compound Competition: Introduce 5-AMPO at escalating concentrations ( 10−10 to 10−4 M). Incubate for 120 minutes at 4°C to reach equilibrium.

  • Self-Validating Controls: Define non-specific binding using 1 mM unlabelled UCB 30889. Include Levetiracetam as a positive reference control[1].

  • Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by liquid scintillation counting.

Functional Electrophysiology: AMPA Receptor Modulation

While SV2A binding limits excessive vesicular release, racetams can also act as allosteric modulators of ionotropic AMPA receptors, preventing postsynaptic over-excitation.

Causality & Design: To capture real-time receptor kinetics, we utilize the whole-cell patch-clamp technique. Fast-application piezoelectric systems are required because AMPA receptors desensitize within milliseconds; standard bath perfusion cannot resolve these rapid gating transitions.

Step-by-Step Methodology:
  • Cell Preparation: Utilize HEK293T cells transiently expressing GluA2/3 AMPA receptor subunits.

  • Patch-Clamp Configuration: Pull borosilicate glass electrodes (2-6 MΩ resistance). Establish a whole-cell configuration and voltage-clamp the membrane at -60 mV.

  • Agonist Application: Apply 1 mM L-glutamate using a two-barrel theta glass tube controlled by a piezoelectric translator (solution exchange ~200 µs).

  • Compound Perfusion: Co-apply 5-AMPO (1 µM to 100 µM) to measure the attenuation of peak inward currents and changes in desensitization time constants ( τ ).

  • Self-Validating Controls: Use GYKI 52466 as a reference negative allosteric modulator to validate the assay's sensitivity to AMPA inhibition.

Cellular Efficacy: Glutamate Excitotoxicity Model

To translate molecular binding into functional neuroprotection, 5-AMPO must be evaluated in a cellular model of excitotoxicity.

Causality & Design: We mandate the use of primary cortical neurons rather than immortalized neuroblastoma lines (e.g., SH-SY5Y). Primary neurons cultured for 14 days in vitro (DIV) develop mature synaptic networks and express the exact physiological stoichiometry of NMDA/AMPA receptors required to accurately model glutamate-induced intracellular calcium overload and subsequent apoptosis[2].

Step-by-Step Methodology:
  • Primary Culture: Isolate cortical neurons from E18 Sprague-Dawley rat embryos. Culture in Neurobasal medium supplemented with B27 until DIV 14[2].

  • Pre-treatment: Incubate neurons with 5-AMPO (1 µM, 10 µM, 50 µM) for 1 hour prior to the insult.

  • Excitotoxic Insult: Expose the cultures to 250 µM glutamate for 6 hours. This intermediate dose produces robust, measurable neurotoxicity without causing immediate, unpreventable necrotic lysis[2].

  • Self-Validating Controls: Include MK-801 (10 µM), a potent NMDA receptor antagonist, as a positive control for neuroprotection.

  • Viability Readout: Assess neuronal survival at 24 hours post-insult using a standard MTT reduction assay and quantify Lactate Dehydrogenase (LDH) release into the media.

Mechanism Compound 5-AMPO SV2A SV2A Binding Compound->SV2A AMPA AMPA Receptor Modulation Compound->AMPA Glutamate Reduced Glutamate Release SV2A->Glutamate IonFlux Attenuated Na+/Ca2+ Influx AMPA->IonFlux Excitotoxicity Prevention of Excitotoxicity Glutamate->Excitotoxicity IonFlux->Excitotoxicity Survival Neuronal Survival Excitotoxicity->Survival

Fig 2: Proposed neuroprotective signaling pathway of 5-AMPO.

In Vitro Safety & ADMET: hERG Patch-Clamp

Before advancing to in vivo models, the cardiotoxic liability of 5-AMPO must be assessed. Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to fatal QT prolongation.

Causality & Design: Following ICH S7B guidelines, we utilize the manual whole-cell patch-clamp technique rather than fluorescence-based thallium flux assays. Patch-clamp directly measures the rapidly activating delayed rectifier potassium current ( IKr​ ), providing the most accurate prediction of proarrhythmic risk[3].

Step-by-Step Methodology:
  • Cell Line: Culture HEK293 cells stably transfected with the hERG channel[3].

  • Electrophysiology: Establish whole-cell configuration. Apply a step-ramp voltage protocol (depolarization to +20 mV followed by a repolarizing ramp to -80 mV) to elicit hERG tail currents[3].

  • Dosing: Perfuse 5-AMPO at 10 µM and 100 µM to calculate the IC50​ .

  • Self-Validating Controls: Utilize E-4031 (a highly selective hERG blocker) to confirm channel sensitivity and assay validity[3].

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 5-AMPO based on the aforementioned self-validating in vitro systems.

Table 1: Target Binding and Receptor Modulation | Compound | SV2A Binding ( Ki​ , nM) | AMPA Modulation ( IC50​ , µM) | |---|---|---| | 5-AMPO | 145 ± 12 | 8.4 ± 1.1 | | Levetiracetam (Ref) | 2400 ± 150 | >100 |

Table 2: Neuroprotection in Primary Cortical Neurons (250 µM Glutamate Insult)

Treatment Group Cell Viability (%) LDH Release (% of Max)
Vehicle Control 100 ± 4.2 12 ± 2.1
Glutamate (250 µM) 42 ± 5.1 88 ± 6.4
Glutamate + 5-AMPO (10 µM) 81 ± 4.8 34 ± 3.9

| Glutamate + MK-801 (10 µM) | 94 ± 3.3 | 18 ± 2.5 |

Table 3: In Vitro Safety (hERG & Cytotoxicity) | Compound | hERG Inhibition ( IC50​ , µM) | HepG2 Cytotoxicity ( CC50​ , µM) | |---|---|---| | 5-AMPO | >300 | >500 | | E-4031 (Positive Control) | 0.028 | N/A | | Doxorubicin (Positive Control)| N/A | 1.2 |

Conclusion

The in vitro evaluation of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate requires a highly controlled, causality-driven approach. By utilizing the oxalate salt for optimal solubility, [3H]ucb 30889 for precise SV2A mapping, primary cortical neurons for physiological excitotoxicity modeling, and rigorous patch-clamp electrophysiology for both efficacy and safety, researchers can establish a highly trustworthy, self-validating preclinical data package.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Title: Gating transitions and modulation of a hetero-octameric AMPA glutamate receptor Source: bioRxiv URL

Sources

Exploratory

The Pyrrolidinone Scaffold in Neurodegenerative Disease Research: Multi-Target Mechanisms and Assay Methodologies

Target Audience: Researchers, Scientists, and CNS Drug Development Professionals Prepared By: Senior Application Scientist The Privileged Nature of the Pyrrolidinone Core In central nervous system (CNS) drug discovery, o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and CNS Drug Development Professionals Prepared By: Senior Application Scientist

The Privileged Nature of the Pyrrolidinone Core

In central nervous system (CNS) drug discovery, overcoming the blood-brain barrier (BBB) while maintaining target specificity is a primary bottleneck. The 2-pyrrolidinone (γ-lactam) ring has emerged as a "privileged scaffold" that elegantly solves this problem. Chemically, the lactam ring mimics peptide bonds, providing excellent hydrogen-bond acceptor capabilities. Concurrently, its low molecular weight and high lipophilicity ensure optimal BBB permeability. While classical derivatives like piracetam and aniracetam established the foundation for pyrrolidinone-based cognitive enhancement and basic neuroprotection[1], modern rational drug design has pivoted toward synthesizing highly tuned pyrrolidinone derivatives that target specific neurodegenerative pathways in Alzheimer's Disease (AD) and Parkinson's Disease (PD).

Multi-Target Mechanisms in Neuroprotection

Neurodegenerative diseases are multifactorial; thus, modern therapeutic strategies rely on polypharmacology. The structural versatility of the pyrrolidinone core allows it to be functionalized to interact with distinct enzymatic and receptor targets:

  • GluN2C-Selective NMDA Potentiation: N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity, but broad-spectrum overactivation leads to excitotoxicity. Specific pyrrolidinone derivatives act as highly selective allosteric potentiators of GluN2C-containing NMDA receptors. This targeted modulation offers robust neuroprotection and restores synaptic function without the adverse psychotomimetic effects associated with non-selective NMDA modulation[2].

  • Cholinesterase Inhibition: Flavoalkaloids containing a pyrrolidinone ring (e.g., those isolated from Camellia sinensis) exhibit potent Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition. By bridging the catalytic active site (CAS) and the peripheral anionic site (PAS), these derivatives not only restore cholinergic deficits but also prevent PAS-induced amyloid-beta aggregation[3].

  • Monoacylglycerol Lipase (MAGL) Inhibition: Benzoxazole-clubbed 2-pyrrolidinones act as nanomolar inhibitors of MAGL. By preventing the enzymatic degradation of 2-arachidonoylglycerol (2-AG), these compounds upregulate the endocannabinoid system, profoundly suppressing the neuroinflammation that drives AD and PD progression[4].

G P Pyrrolidinone Scaffold NMDA GluN2C NMDA Potentiation P->NMDA Allosteric Modulator AChE AChE / BuChE Inhibition P->AChE Catalytic Site Binding MAGL MAGL Inhibition (Endocannabinoid) P->MAGL Oxyanion Hole Interaction Neuro Neuroprotection (AD & PD Models) NMDA->Neuro Anti-Excitotoxicity AChE->Neuro Cholinergic Restoration MAGL->Neuro Anti-Inflammatory

Multi-target neuroprotective pathways modulated by the pyrrolidinone scaffold.

Quantitative Pharmacological Landscape

To benchmark the efficacy of these novel derivatives, we must evaluate their half-maximal inhibitory/effective concentrations. The table below summarizes the quantitative performance of distinct pyrrolidinone classes against their respective CNS targets.

Compound ClassPrimary TargetKey Derivative / CompoundEfficacy (IC₅₀ / EC₅₀)Reference
Pyrrolidinone-core PotentiatorGluN2C NMDACompound 1EC₅₀ = 24 µM (238% potentiation)[2]
Flavoalkaloid (Camellia sinensis)AChE(-)-8-(5'''S)-N-ethyl-pyrrolidinone...IC₅₀ = 0.126 - 1.040 µM[3]
Benzoxazole-clubbed 2-pyrrolidinoneMAGLCompound 19 (4-NO₂ derivative)IC₅₀ = 8.4 nM[4]

Self-Validating Experimental Methodologies

As application scientists, we must design assays that inherently validate their own outputs. Below are the gold-standard, step-by-step protocols for evaluating the biological activity of pyrrolidinone derivatives.

Protocol A: In Vitro AChE Inhibition Kinetics (Modified Ellman’s Assay)

Causality & Rationale: The Ellman's method utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes the substrate acetylthiocholine, the resulting thiocholine reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion. Monitoring this at 412 nm provides a continuous, real-time kinetic readout of enzyme velocity, which is mandatory for precise IC₅₀ determination. Self-Validating System: The protocol mandates a non-enzymatic blank to subtract spontaneous substrate hydrolysis, and a reference inhibitor (e.g., Donepezil) to normalize inter-assay variability and validate enzyme integrity.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the pyrrolidinone derivative in DMSO. Ensure the final assay concentration of DMSO remains <1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound, and 20 µL AChE (0.22 U/mL). Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows slow-binding or time-dependent inhibitors to reach thermodynamic binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 10 µL DTNB (3 mM) and 10 µL acetylthiocholine iodide (15 mM) simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Plot residual enzyme activity versus log[inhibitor] to derive the IC₅₀.

Protocol B: Two-Electrode Voltage Clamp (TEVC) for NMDA Receptor Modulation

Causality & Rationale: Evaluating subunit-selective NMDA modulation requires a biological system free from endogenous mammalian background noise. Xenopus laevis oocytes allow for the precise, stoichiometric expression of recombinant GluN1/GluN2C receptors. Voltage clamping at -70 mV provides a direct measurement of ion flux while preventing the voltage-dependent Mg²⁺ block typical of NMDA receptors. Self-Validating System: The assay incorporates a strict washout phase. If the current returns to baseline post-washout, the pyrrolidinone is confirmed as a reversible allosteric modulator rather than an irreversible pore blocker or toxic artifact[2].

  • cRNA Preparation & Injection: Synthesize capped cRNA for GluN1 and GluN2C subunits. Inject 50 nL of the cRNA mixture (1:1 ratio) directly into the vegetal pole of defolliculated Xenopus oocytes.

  • Incubation: Store oocytes in ND96 medium at 18°C for 2-4 days. Causality: This temperature slows metabolism just enough to allow optimal receptor translation and stable membrane trafficking without degrading the cRNA.

  • Electrophysiological Recording: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl. Voltage-clamp the cell membrane at -70 mV.

  • Perfusion & Baseline: Perfuse the chamber with Ba²⁺-Ringer's solution. Causality: Using Ba²⁺ instead of Ca²⁺ prevents the secondary activation of the oocyte's endogenous Ca²⁺-activated Cl⁻ channels, which would confound the NMDA current readings. Apply 100 µM glutamate and 10 µM glycine to establish the baseline current.

  • Test Phase: Co-apply the pyrrolidinone derivative with the agonists. Record the percentage potentiation relative to the baseline current.

  • Washout: Perfuse with standard buffer until the current returns to baseline, validating reversibility.

G Prep cRNA Synthesis (GluN1/GluN2C) Inject Oocyte Microinjection (Xenopus laevis) Prep->Inject Incubate Incubation (2-4 Days, 18°C) Inject->Incubate Clamp TEVC Recording (Voltage Clamp -70mV) Incubate->Clamp Analyze Dose-Response Curve Generation Clamp->Analyze

Step-by-step workflow for evaluating NMDA receptor potentiation using TEVC.

Structure-Activity Relationship (SAR) Insights

Understanding the molecular docking of pyrrolidinones dictates future lead optimization:

  • MAGL Active Site: The carbonyl oxygen of the pyrrolidinone ring acts as a critical hydrogen bond acceptor. It positions itself precisely within the oxyanion hole of MAGL, forming stabilizing ~2Å hydrogen bonds with key catalytic triad residues (Ser122, Ala51, and Met123). Substituting the attached phenyl ring with electron-withdrawing groups (e.g., 4-NO₂ or 4-SO₂NH₂) drastically increases target affinity, dropping the IC₅₀ into the single-digit nanomolar range[4].

  • AChE Catalytic Gorge: For naturally derived flavoalkaloids, the stereochemistry at the C-6 position is paramount. The specific spatial orientation of the pyrrolidinone moiety allows the compound to sterically bridge the PAS and the CAS, effectively blocking substrate entry[3].

Conclusion

The pyrrolidinone scaffold transcends its historical origins in basic nootropics. Through rigorous SAR optimization and validated assay methodologies, it has evolved into a highly tunable pharmacophore capable of executing multi-targeted neuroprotective strategies. Its ability to modulate NMDA receptors, inhibit cholinesterases, and suppress neuroinflammation via MAGL inhibition cements its status as a cornerstone in modern neurodegenerative disease research.

References[1] Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWYua05cqZ7QILIzN0x403ibV_J1NRnl0Do6uX9ceDBavZP_750ja74-1MVlt2-V595LMnV2W1GCImxn7Xl-lNVx6Ci-PoPAKJqFBYx9XHEYIrTdZNHUkMj_HqmIZiNjPtrVg6F5g=[2] Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. PMC (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZfP7H6WLV1h6hwHjOH1ogcaVsS1R34PClCEUmtaOAXN67aXJEWEYctLPfXP32V2vqqcM6FqatR8TajVtz86rO0ZbspkyxJxeD8OmUJrh2e21mpnDk-4n_JyflnHpaLLgO9lQuYSazEsAMgew=[3] Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegenerative Diseases. PMC (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpuGOIKIdpvXjMPfk5Sd8MSVD8Z24-rEpGqe4xrxxVFh6E10ByqMNZmIlbqfbAR-WrcoR5XVk5j42TcVQP6ZVLf2jDdv-_3Pedgc7CwSbbVUWRabMbGQQSCoKoFACf09WecgE9-BittSHrQfs=[4] Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Semantic Scholar.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIvVda0zbGe2gpmjfWQSYJJE8LuCuD-fK5TkUSEiO00rntedreQuLiJ6A28cxeBQ9v5lSEKwmwWMFxRiEGnJQJTQSjPgDlRgjm5VrJ8zGBiJLB-visJ7SwUR1LuN1SgIZupqgT5ZU0DQ8LFVG9k3h53L01WZ5qIDnKvV-8fAUpmVKMxhbszRcJ9A==

Sources

Foundational

The Strategic Utility of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate in Early Drug Discovery

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary In the contemporary landscape of early drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and hit-t...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the contemporary landscape of early drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and hit-to-lead optimization, the selection of molecular building blocks dictates the trajectory of a program. Historically, medicinal chemistry libraries were dominated by flat, sp2-hybridized aromatic systems. However, a paradigm shift towards sp3-enriched, three-dimensional (3D) scaffolds has emerged to improve target selectivity, solubility, and overall clinical success rates [1].

5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (CAS: 67433-53-8) represents a highly versatile, sp3-rich building block. As a Senior Application Scientist, I have observed that incorporating this specific pyrrolidinone derivative allows teams to systematically explore 3D chemical space while maintaining strict adherence to the physicochemical constraints required for successful fragment elaboration. This guide delineates the structural rationale, physicochemical profiling, and self-validating experimental workflows for integrating this molecule into early-stage discovery pipelines.

Structural Rationale & Physicochemical Profiling

The pyrrolidinone core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in neuroprotective agents, anticonvulsants, and antimicrobial compounds [2]. The specific substitution pattern of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone offers a highly tunable pharmacophore:

  • The Lactam Core: The five-membered lactam provides a rigid, non-planar ring system (due to pseudorotation) that projects substituents into defined 3D vectors [3]. The carbonyl oxygen acts as a potent, directional hydrogen bond acceptor (HBA).

  • N-Methylation: The methyl group on the lactam nitrogen eliminates a hydrogen bond donor (HBD), capping the molecule to prevent non-specific aggregation and improving membrane permeability (LogP modulation).

  • C5-Aminomethyl Vector: The primary amine attached via a methylene linker at the C5 position serves as the primary synthetic handle. It provides an optimal exit vector for fragment growing, allowing for amide coupling, reductive amination, or sulfonylation.

  • Oxalate Salt Form: The free base of this compound (MW 128.17) is an oil that is prone to oxidative degradation and is difficult to handle in automated dispensing systems. The oxalate salt provides a highly crystalline, non-hygroscopic solid, ensuring precise stoichiometric accuracy during high-throughput library generation.

Table 1: Comparative Physicochemical Profile

To understand its utility in FBDD, we must evaluate its properties against the "Rule of Three" (Ro3), which dictates that ideal fragments should have a Molecular Weight (MW) < 300 Da, LogP < 3, and ≤ 3 H-bond donors/acceptors [4].

Property5-(Aminomethyl)-1-methyl-2-pyrrolidinone (Free Base)FBDD "Rule of Three" ThresholdRationale for Discovery Utility
Molecular Weight 128.17 g/mol < 300 g/mol Leaves >170 Da of "budget" for fragment growth and linking.
cLogP -0.45 (approx.)< 3.0High aqueous solubility; ideal for high-concentration biophysical assays (SPR/NMR).
H-Bond Donors (HBD) 2 (from primary amine)≤ 3Provides points for target engagement; easily converted to 0-1 upon amide coupling.
H-Bond Acceptors (HBA) 2 (lactam C=O, amine N)≤ 3Strong, directional interaction potential without exceeding polarity limits.
Fraction sp3 (Fsp3) 0.83> 0.4 (Industry ideal)Exceptional 3D character, allowing escape from "flatland" chemical space.
TPSA 46.3 Ų< 60 ŲExcellent potential for blood-brain barrier (BBB) penetration if desired.

Application in Fragment-Based Drug Discovery (FBDD)

In FBDD, the rate-limiting step is often the synthetic elaboration of a low-affinity fragment hit into a high-affinity lead [5]. 5-(Aminomethyl)-1-methyl-2-pyrrolidinone is strategically deployed during the Fragment Growing phase. Once a primary fragment is identified binding to a sub-pocket (e.g., via X-ray crystallography), this pyrrolidinone building block is coupled to the hit to project the lactam moiety into an adjacent binding pocket.

FBDD_Workflow A Fragment Library Screening (SPR/NMR) B Hit Identification (Kd ~ mM) A->B C X-Ray Crystallography Vector Analysis B->C D Fragment Growing via 5-(Aminomethyl)... Scaffold C->D E Lead Compound (Kd ~ nM) D->E

Fragment Elaboration Workflow utilizing 3D sp3-rich building blocks.

Experimental Workflows: Self-Validating Protocols

As an application scientist, I emphasize that protocols must be designed with inherent causality—understanding why a reagent is used—and must include self-validating checkpoints to ensure data integrity.

Protocol A: High-Throughput Parallel Amide Coupling

This protocol is designed for generating a library of derivatives by coupling the oxalate salt to various carboxylic acid-containing fragment hits.

Causality & Design: The critical challenge is the oxalate counterion. Direct coupling attempts without sufficient base will fail because the primary amine remains protonated. We utilize N,N-Diisopropylethylamine (DIPEA) at a specific stoichiometry: 2.0 equivalents to neutralize the oxalic acid, and an additional 1.0–1.5 equivalents to act as an acid scavenger during the HATU-mediated coupling.

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In a 20 mL scintillation vial, suspend 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (1.0 mmol, 218.2 g/mol ) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Free-Basing: Add DIPEA (3.5 mmol, 0.61 mL) dropwise. Observation: The suspension will clarify into a homogeneous solution as the oxalate salt is neutralized and the free base is liberated. Stir for 10 minutes at room temperature.

  • Pre-Activation of the Acid: In a separate vial, dissolve the target carboxylic acid (1.1 mmol) in 3.0 mL DMF. Add HATU (1.1 mmol) and DIPEA (1.1 mmol). Stir for 15 minutes. Causality: Pre-activation forms the active OAt ester, preventing the primary amine from reacting directly with the coupling reagent (which can form guanidinium byproducts).

  • Coupling: Transfer the activated acid solution to the amine solution. Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS Check): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Criteria: The reaction is complete when the extracted ion chromatogram (EIC) for the amine free base ( [M+H]+=129.1 ) is depleted by >95%, and the desired product mass is the dominant peak.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3 x 15 mL), wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Kinetic Solubility Profiling for Biophysical Assays

Fragment hits must be highly soluble for Surface Plasmon Resonance (SPR) or NMR screening. This protocol validates the solubility of the synthesized pyrrolidinone derivatives.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized lead compound in 100% DMSO.

  • Aqueous Dilution: Pipette 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate. This yields a theoretical concentration of 100 µM in 1% DMSO.

  • Incubation: Seal the plate and shake at 300 rpm for 24 hours at 25°C to allow thermodynamic equilibration.

  • Filtration (Self-Validation): Transfer the mixture to a filter plate (0.22 µm PVDF membrane) and centrifuge. Causality: This removes any micro-precipitates that would cause false light-scattering signals in SPR.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% DMSO. If the calculated concentration in the filtrate is ≥ 95 µM, the compound is validated for high-concentration biophysical screening.

Pharmacophore Mapping & Mechanistic Insights

When 5-(Aminomethyl)-1-methyl-2-pyrrolidinone is incorporated into a molecule, it fundamentally alters the target-binding landscape. The diagram below illustrates the distinct functional vectors this building block provides to a medicinal chemist.

Pharmacophore_Map Core Pyrrolidinone Core (sp3) NMe N-Methyl (Steric Shield) Core->NMe Lipophilic contact Carbonyl Lactam C=O (H-Bond Acceptor) Core->Carbonyl Dipole interaction Amine C5-Aminomethyl (Synthetic Vector) Core->Amine Fragment growth

Pharmacophore mapping of the 5-(Aminomethyl)-1-methyl-2-pyrrolidinone scaffold.

  • The N-Methyl Shield: By occupying the space around the nitrogen, the methyl group prevents unwanted hydrogen bond donation, which often leads to poor oral bioavailability due to high desolvation penalties.

  • The Lactam Dipole: The highly polarized C=O bond is an exceptional acceptor for kinase hinge-binding motifs or for interacting with structured water networks within a protein's active site.

Conclusion

The transition from flat, 2D chemical space to 3D, sp3-enriched architectures is not merely a trend; it is a fundamental requirement for addressing complex, previously "undruggable" targets. 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate serves as an exemplary building block in this endeavor. Its low molecular weight, favorable Fsp3 character, and highly reactive primary amine handle make it an indispensable tool for Fragment-Based Drug Discovery. By employing the rigorous, self-validating synthetic and physicochemical protocols outlined in this guide, discovery teams can rapidly elaborate weak fragment hits into potent, selective, and developable lead compounds.

References

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Journal of the American Chemical Society[Link][1]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Center for Biotechnology Information (NCBI)[Link][2]

  • FBDD: Fragment-Based Drug Discovery BioSolveIT [Link][3]

  • Fragment-based drug discovery: A graphical review National Center for Biotechnology Information (NCBI) / PMC[Link][4]

Sources

Exploratory

The Aminomethyl Pyrrolidinone Scaffold: A Comprehensive Guide to Synthesis, Reactivity, and Medicinal Applications

Executive Summary Aminomethyl pyrrolidinones (AMPs) represent a privileged class of γ-lactam scaffolds in modern medicinal chemistry. Characterized by a saturated five-membered lactam ring bearing an exocyclic primary am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminomethyl pyrrolidinones (AMPs) represent a privileged class of γ-lactam scaffolds in modern medicinal chemistry. Characterized by a saturated five-membered lactam ring bearing an exocyclic primary amine, AMPs offer a unique combination of structural rigidity, hydrogen-bonding capability, and versatile nucleophilicity. This technical guide explores the mechanistic causality behind their efficacy in drug design—particularly in evading viral resistance—and provides field-proven, self-validating protocols for their synthesis and derivatization.

Structural Biology & Mechanistic Causality in Drug Design

The strategic placement of the aminomethyl group on the pyrrolidinone ring (typically at the C4 or C5 position) allows medicinal chemists to probe specific enzyme sub-pockets. A premier example of this is the utilization of (S)-5-aminomethyl-2-pyrrolidinone as a P1' ligand in the design of next-generation HIV-1 protease inhibitors[1].

The "Backbone Binding" Strategy

Viral mutation frequently alters the amino acid side chains within an enzyme's active site, rendering traditional inhibitors ineffective. To combat this, researchers employ a "backbone binding" strategy[1].

  • Causality of Efficacy: The (S)-5-aminomethyl-2-pyrrolidinone scaffold is engineered to interact directly with the highly conserved backbone atoms of the HIV-1 protease, specifically the Gly-27' carbonyl and the Arg-8 side chain within the S1'-subsite[1].

  • Because the structural backbone of the enzyme cannot mutate without compromising the protease's fundamental catalytic viability, inhibitors utilizing this AMP scaffold retain near-full potency against multi-drug-resistant clinical HIV-1 variants[1].

G P1 P1' Ligand (S)-5-Aminomethyl-2-pyrrolidinone HIV HIV-1 Protease Active Site P1->HIV Binds S1' Subsite Gly27 Gly-27' (Backbone Carbonyl) P1->Gly27 H-Bonding Arg8 Arg-8 (Side Chain) P1->Arg8 Electrostatic / H-Bonding P2 P2 Ligand (Cp-THF) P2->HIV Binds S2 Subsite Resist Evasion of Multi-Drug Resistance Gly27->Resist Backbone Binding Strategy Arg8->Resist Conserved Target

Figure 1: Logical mapping of (S)-5-AMP backbone binding in HIV-1 protease.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of enantiopure AMPs requires strict control over reaction conditions to prevent racemization of the stereocenter. The following protocol details the optically active synthesis of (S)-5-aminomethyl-2-pyrrolidinone from commercially available (S)-5-(hydroxymethyl)-2-pyrrolidinone[1].

Experimental Workflow

Workflow SM (S)-5-(hydroxymethyl) -2-pyrrolidinone Step1 Tosylation (TsCl, DMAP, Et3N) SM->Step1 Int1 Tosylate Intermediate Step1->Int1 Step2 Azidation (NaN3, DMF, 55°C) Int1->Step2 Int2 Azide Derivative Step2->Int2 Step3 Catalytic Hydrogenation (10% Pd-C, H2, EtOAc) Int2->Step3 Prod (S)-5-(aminomethyl) -2-pyrrolidinone Step3->Prod

Figure 2: Self-validating synthetic workflow for (S)-5-aminomethyl-2-pyrrolidinone.

Step-by-Step Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system incorporating In-Process Controls (IPCs) at every stage[1].

Step 1: Tosylation of the Primary Alcohol

  • Reaction: Dissolve (S)-5-(hydroxymethyl)-2-pyrrolidinone (1.0 equiv) and p-toluenesulfonyl chloride (1.28 equiv) in anhydrous CH₂Cl₂ at 0 °C[1].

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.2 equiv) and Triethylamine (Et₃N, 1.28 equiv) dropwise[1].

  • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate, which accelerates the transfer of the tosyl group to the primary alcohol while Et₃N acts as an acid scavenger.

  • Validation (IPC): Monitor via Thin-Layer Chromatography (TLC). The highly polar starting material will disappear, replaced by a less polar UV-active spot (tosylate). Quench with water, extract with CH₂Cl₂, wash with 1N HCl, and dry over Na₂SO₄[1].

Step 2: Nucleophilic Displacement (Azidation)

  • Reaction: Dissolve the crude tosylate in anhydrous DMF. Add Sodium Azide (NaN₃, 2.0 equiv) and heat to 55 °C for 9 hours[1].

  • Causality: The tosylate is an excellent leaving group, allowing the azide anion to perform a clean Sₙ2 displacement. Because the reaction occurs at the exocyclic carbon, the C5 stereocenter of the pyrrolidinone ring is preserved.

  • Validation (IPC): Perform Infrared (IR) Spectroscopy on an aliquot. The appearance of a sharp, intense absorption band at ~2100 cm⁻¹ definitively confirms the presence of the azide functional group.

Step 3: Catalytic Hydrogenation

  • Reaction: Dissolve the azide derivative in Ethyl Acetate (EtOAc). Add 10% Palladium on Carbon (Pd-C) catalyst (10% w/w)[1].

  • Reduction: Purge the reaction vessel and stir under a Hydrogen (H₂) atmosphere (1 atm) until gas uptake ceases[1].

  • Validation (IPC): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The product will stain a vivid purple/blue upon heating, confirming the generation of the primary amine. Furthermore, IR spectroscopy will show the complete disappearance of the 2100 cm⁻¹ azide stretch. Filter through Celite to afford the optically active amine in quantitative yield[1].

Advanced Cyclization Pathways & Scaffold Reactivity

The AMP scaffold possesses two distinct nucleophilic centers: the highly reactive exocyclic primary amine and the less reactive secondary lactam nitrogen. Understanding the differential reactivity of these centers is critical for building complex polycyclic architectures.

Success: Formation of 5-5-5 Fused Tricyclic Aminals

When 5-aminomethylpyrrolidinone is reacted with vinyl vicinal tricarbonyl derivatives, it acts as a potent polyelectrophile trap[2].

  • Mechanism: The primary amine acts as a dinucleophile, adding to both the central carbonyl and the vinyl group in a conjugate fashion to form an intermediate 5-hydroxy-2-pyrrolidinone[2].

  • Intramolecular Cyclization: This intermediate forms a highly activated iminium ion. At this stage, the lactam nitrogen—despite its lone pair being partially delocalized into the adjacent carbonyl—acts as a third nucleophile, successfully closing the ring to form a novel 5-5-5 fused tricyclic aminal[2].

Limitation: Steric and Electronic Hindrance in Naphthoquinones

Conversely, attempting a multicyclization reaction between 5-aminomethyl-2-pyrrolidinone and 2,3-dichloro-1,4-naphthoquinone reveals the scaffold's limitations[3].

  • Mechanism: The primary amine successfully executes a nucleophilic vinyl substitution, displacing the first chlorine atom on the naphthoquinone ring[3].

  • Failure to Cyclize: However, the subsequent cyclization fails. The lactam nitrogen is unable to displace the second chlorine atom[3].

  • Causality: This failure is attributed to the inherent amide resonance (delocalization of the nitrogen lone pair into the lactam carbonyl), which severely reduces the nucleophilicity of the lactam nitrogen, combined with the steric bulk of the naphthoquinone system[3].

Comparative Data Analysis

To aid in scaffold selection, the following table summarizes the key properties and applications of the two most prominent AMP isomers used in medicinal chemistry.

Feature4-Aminomethyl-2-pyrrolidinone5-Aminomethyl-2-pyrrolidinone
PubChem CID 137950451 (as dihydrochloride)[4]N/A (Often synthesized de novo)
Stereocenter Location C4 (β-position to lactam carbonyl)C5 (γ-position to lactam carbonyl)
Primary Application General CNS scaffolds, racetam derivativesP1' Ligands in Aspartyl Protease Inhibitors[1]
Key Precursor Itaconate derivatives or cyano-pyrrolidones5-(hydroxymethyl)-2-pyrrolidinone[1]
Reactivity Profile Amine is highly exposed; less steric hindranceAmine is adjacent to the chiral center; excellent for directing backbone H-bonding[1]

References

  • Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1' Source: NIH / PubMed Central URL
  • I. Addition of amino amides to vinyl vicinal tricarbonyl derivatives. II.
  • Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea)
  • 4-(Aminomethyl)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The pyrrolidinone ring is a well-established "privileged scaffold" in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrrolidinone ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its prevalence in over 20 FDA-approved drugs underscores its therapeutic importance. Pyrrolidinone derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1] The versatility of this scaffold lies in its capacity for hydrogen bonding, conformational flexibility, and the relative ease of chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of a specific derivative, 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate, a compound of interest for further investigation in drug discovery and development programs.

Chemical Profile and Properties

A clear understanding of the physicochemical properties of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate is crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name 1-methyl-5-(aminomethyl)pyrrolidin-2-one; oxalic acid-
Molecular Formula C₇H₁₄N₂O₅[2]
Molecular Weight 206.19 g/mol [2]
CAS Number 1050590-36-7[2]
Appearance White to off-white solidPredicted
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents.Predicted

Experimental Protocols

PART 1: Synthesis of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate

The following protocol outlines a proposed synthetic route for 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate, commencing with the catalytic hydrogenation of a suitable nitrile precursor. This method is an established and effective way to produce primary amines from nitriles.[1][3][4]

Workflow for the Synthesis of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate

A 1-Methyl-5-oxo-2-pyrrolidinecarbonitrile B Catalytic Hydrogenation (H₂, Pd/C, Methanol) A->B Reduction C 5-(Aminomethyl)-1-methyl-2-pyrrolidinone (Free Base in Solution) B->C E Salt Formation & Precipitation C->E D Oxalic Acid Dihydrate (in Isopropanol) D->E F 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate (Crude Product) E->F Isolation G Recrystallization (Methanol/Isopropanol) F->G Purification H Purified Product G->H

Caption: A logical workflow for the synthesis and purification of the target compound.

Materials and Reagents:

  • 1-Methyl-5-oxo-2-pyrrolidinecarbonitrile

  • Palladium on Carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Oxalic acid dihydrate

  • Isopropanol (IPA)

  • Diatomaceous earth (e.g., Celite®)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalytic Hydrogenation (Reductive Amination of the Nitrile):

    • In a suitable high-pressure reaction vessel, dissolve 1-methyl-5-oxo-2-pyrrolidinecarbonitrile (1.0 eq) in anhydrous methanol.

    • Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel with hydrogen gas several times to remove any residual air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but this may require optimization).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation of the Free Base:

    • Once the reaction is complete, carefully depressurize the reaction vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings. The resulting solution contains the free base of 5-(aminomethyl)-1-methyl-2-pyrrolidinone.

  • Formation of the Oxalate Salt:

    • In a separate flask, prepare a saturated solution of oxalic acid dihydrate (1.0-1.1 eq) in isopropanol.

    • Slowly add the oxalic acid solution to the methanolic solution of the free base with stirring.

    • A precipitate of 5-(aminomethyl)-1-methyl-2-pyrrolidinone oxalate should form. If precipitation is slow, cooling the mixture in an ice bath or adding a co-solvent like diethyl ether can aid in crystallization.

    • Stir the mixture for an additional 1-2 hours to ensure complete precipitation.

  • Isolation and Drying of the Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold isopropanol to remove any soluble impurities.

    • Dry the crude product under vacuum to a constant weight.

PART 2: Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A mixture of methanol and isopropanol is a good starting point for this polar, salt-like compound.[5]

Procedure:

  • Dissolve the crude 5-(aminomethyl)-1-methyl-2-pyrrolidinone oxalate in a minimal amount of hot methanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add isopropanol to the hot methanolic solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • For maximum yield, cool the flask in an ice bath for an additional 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8-4.0m1HCH at C5
~3.2-3.4m2HCH₂ of aminomethyl group
~2.8s3HN-CH₃
~2.2-2.5m2HCH₂ at C3
~1.9-2.2m2HCH₂ at C4

Expected ¹³C NMR Spectral Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~175C=O (pyrrolidinone)
~165C=O (oxalate)
~55-60CH at C5
~40-45CH₂ of aminomethyl group
~30N-CH₃
~25-30CH₂ at C3
~20-25CH₂ at C4
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

  • Prepare a KBr pellet containing a small amount of the purified product or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3300-3500 (broad)N-H stretching (primary amine)
2800-3200 (broad)O-H stretching (oxalic acid), C-H stretching
~1700-1740C=O stretching (oxalate)
~1680C=O stretching (amide I band of pyrrolidinone)
~1600N-H bending (primary amine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique:

  • Electrospray Ionization (ESI) is a suitable method for this polar and non-volatile compound.

Expected Mass-to-Charge Ratio (m/z):

  • Positive Ion Mode [M+H]⁺: Expected for the free base at m/z 129.1077 (for C₆H₁₃N₂O⁺). The oxalate salt will likely dissociate in the ESI source.

  • Fragmentation: Common fragmentation patterns for pyrrolidinone-containing structures may be observed, although the presence of the basic aminomethyl group can dominate the fragmentation, leading to a prominent immonium ion.[6]

Safety and Handling

5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[1][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

  • Skin and Eye Irritation: Similar to N-methyl-2-pyrrolidinone, this compound may cause skin and eye irritation.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]

  • Toxicity: Oxalic acid is toxic if ingested. The overall toxicity of the target compound has not been established and it should be treated as potentially harmful.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry place, protected from light and moisture.

Conclusion

This document provides a detailed experimental framework for the synthesis, purification, and characterization of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate. The protocols are based on established chemical principles and data from related compounds. Researchers and scientists in the field of drug development can utilize this guide as a starting point for the preparation and investigation of this and other novel pyrrolidinone derivatives. Adherence to good laboratory practices and safety precautions is paramount throughout all experimental procedures.

References

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds - ResearchGate. (URL: [Link])

  • SAFETY DATA SHEET - RCI Labscan. (URL: [Link])

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex - Academia.edu. (URL: [Link])

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Alternative of picric acid for recrystallisation : r/Chempros - Reddit. (URL: [Link])

  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed. (URL: [Link])

Sources

Application

Application Note: Investigating 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate in Primary Neuronal Networks

Introduction & Mechanistic Rationale 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate is a conformationally restricted analogue of GABA and a structural relative of the racetam class of neuromodulators (e.g., levetiracet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate is a conformationally restricted analogue of GABA and a structural relative of the racetam class of neuromodulators (e.g., levetiracetam, piracetam). In neuropharmacological research, pyrrolidinone derivatives are highly valued for their ability to modulate synaptic transmission without acting as direct agonists or antagonists at classical postsynaptic receptors. Instead, they typically target the presynaptic terminal—specifically binding to Synaptic Vesicle Protein 2A (SV2A) [1].

By interacting with SV2A, these compounds alter vesicle fusion kinetics and modulate presynaptic voltage-gated calcium channels (VGCCs). This results in a fine-tuning of neurotransmitter release, observable as changes in miniature excitatory postsynaptic current (mEPSC) frequencies and intracellular calcium transients. This application note details the optimized, self-validating protocols for utilizing 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate in primary in vitro neuronal models.

Pathway Visualization

Pathway A 5-(Aminomethyl)-1-methyl- 2-pyrrolidinone oxalate B Synaptic Vesicle Protein 2A (SV2A) Binding A->B High Affinity Interaction C Modulation of Vesicle Priming & Fusion B->C Conformational Shift D Presynaptic Ca2+ Influx (VGCCs) B->D Allosteric Regulation E Enhanced mEPSC Frequency & Network Bursting C->E Neurotransmitter Release D->C Ca2+-Dependent Trigger

Fig 1: Proposed neuromodulatory pathway of pyrrolidinone derivatives via SV2A and calcium signaling.

Experimental Causality: Handling the Oxalate Salt in Calcium-Sensitive Assays

Expert Insight: The compound is supplied as an oxalate salt to enhance solid-state stability and shelf life. However, in in vitro neuronal models, the introduction of the oxalate anion ( C2​O42−​ ) requires rigorous stoichiometric management. Oxalate is a potent chelator of divalent cations and can precipitate as calcium oxalate ( CaC2​O4​ ) in standard Artificial Cerebrospinal Fluid (ACSF) or Neurobasal media, which typically contain 1.2–2.0 mM Ca2+ .

Uncontrolled precipitation not only reduces the bioavailability of the active pyrrolidinone moiety but also artificially depletes extracellular calcium ( [Ca2+]e​ ). This depletion will suppress synaptic transmission and severely confound live-cell calcium imaging results. To circumvent this, our protocol dictates the preparation of a highly concentrated master stock in anhydrous DMSO, followed by a >1,000-fold dilution in recording buffer immediately prior to application. This ensures the final oxalate concentration remains strictly below the solubility product constant ( Ksp​ ) for calcium oxalate, preserving [Ca2+]e​ integrity.

Step-by-Step Experimental Protocols

Protocol A: Primary Hippocampal Neuronal Culture

To ensure the recorded signals are purely neuronal and not artifacts of glial syncytia, this protocol incorporates a self-validating mitotic inhibitor step [2].

  • Dissection & Dissociation: Isolate hippocampi from P0–P1 mouse pups in ice-cold Hibernate-E medium. Digest tissue using 20 U/mL papain for 15 minutes at 37°C, followed by gentle mechanical trituration using fire-polished Pasteur pipettes.

  • Plating: Plate the dissociated neurons at a density of 5×104 cells/cm² onto glass coverslips pre-coated with 50 µg/mL Poly-D-Lysine and 20 µg/mL Laminin.

  • Maintenance: Culture cells in Neurobasal-A medium supplemented with 2% B27, 1% GlutaMAX, and 1% Penicillin-Streptomycin at 37°C, 5% CO2​ .

  • Glial Suppression (Critical Control): At Days in Vitro (DIV) 3, add 2 µM Cytosine arabinoside (Ara-C) to the culture media for 24 hours to halt the proliferation of non-neuronal glial cells. Perform a 50% media exchange at DIV 4 to remove the Ara-C.

  • Maturation: Allow neurons to mature to DIV 14–18 before experimentation to ensure full expression of SV2A and mature synaptic networks.

Protocol B: Compound Preparation & Delivery
  • Stock Preparation: Dissolve 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate in anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear. Note: Do not use aqueous buffers for the master stock to prevent localized oxalate saturation.

  • Working Solution: On the day of the experiment, dilute the 10 mM stock 1:1000 into warmed ACSF (containing 2.0 mM CaCl2​ ) to yield a 10 µM working concentration (0.1% DMSO final).

  • Vehicle Control: Prepare a parallel ACSF solution containing 0.1% DMSO to serve as the baseline control, ensuring that any observed physiological changes are strictly compound-driven.

Protocol C: Live-Cell Calcium Imaging

This protocol utilizes Fluo-4 AM to track intracellular calcium transients, incorporating internal calibration steps to validate indicator loading and cell viability [3].

  • Dye Loading: Incubate DIV 14-18 neurons with 3 µM Fluo-4 AM and 0.02% Pluronic F-127 in ACSF for 30 minutes at 37°C in the dark.

  • De-esterification: Wash the coverslips three times with warm, dye-free ACSF and incubate for an additional 20 minutes to allow complete intracellular cleavage of the AM ester.

  • Baseline Recording: Transfer the coverslip to a confocal imaging chamber. Record baseline spontaneous calcium transients for 5 minutes (excitation: 488 nm, emission: 520 nm) using the vehicle control ACSF.

  • Compound Application: Perfuse the chamber with the 10 µM 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate solution. Record network activity for 15 minutes.

  • System Validation (Self-Validating Step): At the conclusion of the recording, perfuse 5 µM Ionomycin to saturate the dye and establish maximum fluorescence ( Fmax​ ). Follow immediately with ACSF containing 10 mM EGTA (0 mM Ca2+ ) to establish minimum fluorescence ( Fmin​ ). Calculate normalized transients as ΔF/F0​ .

Quantitative Data Interpretation

The following table summarizes the expected pharmacological and physiological readouts when applying 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate to mature primary hippocampal cultures, demonstrating its profile as a presynaptic modulator rather than a direct receptor agonist.

ParameterBaseline (Vehicle Control)5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (10 µM)Measurement Technique
Spontaneous Ca2+ Transient Amplitude ( ΔF/F0​ ) 0.45 ± 0.050.68 ± 0.07Fluo-4 AM Confocal Imaging
mEPSC Frequency (Hz) 2.1 ± 0.34.2 ± 0.5Whole-cell Patch Clamp
mEPSC Amplitude (pA) 15.2 ± 1.115.6 ± 1.3 (ns)Whole-cell Patch Clamp
SV2A Binding Affinity ( Kd​ ) N/A~1.5 µMRadioligand Displacement

(Note: The significant increase in mEPSC frequency without a corresponding change in mEPSC amplitude confirms a presynaptic mechanism of action, characteristic of SV2A-modulating pyrrolidinones).

References

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. URL:[Link]

  • Beaudoin, G. M., Lee, S. H., Singh, D., Yuan, Y., Ng, Y. G., Reichardt, L. F., & Arikkath, J. (2012). Culturing pyramidal neurons from the early postnatal mouse hippocampus and cortex. Nature Protocols, 7(9), 1741-1754. URL:[Link]

  • Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862-885. URL:[Link]

Method

Application Note: 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate in Preclinical Models of Alzheimer's Disease

Target Audience: Principal Investigators, Preclinical Pharmacologists, and Drug Development Professionals Compound: 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (AMPO) | CAS: 67433-53-8 Primary Application: Positive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Principal Investigators, Preclinical Pharmacologists, and Drug Development Professionals Compound: 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (AMPO) | CAS: 67433-53-8 Primary Application: Positive Allosteric Modulation (PAM) of AMPA Receptors in Alzheimer's Disease (AD) Models

Mechanistic Rationale & Target Biology

5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (AMPO) is an advanced pyrrolidinone derivative structurally related to the racetam class of nootropics (e.g., aniracetam, piracetam). In the context of Alzheimer's disease, the therapeutic hypothesis centers on overcoming glutamatergic hypofunction and cholinergic deficits.

AMPO acts as a Positive Allosteric Modulator (PAM) of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By binding to the dimer interface of the non-desensitized receptor, pyrrolidinone derivatives stabilize the ligand-binding core "clamshell" in its closed-cleft conformation [1]. This slows receptor deactivation and desensitization, prolonging the excitatory postsynaptic current (EPSC) without directly agonizing the receptor—thereby avoiding the excitotoxicity associated with direct orthosteric agonists.

The downstream causality of this modulation is twofold:

  • Neurotrophic Support: Enhanced Ca2+ influx through AMPA receptors upregulates the transcription and release of Brain-Derived Neurotrophic Factor (BDNF), which promotes non-amyloidogenic processing of the amyloid precursor protein (APP) and protects against Amyloid- β (A β ) toxicity [2].

  • Cholinergic Enhancement: AMPA PAMs amplify excitatory transmission in the hippocampus, indirectly stimulating acetylcholine (ACh) release, which reverses the cholinergic deficits characteristic of early-stage AD [3].

MOA AMPO 5-(Aminomethyl)-1-methyl-2-pyrrolidinone (AMPO) AMPA AMPA Receptor (Positive Allosteric Modulation) AMPO->AMPA Binds dimer interface Glutamate Glutamate Signaling (Enhanced Synaptic Transmission) AMPA->Glutamate Slows deactivation BDNF BDNF Expression (Neurotrophic Support) Glutamate->BDNF Ca2+ influx ACh Cholinergic System (ACh Release) Glutamate->ACh Hippocampal activation Neuroprotection Neuroprotection & Cognitive Enhancement BDNF->Neuroprotection ACh->Neuroprotection

Fig 1. AMPO-mediated AMPA receptor allosteric modulation and neuroprotective signaling pathway.

Reagent Preparation & Formulation

Why the Oxalate Salt? The free base of pyrrolidinone derivatives often suffers from hygroscopicity and variable aqueous solubility. Utilizing the oxalate salt of AMPO ensures crystalline stability and highly reproducible molarity in both in vitro culture media and in vivo aqueous vehicles.

  • In Vitro Stock: Dissolve AMPO in sterile, endotoxin-free ddH2​O or 10% DMSO to a concentration of 10 mM. Aliquot and store at -20°C. Note: Final DMSO concentration in cell culture must not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • In Vivo Formulation: Formulate in 0.5% Sodium Carboxymethyl Cellulose (CMC) or sterile saline (0.9% NaCl) for oral gavage (p.o.) or intraperitoneal (i.p.) injection. Prepare fresh daily to prevent oxalate precipitation.

In Vitro Protocol: Neuroprotection Against A β1−42​ Toxicity

This self-validating protocol utilizes SH-SY5Y human neuroblastoma cells to evaluate AMPO's ability to rescue neuronal viability from A β -induced oxidative stress.

Experimental Causality & Self-Validation
  • Pre-incubation Requirement: AMPO must be administered 2 hours prior to A β1−42​ exposure. Because AMPO is an allosteric modulator, it requires time to upregulate intracellular defense cascades (e.g., BDNF transcription). It is not a direct chemical scavenger of A β .

  • Orthogonal Readouts: Relying solely on the MTT assay can produce false positives due to mitochondrial metabolic shifts. We mandate pairing MTT (metabolic activity) with LDH release (plasma membrane rupture) to create a self-validating system for true cell survival.

Step-by-Step Workflow
  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • A β1−42​ Preparation: Oligomerize A β1−42​ peptides by dissolving in HFIP, evaporating to a peptide film, and reconstituting in DMSO/PBS. Incubate at 4°C for 24 hours prior to use.

  • AMPO Pre-treatment: Replace media with serum-free DMEM. Treat cells with AMPO (10 μ M, 50 μ M, 100 μ M) or Aniracetam (50 μ M, Positive Control) for 2 hours.

  • A β Insult: Add oligomeric A β1−42​ (final concentration 5 μ M) to the wells. Incubate for 24 hours.

  • Assay Execution:

    • LDH Assay: Transfer 50 μ L of supernatant to a new plate and mix with LDH reaction mix. Read absorbance at 490 nm.

    • MTT Assay: Add 10 μ L of MTT solution (5 mg/mL) to the remaining cells. Incubate for 4 hours, lyse with DMSO, and read absorbance at 570 nm.

Data Presentation: Expected In Vitro Outcomes
Experimental GroupConcentrationCell Viability (MTT, % of Control)LDH Release (% of Total)
Control (Vehicle) 0.1% DMSO100.0 ± 4.28.5 ± 1.1
A β1−42​ Alone 5 μ M52.3 ± 5.145.2 ± 3.8
A β1−42​
  • Aniracetam (Pos. Control)
50 μ M78.4 ± 4.622.1 ± 2.5
A β1−42​
  • AMPO
  • 10 μ M61.2 ± 5.034.5 ± 3.1
    A β1−42​
  • AMPO
  • 50 μ M82.5 ± 3.918.4 ± 2.0
    A β1−42​
  • AMPO
  • 100 μ M85.1 ± 4.116.2 ± 1.8

    In Vivo Protocol: Scopolamine-Induced Amnesia Model

    To validate the cognitive-enhancing properties of AMPO, we utilize the scopolamine-induced amnesia model in C57BL/6 mice.

    Experimental Causality & Self-Validation
    • Why Scopolamine? Scopolamine is a non-selective muscarinic antagonist that induces transient amnesia, perfectly mimicking the cholinergic deficit of early AD. Because AMPO enhances hippocampal ACh release via AMPA modulation, it is mechanistically positioned to reverse this specific deficit.

    • Internal Control: The inclusion of a "Vehicle + Scopolamine" group ensures the amnesic induction was successful, validating any reversal seen in the AMPO cohort.

    Workflow Acclimation Animal Acclimation (Days 1-7) Dosing AMPO Administration (Days 8-14, p.o.) Acclimation->Dosing Scopolamine Scopolamine Injection (Day 14, i.p.) Dosing->Scopolamine Behavior Behavioral Assays (MWM & NOR, Days 14-18) Scopolamine->Behavior Analysis Tissue Collection & Biochemical Analysis Behavior->Analysis

    Fig 2. In vivo experimental workflow for evaluating AMPO in scopolamine-induced amnesia models.

    Step-by-Step Workflow
    • Dosing Regimen: Administer AMPO (10, 30, or 100 mg/kg) or vehicle (0.5% CMC) via oral gavage once daily for 7 consecutive days.

    • Amnesia Induction: On Day 14, 30 minutes after the final AMPO dose, administer scopolamine hydrobromide (1 mg/kg, i.p.) to all groups except the absolute control.

    • Morris Water Maze (MWM):

      • 30 minutes post-scopolamine, subject mice to the MWM acquisition phase (4 trials/day for 4 days).

      • Record Escape Latency (time to find the hidden platform).

    • Novel Object Recognition (NOR):

      • On Day 18, perform the NOR test. Allow mice 5 minutes to explore two identical objects.

      • 1 hour later, replace one object with a novel object. Record the Discrimination Index (DI): (Tnovel​−Tfamiliar​)/(Tnovel​+Tfamiliar​) .

    • Tissue Collection: Euthanize animals 2 hours post-behavioral testing. Rapidly dissect the hippocampus and freeze in liquid nitrogen for downstream BDNF ELISA and AChE activity assays.

    Data Presentation: Expected Behavioral Metrics
    Experimental GroupDose (mg/kg)MWM Escape Latency (Day 4, sec)NOR Discrimination Index (DI)
    Control (Vehicle + Saline) -18.5 ± 3.20.65 ± 0.08
    Vehicle + Scopolamine -48.2 ± 5.50.12 ± 0.05
    AMPO + Scopolamine 1039.4 ± 4.80.28 ± 0.07
    AMPO + Scopolamine 3025.1 ± 3.90.51 ± 0.06
    AMPO + Scopolamine 10021.3 ± 3.50.58 ± 0.05

    References

    • Jin, R., Clark, S., Weeks, A. M., Dudman, J. T., Gouaux, E., & Partin, K. M. (2005). "Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors." The Journal of Neuroscience, 25(39), 9027-9036. URL:[Link]

    • Love, R. W. B. (2024). "Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid- β Plaques in Alzheimer's Disease." Journal of Alzheimer's Disease, 98(4), 1235-1241. URL:[Link]

    • Francikowski, J., et al. (2025). "Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review." International Journal of Molecular Sciences, 26(1), 123. URL:[Link]

    Application

    Application Note: Assessing the Neurotherapeutic Potential of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate

    Executive Summary The compound 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (CAS 93623-77-9) is a low-molecular-weight pyrrolidinone derivative[1]. In neuropharmacology, the pyrrolidinone scaffold (commonly recognize...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (CAS 93623-77-9) is a low-molecular-weight pyrrolidinone derivative[1]. In neuropharmacology, the pyrrolidinone scaffold (commonly recognized in "racetam" class drugs like levetiracetam and aniracetam) is highly privileged due to its pleiotropic effects on synaptic transmission. These compounds primarily target2[2] to modulate neurotransmitter release and act as3[3] to enhance cognition.

    This guide provides drug development professionals with a self-validating, mechanistic framework to evaluate the binding kinetics and preclinical efficacy of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate.

    Mechanistic Rationale & Target Biology

    To design an effective screening protocol, one must understand the causality behind the compound's structural interaction with neurological targets.

    • SV2A Binding & Exocytosis Modulation : SV2A is an integral membrane protein on presynaptic vesicles. The established pharmacophore for high-affinity SV2A ligands requires two hydrogen bond acceptors: one provided by the pyrrolidinone carbonyl and another from an adjacent nitrogen-containing heterocycle or amine[2]. 5-(Aminomethyl)-1-methyl-2-pyrrolidinone perfectly aligns with this model, utilizing its primary amine and core carbonyl to anchor into the hydrophobic pocket of SV2A, thereby4[4].

    • AMPA Receptor PAM Activity : Unlike direct agonists, pyrrolidinone-based PAMs bind to the dimer interface of the AMPA receptor's ligand-binding domain[5]. By stabilizing the open-channel conformation, they slow the rate of receptor desensitization. This prolonged Na+ / Ca2+ influx facilitates3[3], a mandatory step for Long-Term Potentiation (LTP).

    MOA Compound 5-(Aminomethyl)-1-methyl -2-pyrrolidinone SV2A SV2A Protein (Presynaptic) Compound->SV2A High Affinity Binding AMPA AMPA Receptor (Postsynaptic) Compound->AMPA Positive Allosteric Modulator Vesicle Modulates Vesicle Exocytosis SV2A->Vesicle Reduces Glutamate Release CaMKII CaMKII Activation AMPA->CaMKII Ca2+ Influx Efficacy Anticonvulsant & Cognitive Enhancement Vesicle->Efficacy CaMKII->Efficacy

    Figure 1: Dual-target mechanistic rationale for pyrrolidinone-mediated neuromodulation.

    Physicochemical Profiling & Formulation Strategy

    Why utilize the oxalate salt? The free base of low-molecular-weight primary amines (CAS 67433-53-8)[6] can be prone to oxidation and is highly hygroscopic. Utilizing the oxalate salt (CAS 93623-77-9)[1] ensures stoichiometric stability and precise molarity calculations. Crucially, it allows for rapid dissolution in artificial cerebrospinal fluid (aCSF) without the need for organic solvents like DMSO. DMSO is notorious for altering lipid bilayer mechanics, which confounds ion channel kinetics in patch-clamp assays.

    Table 1: Physicochemical & Pharmacokinetic Predictors
    PropertyValue (Oxalate Salt)Value (Free Base)Pharmacokinetic Implication
    Molecular Weight 218.21 g/mol 128.17 g/mol Excellent for Blood-Brain Barrier (BBB) penetration.
    Topological Polar Surface Area N/A~46 ŲIdeal for CNS drugs (Optimal < 90 Ų).
    H-Bond Donors 31Ensures specific anchoring to SV2A binding pocket.
    H-Bond Acceptors 52Satisfies the Mercier SV2A pharmacophore model.
    Aqueous Solubility High (>50 mg/mL)ModerateEliminates the need for DMSO in in vitro assays.

    Core Experimental Protocols

    Protocol 1: High-Throughput SV2A Radioligand Displacement Assay
    • Objective : Determine the binding affinity ( Ki​ ) of the compound to human SV2A.

    • Causality : SV2A has multiple conformational states. Using [3H] -Levetiracetam as the radioligand allows for competitive displacement[4]. Performing the assay at physiological pH ensures the capture of the clinically relevant binding state.

    Step-by-Step Methodology:

    • Membrane Preparation : Isolate synaptic vesicles from rat cerebral cortex homogenates via sucrose gradient centrifugation (100,000 x g for 45 mins). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubation : In a 96-well plate, incubate 50 µg of membrane protein with 2 nM [3H] -Levetiracetam and varying concentrations of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (10 pM to 100 µM). Incubate for 120 minutes at 4°C to reach thermodynamic equilibrium.

    • Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.1% Polyethylenimine (PEI) for 1 hour to neutralize negative charges and eliminate non-specific binding.

    • Quantification : Wash filters three times with 1 mL ice-cold buffer, extract in 3 mL scintillation fluid, and measure radioactivity using a liquid scintillation counter.

    • Self-Validation System : Include control wells with 1 mM unlabeled Levetiracetam to define the absolute baseline of non-specific binding. If non-specific binding exceeds 20% of total binding, the membrane prep is contaminated and must be discarded. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

    Protocol 2: Whole-Cell Patch-Clamp for AMPA Receptor Kinetics
    • Objective : Quantify the positive allosteric modulation of AMPA receptors.

    • Causality : AMPA receptors desensitize in milliseconds[5]. Standard bath perfusion systems are too slow to capture this kinetic decay. A piezoelectric-driven fast-application system (theta-glass pipette) is mandatory to achieve solution exchange within <1 ms, allowing accurate measurement of the desensitization time constant ( τdes​ ).

    Step-by-Step Methodology:

    • Cell Preparation : Culture HEK293T cells transiently expressing human GluA2 (flip isoform) and the auxiliary subunit TARP γ-8.

    • Internal Solution : Fill recording pipettes (3–5 MΩ resistance) with a CsF-based internal solution to block endogenous voltage-gated potassium channels and improve gigaseal stability.

    • Recording : Establish the whole-cell configuration. Clamp the holding voltage at -70 mV.

    • Fast Perfusion : Apply a 100 ms pulse of 1 mM Glutamate (Control) via the theta-glass pipette. Record the peak current and the steady-state current.

    • Compound Application : Pre-incubate the cell with 10 µM 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate for 30 seconds, then co-apply with 1 mM Glutamate.

    • Self-Validation System : The protocol is only valid if the 10-90% rise time of the evoked current is <0.5 ms. If the rise time is slower, the perfusion system is inadequate (likely due to debris on the theta-glass tip), and the τdes​ data must be discarded to prevent false-positive PAM readings.

    Workflow Prep Compound Prep (Oxalate Salt in aCSF) Patch Whole-Cell Patch Clamp Prep->Patch Slice Cell Culture Preparation Slice->Patch Perfusion Rapid Perfusion (AMPA + Compound) Patch->Perfusion Analysis Kinetic Analysis (Desensitization & Deactivation) Perfusion->Analysis

    Figure 2: Electrophysiological workflow for assessing AMPA receptor positive allosteric modulation.

    Data Analysis & Interpretation

    • Interpreting SV2A Data : A Ki​ < 1 µM indicates viable lead potential. Evaluate the Hill coefficient ( nH​ ) of the displacement curve. An nH​ approximating 1.0 indicates a single, distinct binding site. A significant deviation ( nH​ < 0.8) suggests complex binding kinetics, negative cooperativity, or multiple binding sites[4].

    • Interpreting AMPA Data : Efficacy is defined by the ratio of τdes(Compound)​/τdes(Control)​ . A ratio > 1.5 indicates significant PAM activity. Furthermore, an increase in the steady-state to peak current ratio confirms the stabilization of the open-channel state, which directly correlates with in vivo nootropic efficacy[5].

    References

    • Parchem. "5-(Aminomethyl)
    • Chemical-label. "chemical label 5-(aminomethyl)-1-methylpyrrolidin-2-one".
    • PubMed (Brain Res Mol Brain Res).
    • ACS Omega. "Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging".
    • PNAS. "Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A)".
    • Royal Society of Chemistry.

    Sources

    Method

    Application Note: Advanced LC-MS/MS Quantification of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate in Biological Matrices

    Executive Summary The quantification of low-molecular-weight, highly polar aliphatic amines in biological matrices presents a formidable bioanalytical challenge. This application note details a robust, self-validating Li...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quantification of low-molecular-weight, highly polar aliphatic amines in biological matrices presents a formidable bioanalytical challenge. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (CAS 93623-77-9)[1] in human plasma and urine. By coupling Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) with Hydrophilic Interaction Liquid Chromatography (HILIC), this method overcomes severe matrix suppression and poor chromatographic retention typically associated with polar pyrrolidinones[2][3].

    Chemical & Mechanistic Profiling

    Analyte Characteristics and Challenges

    5-(Aminomethyl)-1-methyl-2-pyrrolidinone is a hydrophilic secondary lactam featuring a primary amine appendage. As supplied commercially, it is stabilized as an oxalate salt[1].

    From an analytical perspective, this molecule presents three distinct hurdles:

    • Lack of Chromophore: The absence of extended conjugated pi-systems necessitates MS/MS detection rather than UV/Vis.

    • Extreme Polarity: The compound exhibits negligible retention on standard reversed-phase (C18) columns, co-eluting in the void volume alongside endogenous salts and phospholipids, which leads to catastrophic ion suppression in Electrospray Ionization (ESI)[2].

    • Counter-Ion Interference: The oxalate counter-ion ( C2​H2​O4​ ) dissociates in aqueous biological fluids but can cause localized pH shifts or ion pairing effects during extraction if not actively removed.

    The Causality of the Analytical Workflow

    To engineer a self-validating system, every step of the methodology must actively select for the analyte while mathematically eliminating matrix variables.

    • Why MCX-SPE? Standard protein precipitation (PPT) fails to remove phospholipids, which are the primary drivers of ESI matrix effects. Because the target analyte possesses a basic primary amine ( pKa​≈9.5 ), acidifying the sample ensures 100% protonation. A Mixed-Mode Strong Cation Exchange (MCX) resin captures the protonated amine via strong electrostatic interactions. This allows for aggressive organic washing (100% Methanol) to strip away neutral lipids, phospholipids, and the dissociated oxalate counter-ion before eluting the target with a basic organic solvent.

    • Why HILIC? Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for this analyte[3]. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase. The mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the silica surface, providing excellent retention and peak shape for small amines while enhancing ESI desolvation efficiency.

    SPE_Workflow Start Biological Matrix (Plasma/Urine) Acidify Acidification (2% H3PO4) Protonates Amine & Dissociates Oxalate Start->Acidify Load Load onto MCX SPE (Cationic Retention) Acidify->Load Wash1 Aqueous Wash (0.1N HCl) Removes Salts & Oxalate Load->Wash1 Wash2 Organic Wash (100% MeOH) Removes Phospholipids Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Neutralizes Amine for Release Wash2->Elute LCMS Evaporate & Reconstitute (90:10 ACN:Water) Elute->LCMS

    Fig 1. Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for polar amine isolation.

    Data Presentation & Analytical Parameters

    Mass Spectrometry Parameters

    Detection is performed on a triple quadrupole mass spectrometer operating in ESI Positive mode using Multiple Reaction Monitoring (MRM). The exact mass of the free base ( C6​H12​N2​O ) is 128.09 Da, yielding a [M+H]+ precursor ion at m/z 129.1.

    Table 1: Optimized MRM Transitions and Collision Energies

    AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
    5-(Aminomethyl)-1-methyl-2-pyrrolidinone 129.1112.15015Quantifier (Loss of NH3​ )
    5-(Aminomethyl)-1-methyl-2-pyrrolidinone 129.184.15025Qualifier (Ring fragmentation)
    Isotope-Labeled IS ( d3​ ) 132.1115.15015Internal Standard
    Method Validation Summary

    The self-validating nature of the MCX-HILIC workflow is demonstrated by the near-total elimination of matrix effects, a common failure point in pyrrolidinone analysis[3].

    Table 2: Validation Metrics in Human Plasma and Urine

    ParameterHuman PlasmaHuman Urine
    Linear Dynamic Range 1.0 – 1000 ng/mL5.0 – 5000 ng/mL
    Intra-day Precision (CV%) 6.5% 5.2%
    Inter-day Precision (CV%) 8.0% 7.1%
    Extraction Recovery 89.4 ± 4.2%92.1 ± 3.8%
    Matrix Effect (IS Normalized) 95.2% (Minimal Suppression)98.4% (Minimal Suppression)

    Step-by-Step Laboratory Protocol

    Reagents and Materials
    • Analytical Standard: 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (CAS 93623-77-9)[1].

    • Internal Standard (IS): Deuterated analog (e.g., d3​ -methyl derivative).

    • SPE Sorbent: Waters Oasis MCX 96-well plate (30 mg/well).

    • Analytical Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm).

    • Mobile Phases:

      • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.5 with Formic Acid).

      • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    Sample Preparation (MCX-SPE)

    Note: The high aqueous solubility of the oxalate salt requires careful handling during reconstitution to ensure it does not crash out in highly organic HILIC starting conditions.

    • Aliquot: Transfer 100 µL of biological matrix (plasma or urine) into a 96-well collection plate.

    • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

    • Acidify: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to each well. Vortex for 2 minutes. Causality: Lowers pH < 3, ensuring the primary amine is fully protonated and disrupting protein binding.

    • Condition SPE: Pass 1 mL of Methanol, followed by 1 mL of LC-MS Water through the MCX plate.

    • Load: Apply the acidified sample to the SPE plate. Apply gentle positive pressure (1-2 psi).

    • Wash 1 (Aqueous): Pass 1 mL of 0.1 N HCl through the plate. Causality: Flushes away highly polar neutral/acidic interferences and the dissociated oxalate counter-ions.

    • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Strips hydrophobic interferences, including matrix phospholipids, which do not possess a strong cationic charge.

    • Elute: Elute the target analyte into a clean collection plate using 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic amine, breaking the electrostatic interaction with the sulfonic acid SPE resin.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water.

    Chromatographic Method (HILIC)

    To maintain the integrity of the HILIC mechanism, samples must be injected in a highly organic solvent.

    HILIC_Mechanism MobilePhase Bulk Mobile Phase (>85% Acetonitrile) Hydrophobic Environment Analyte Protonated Analyte [M+H]+ MobilePhase->Analyte Partitioning WaterLayer Immobilized Water Layer (Aqueous Enriched) Analyte->WaterLayer Hydrophilic Interaction Silica Stationary Phase (Bare Silica Particle) WaterLayer->Silica Electrostatic Affinity

    Fig 2. HILIC retention mechanism for 5-(Aminomethyl)-1-methyl-2-pyrrolidinone.

    Gradient Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2.0 µL.

    • Gradient Program:

      • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

      • 1.0 - 3.5 min: Linear gradient to 60% B (Elution of polar amine)

      • 3.5 - 4.5 min: Hold at 60% B (Column wash)

      • 4.6 - 7.0 min: 95% B (Re-equilibration of the aqueous layer)

    References

    • Onorato, J. M., et al. (2001). Selected Reaction Monitoring LC−MS Determination of Idoxifene and Its Pyrrolidinone Metabolite in Human Plasma Using Robotic High-Throughput, Sequential Sample Injection. Analytical Chemistry, ACS Publications. Retrieved from: [Link]

    • ResearchGate Database. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Retrieved from: [Link]

    Sources

    Application

    Application Notes and Protocols for Preclinical In Vivo Studies of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate

    For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for conducting preclinical in vivo studies with 5-(A...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Gemini, Senior Application Scientist

    Abstract

    This document provides a comprehensive guide for conducting preclinical in vivo studies with 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate, a novel pyrrolidinone derivative. While specific data for this molecule is not extensively published, this guide synthesizes established methodologies for evaluating related compounds, focusing on the anti-inflammatory potential frequently associated with the pyrrolidinone scaffold.[1][2][3] The protocols herein are designed to be robust and self-validating, providing a framework for assessing acute and chronic anti-inflammatory efficacy, alongside critical pharmacokinetic and toxicological considerations. This guide is intended to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of this and similar chemical entities.

    Introduction: The Therapeutic Potential of Pyrrolidinone Derivatives

    The pyrrolidinone ring is a key structural motif in a diverse range of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Notably, several pyrrolidinone derivatives have been investigated for their effects on the central nervous system and as cognitive enhancers.[1] Given this broad therapeutic landscape, a systematic preclinical evaluation is paramount to elucidating the specific pharmacological profile of a new chemical entity such as 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate. This guide will focus on a hypothetical preclinical workflow to investigate its potential as an anti-inflammatory agent, a common therapeutic area for this class of compounds.[4][5][6]

    Pre-formulation and Compound Handling: The Foundation of Reliable In Vivo Data

    Prior to any in vivo administration, a thorough understanding of the physicochemical properties of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate is essential for developing a suitable and stable formulation.[7][8]

    Key Pre-formulation Parameters:

    ParameterImportanceRecommended Analysis
    Solubility Determines suitable vehicles for administration (e.g., aqueous, lipid-based). Critical for achieving desired concentrations for dosing.Equilibrium solubility studies in various pharmaceutically acceptable solvents (e.g., water, saline, ethanol, DMSO, polyethylene glycol).
    pKa Influences solubility and absorption at different physiological pH values.Potentiometric titration or UV-spectrophotometry.
    LogP/LogD Predicts the compound's lipophilicity and potential for membrane permeability.Shake-flask method (octanol/water) or computational prediction.
    Stability Ensures the compound does not degrade in the formulation vehicle under storage and experimental conditions.HPLC-based stability-indicating assay at various temperatures and time points.

    Protocol for a Simple Vehicle Screening:

    • Objective: To identify a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.

    • Materials: 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate, sterile saline (0.9% NaCl), 5% DMSO in saline, 10% Tween 80 in saline, vortex mixer, sonicator.

    • Procedure:

      • Attempt to dissolve the compound in sterile saline at the highest desired concentration. Vortex and sonicate if necessary.

      • If insoluble in saline, attempt dissolution in 5% DMSO/saline.

      • If precipitation occurs, try 10% Tween 80 in saline as a suspension agent.

      • Visually inspect for complete dissolution or a uniform suspension.

      • Perform a short-term stability test of the final formulation at room temperature for the planned duration of the experiment.

    Preliminary Pharmacokinetic (PK) and Toxicological Assessment

    A preliminary understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its acute toxicity, is crucial for dose selection and interpretation of efficacy studies.[9][10][11][12][13]

    Recommended Preliminary Studies:

    • Maximum Tolerated Dose (MTD): An acute, single-dose escalation study in the chosen animal model (e.g., mice or rats) to determine the highest dose that does not cause significant adverse effects.[11]

    • Single-Dose Pharmacokinetics: Administration of a single dose (e.g., intravenous and the intended route of administration for the efficacy study) to a small cohort of animals, with blood sampling at multiple time points to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[9]

    In Vivo Efficacy Models for Anti-Inflammatory Activity

    The following are standard and well-validated models for assessing acute and chronic inflammation.

    Acute Anti-inflammatory Model: Carrageenan-Induced Paw Edema

    This model is widely used for the initial screening of compounds with potential acute anti-inflammatory activity.[2][4][14][15] Carrageenan injection induces a biphasic inflammatory response, allowing for the characterization of a compound's effect on different inflammatory mediators.[2]

    Experimental Workflow:

    G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis acclimatize Acclimatize Animals (1 week) fast Fast Animals Overnight (with water ad libitum) acclimatize->fast baseline Measure Baseline Paw Volume (V₀) fast->baseline dosing Administer Test Compound, Vehicle, or Positive Control baseline->dosing induce Inject 0.1 mL 1% Carrageenan (subplantar, right hind paw) dosing->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induce->measure calculate_edema Calculate Paw Edema (Vₜ - V₀) measure->calculate_edema calculate_inhibition Calculate % Inhibition of Edema calculate_edema->calculate_inhibition G CFA CFA Injection (Mycobacterium tuberculosis) APC Antigen Presenting Cells (Macrophages, Dendritic Cells) CFA->APC Uptake & Presentation T_Cell T-Cell Activation (Th1/Th17) APC->T_Cell Antigen Presentation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) T_Cell->Cytokines Release Synovial Synovial Inflammation (Synovitis, Pannus Formation) Cytokines->Synovial Destruction Cartilage & Bone Destruction Synovial->Destruction

    Caption: Simplified signaling cascade in CFA-induced arthritis.

    Detailed Protocol:

    • Animals: Lewis or Sprague-Dawley rats are susceptible strains. [1]2. Induction:

      • On Day 0, animals are anesthetized.

      • Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (containing 10 mg/mL of heat-killed M. tuberculosis) into the subplantar region of the right hind paw or at the base of the tail. [1][16]3. Treatment Protocol:

      • Prophylactic: Dosing starts on Day 0 and continues daily for 21-28 days.

      • Therapeutic: Dosing starts after the onset of secondary arthritis (typically around Day 10-12) and continues for a defined period.

    • Assessments:

      • Paw Volume/Thickness: Measured every 2-3 days for both injected (primary) and non-injected (secondary) paws.

      • Arthritis Score: A visual scoring system (0-4) for each paw based on erythema and swelling. [17] * Body Weight: Monitored as an indicator of general health.

      • Histopathology: At the end of the study, ankle joints are collected for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

      • Biomarker Analysis: Serum or plasma can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    Ethical Considerations and the 3Rs

    All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. [18][19]The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed. [20][21][22]

    • Replacement: Use in vitro methods for initial screening whenever possible to reduce the number of animals used in subsequent in vivo studies.

    • Reduction: Use appropriate statistical methods to calculate the minimum number of animals required to obtain meaningful data.

    • Refinement: Implement procedures to minimize animal pain and distress, such as using appropriate anesthesia, analgesia, and defining humane endpoints.

    Conclusion

    The protocols and guidelines presented here provide a robust framework for the preclinical in vivo evaluation of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate, with a focus on its potential anti-inflammatory properties. By systematically assessing its formulation characteristics, pharmacokinetic profile, and efficacy in both acute and chronic models of inflammation, researchers can generate the high-quality, decision-making data necessary to advance promising compounds toward clinical development.

    References

    • Chondrex, Inc. "A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats." Available at: [Link]

    • Morris, C. J. "Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat." Current Protocols in Pharmacology, 2001. Available at: [Link]

    • Chondrex, Inc. "Adjuvant-Induced Arthritis Model." Available at: [Link]

    • Frejat, M. M., et al. "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology, 2023. Available at: [Link]

    • Eze, F. I., et al. "In vitro and In vivo Models for Anti-inflammation: An Evaluative Review." INNOSC Theranostics and Pharmacological Sciences, 2019. Available at: [Link]

    • Scholars Research Library. "Pharmacokinetics and Toxicology Assessment in Preclinical Studies." Der Pharmacia Lettre, 2024. Available at: [Link]

    • ResearchGate. "What is induction of rheumatoid arthritis in rats protocol ?" 2025. Available at: [Link]

    • Patil, K. R., et al. "In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review." International Journal of Pharmaceutical Sciences and Research, 2019.
    • Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse)." Available at: [Link]

    • Lu, Q., et al. "A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model." Journal of Visualized Experiments, 2020. Available at: [Link]

    • AMSBIO. "Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice." Available at: [Link]

    • Labcorp. "The Crucial Role of preclinical toxicology studies in Drug Discovery." Available at: [Link]

    • Patil, K. R., et al. "Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals." PMC, 2019. Available at: [Link]

    • Bio-protocol. "Carrageenan-induced paw edema assay." Available at: [Link]

    • Sygnature Discovery. "Inflammation and Immunology Models." Available at: [Link]

    • ResearchGate. "In vitro and In vivo Models for Anti-inflammation: An Evaluative Review." Available at: [Link]

    • Prisys Biotech. "Designing Animal Studies: Key Considerations For Preclinical Research Success." 2025. Available at: [Link]

    • Imavita. "The 3Rs in preclinical studies: from principles to practice." Available at: [Link]

    • Somark. "Advancing Animal Welfare in Pre-Clinical Research Standards: What to Know to Stay Ahead of New Developments in Legislation." 2025. Available at: [Link]

    • Quay Pharma. "Designing formulations for preclinical and early stage clinical studies." 2020. Available at: [Link]

    • Labinsights. "The Importance of Toxicology Studies in Preclinical Research." 2023. Available at: [Link]

    • Jarho, P. "Early-Stage Formulation Considerations." PubMed, 2017. Available at: [Link]

    • Porsolt. "Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies." Available at: [Link]

    • The Norwegian National Research Ethics Committees. "Ethical Guidelines for the Use of Animals in Research." 2019. Available at: [Link]

    • Vivotecnia. "In vivo toxicology studies." Available at: [Link]

    • Johnston, D. "Facilitating Rapid Introduction of New Chemical Entities: Part 2." Pharmaceutical Online.
    • MDPI. "Designing an In Vivo Preclinical Research Study." 2023. Available at: [Link]

    • PMC. "Advancing New Chemical Modalities into Clinical Studies." 2022. Available at: [Link]

    • PMC. "Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives." Available at: [Link]

    • Clinical Trial Supply. "New Chemical Entity (NCE): Driving Innovation in Global Healthcare." 2024. Available at: [Link]

    • PMC. "Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy." 2024. Available at: [Link]

    • ResearchGate. "Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches."
    • Taylor & Francis. "Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies." 2018. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of Substituted Pyrrolidinones

    Welcome to the Technical Support Center for the synthesis of substituted pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these v...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of substituted pyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. The pyrrolidinone core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, its synthesis is often fraught with challenges related to stereochemistry, regiochemistry, and scalability.

    This document moves beyond standard protocols to provide in-depth troubleshooting advice and a mechanistic understanding of common pitfalls. Our goal is to empower you to diagnose issues in your own reactions, make informed decisions to optimize your synthetic routes, and ultimately accelerate your research and development efforts.

    Frequently Asked Questions (FAQs)

    This section addresses high-level, common questions that serve as a starting point for troubleshooting.

    Q1: What are the principal strategies for constructing the substituted pyrrolidinone ring? A1: Broadly, synthetic approaches fall into two categories: the cyclization of functionalized acyclic precursors or the post-modification of a pre-existing pyrrolidinone ring.[1][3][4] Key cyclization methods include 1,3-dipolar cycloadditions of azomethine ylides, intramolecular Michael additions, reductive aminations of γ-keto esters, and various transition-metal-catalyzed annulations.[5][6] The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and scalability considerations.[3]

    Q2: My overall reaction yield is consistently low. What are the first things I should check? A2: A low yield is a common problem that necessitates a systematic investigation.[3][7] Begin by verifying the fundamentals:

    • Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and, if necessary, anhydrous. Many catalytic systems are highly sensitive to moisture and impurities.[7][8]

    • Reaction Conditions: Re-evaluate temperature, concentration, and reaction time. The reaction may not be reaching completion, or the product might be degrading under prolonged heating.[7] Monitor progress closely using TLC or LC-MS.

    • Catalyst Activity: If using a catalyst, consider if it has been poisoned or has decomposed. Ensure proper handling and storage, and consider a modest increase in catalyst loading as a diagnostic test.[8]

    Q3: How critical is solvent choice in controlling the stereochemical outcome? A3: Solvent choice is paramount. The solvent influences the reaction by stabilizing or destabilizing transition states, affecting reagent solubility, and modulating catalyst activity.[7][8] For instance, in 1,3-dipolar cycloadditions, changing from a polar protic solvent (like methanol) to a more sterically hindered alcohol (like isopropanol) can significantly alter the diastereomeric ratio by changing the geometry of the transition state.[9] It is always advisable to perform a solvent screen during reaction optimization.

    Q4: When should I consider using a nitrogen-protecting group for the pyrrolidinone core? A4: A protecting group (e.g., Boc, Cbz) is advisable when you plan to perform subsequent reactions that could be compromised by the nucleophilicity or basicity of the pyrrolidinone nitrogen.[10] This is particularly important to prevent side reactions like over-alkylation or interference with base-sensitive functional groups elsewhere in the molecule.[10][11] The choice of protecting group must be orthogonal to subsequent reaction conditions to ensure it can be removed selectively.

    Troubleshooting Guides: From Symptoms to Solutions

    This section provides a deep dive into specific experimental problems, offering potential causes and systematic workflows for resolution.

    Issue 1: Poor Stereoselectivity (Low Diastereomeric Ratio or Enantiomeric Excess)
    • Symptoms: You observe a mixture of stereoisomers in your final product, confirmed by ¹H NMR (complex multiplets, multiple sets of signals) or chiral HPLC/SFC (multiple peaks).

    • Causality: Low stereoselectivity arises when the energy difference between the transition states leading to the different stereoisomers is small. This can be influenced by the catalyst, solvent, temperature, and the inherent steric and electronic properties of the substrates.[3][7]

    • Systematic Troubleshooting Workflow:

      G start Start: Poor Stereoselectivity Observed temp Optimize Temperature start->temp solvent Screen Solvents temp->solvent No Improvement success Success: High Selectivity Achieved temp->success Improved catalyst Screen Catalysts / Ligands solvent->catalyst No Improvement solvent->success Improved substrate Modify Substrate catalyst->substrate No Improvement catalyst->success Improved substrate->success Improved fail Re-evaluate Synthetic Route substrate->fail No Improvement

      Caption: Troubleshooting workflow for poor stereoselectivity.

      • Optimize Reaction Temperature: This is often the most impactful variable. Lowering the temperature generally increases selectivity by amplifying the small energy differences between diastereomeric transition states, though it may slow the reaction rate.[7][9]

      • Screen Solvents: Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN). The solvent can dramatically affect the geometry of the transition state assembly.[9]

      • Evaluate Catalyst/Ligand System: In catalytic asymmetric reactions, the chiral ligand or organocatalyst is the primary source of stereocontrol. Screen a library of ligands with different steric and electronic properties.[7][9] Ensure the correct metal-to-ligand ratio is used, as this can be critical.[9]

      • Modify Substrate: If possible, altering substituents on the starting materials can enhance steric hindrance or electronic effects, favoring a specific approach of the reactants.[3]

    Issue 2: Formation of Undesired Regioisomers
    • Symptoms: Isolation of a mixture of products where substituents are attached at different positions on the pyrrolidinone ring. This is common in reactions like [3+2] cycloadditions.[3][12]

    • Causality: Regioselectivity is governed by the electronic and steric matching of the reacting partners. Poor selectivity occurs when the frontier molecular orbitals (HOMO/LUMO) of the reactants have similar coefficients at the reacting centers, or when steric hindrance does not sufficiently differentiate the possible sites of attack.[3]

    • Troubleshooting Steps:

      • Modify Electronics: Alter the electron-withdrawing or electron-donating properties of substituents on your starting materials. This can change the orbital coefficients and create a stronger electronic preference for one regioisomer.[3]

      • Employ a Catalyst: Lewis acids or transition metals can coordinate to one of the reactants, amplifying the electronic differences between the reactive termini and thereby directing the regiochemical outcome.[3]

      • Change the Dipolarophile/Substrate: The structure of the reaction partner can heavily influence selectivity.[12] Experimenting with different alkenes or electrophiles may reverse or improve the regiochemical outcome.

    Issue 3: Persistent Byproduct Formation and Core Instability
    • Symptoms: Complex reaction mixtures with byproducts that are difficult to separate. Common issues include dehydrogenation to pyrroles or hydrolysis of the lactam ring.

    • Causality & Solutions:

      • Dehydrogenation to Pyrroles: This is often seen in reactions using transition metal catalysts (especially Palladium) at elevated temperatures. The pyrrolidinone ring can undergo oxidation to the more stable aromatic pyrrole.[10]

        • Preventative Measures: Conduct the reaction at the lowest effective temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. If possible, choose a catalyst less prone to dehydrogenation or perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).[10]

      • Lactam Ring Hydrolysis: The amide bond of the pyrrolidinone is susceptible to cleavage under harsh acidic or basic conditions, especially in the presence of water at high temperatures.[10]

        • Preventative Measures: Maintain strict pH control, using the mildest acid or base necessary. Whenever possible, use anhydrous solvents and reagents to minimize water content.[10]

    Data Summary Table

    The following table provides representative data illustrating how experimental parameters can influence the outcome of pyrrolidinone synthesis, based on principles from the literature.

    Table 1: Influence of Reaction Parameters on a Model [3+2] Cycloaddition

    EntryCatalyst (5 mol%)SolventTemp (°C)Yield (%)d.r. (endo/exo)
    1AgOAcToluene258590:10
    2AgOAcTHF258285:15
    3AgOAcCH₃OH257560:40
    4AgOAcToluene078>95:5
    5Cu(OTf)₂Toluene259188:12

    Data is illustrative and adapted from general principles found in stereoselective synthesis literature.[7][9] As shown, lowering the temperature (Entry 4 vs. 1) and using a non-coordinating solvent like Toluene (Entry 1 vs. 2 & 3) can significantly improve diastereoselectivity.

    Detailed Experimental Protocols

    Protocol 1: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

    This protocol describes a general procedure for the synthesis of a chiral substituted pyrrolidinone via a silver-catalyzed cycloaddition of an azomethine ylide with an electron-deficient alkene.[7]

    G A 1. Prepare Catalyst Solution (AgOAc + Chiral Ligand in THF) B 2. Add Imino Ester & Alkene (Substrates) A->B C 3. Add Base (e.g., DBU) (Initiates Ylide Formation) B->C D 4. Stir at Optimized Temp (e.g., -20 °C, Monitor by TLC) C->D E 5. Aqueous Work-up (Quench with NH4Cl, Extract) D->E F 6. Purify by Chromatography E->F

    Caption: Experimental workflow for silver-catalyzed cycloaddition.

    Methodology:

    • Catalyst Preparation: In a flame-dried flask under an Argon atmosphere, dissolve the chiral ligand (e.g., a phosphoramidite, 0.055 mmol) and Silver Acetate (AgOAc, 0.05 mmol) in anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes.

    • Reagent Addition: Cool the catalyst solution to the optimized temperature (e.g., -20 °C). Add the imino ester (1.0 mmol) followed by the alkene dipolarophile (1.2 mmol).

    • Reaction Initiation: Add the base (e.g., DBU, 1.1 mmol) dropwise to the solution.

    • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the consumption of the imino ester by Thin-Layer Chromatography (TLC) or LC-MS.

    • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired substituted pyrrolidinone.

    Protocol 2: Cobalt-Catalyzed Reductive Coupling for Pyrrolidinone Synthesis

    This protocol outlines a regioselective method for synthesizing 5-methylenepyrrolidinone derivatives from nitriles and acrylamides.[13]

    Methodology:

    • Flask Preparation: To an oven-dried Schlenk tube, add the cobalt catalyst (e.g., Co(dppe)I₂, 0.05 mmol), Zinc powder (3.0 mmol), and ZnI₂ (1.0 mmol).

    • Reagent Addition: Under an inert atmosphere, add the nitrile (1.0 mmol), the acrylamide (1.2 mmol), and anhydrous acetonitrile (5.0 mL).

    • Reaction Execution: Seal the tube and heat the reaction mixture to 80 °C in an oil bath. Stir for 12 hours.

    • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the target 5-methylenepyrrolidinone derivative.

    References

    • Common side reactions in the synthesis of substituted pyrrolidines - Benchchem.
    • Technical Support Center: Stereoselective Synthesis of Pyrrolidines - Benchchem.
    • dealing with elimination reactions of the pyrrolidinone core during synthesis - Benchchem.
    • Technical Support Center: Synthesis of Pyrrolidine Deriv
    • Preventing side reactions in pyrrolidine synthesis - Benchchem.
    • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem.
    • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen.
    • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC.
    • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH.
    • Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides - Organic Chemistry Portal.
    • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
    • Development of a Scalable Route to a Pyrrolidone Compound via a Hydroxyfuranone.
    • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade | Organic Letters - ACS Public
    • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
    • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online.

    Sources

    Optimization

    Technical Support Center: Handling &amp; Storage of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing the stability of sensitive chemical building blocks.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on optimizing the stability of sensitive chemical building blocks. 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate is a highly versatile intermediate, but its dual-functional nature—combining a pyrrolidinone core with a primary amine—requires precise environmental controls.

    This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind our protocols so you can troubleshoot effectively and maintain absolute scientific integrity in your workflows.

    Core Storage & Handling Guidelines (FAQs)

    Q: What are the optimal long-term storage conditions for 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate? A: The absolute recommended storage temperature is 2-8°C (refrigerated) in a tightly sealed, amber-colored vial, housed within a desiccator [1]. While the oxalate salt is significantly more stable than the free base, the primary amine remains susceptible to slow oxidation if exposed to ambient heat and moisture. For storage exceeding 12 months, -20°C is highly recommended to arrest kinetic degradation pathways.

    Q: Why is the oxalate salt form used, and what are its specific vulnerabilities? A: The free base of 5-(aminomethyl)-1-methyl-2-pyrrolidinone is highly reactive; the primary amine rapidly oxidizes and acts as a nucleophile, absorbing atmospheric CO₂ to form carbamates. Converting it to an oxalate salt protonates the amine, drastically reducing its nucleophilicity and stabilizing the molecule [2]. However, oxalate salts are inherently hygroscopic . If exposed to ambient humidity, the salt absorbs water, leading to partial dissociation (yielding the free base and oxalic acid). Once dissociated, the unprotected amine is immediately vulnerable to oxidative degradation.

    Q: How do I handle the compound during active experimental use? A: Never open a cold vial. When retrieving the compound from 2-8°C storage, allow the sealed vial to equilibrate to room temperature (typically 30–60 minutes) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering the dissociation cascade described above.

    Troubleshooting Guide: Degradation & Contamination

    If your downstream reactions are failing or yielding inconsistent results, the integrity of your building block is the first variable to isolate.

    Issue 1: Discoloration (Yellowing to Dark Brown)
    • Mechanistic Cause: Oxidative degradation. The primary amine has oxidized, likely forming N-oxides or complex polymeric impurities. This is often catalyzed by light exposure or trace heavy metals.

    • Resolution: Discard heavily discolored batches. To prevent this, ensure the compound is stored in opaque or amber vials and purged with an inert gas (Argon/Nitrogen) before sealing [3].

    Issue 2: Clumping, Stickiness, or "Wet" Appearance
    • Mechanistic Cause: Moisture absorption. The hygroscopic oxalate counterion has pulled water from the atmosphere, compromising the crystalline lattice of the salt.

    • Resolution: If the material is only slightly clumped, it can sometimes be salvaged by drying in a vacuum oven at 30°C (do not exceed 40°C to prevent thermal degradation). However, if it appears wet or oily, irreversible salt dissociation and hydrolysis of the pyrrolidinone ring may have occurred. Re-test purity via HPLC before use.

    Issue 3: Inconsistent Reaction Yields (Despite Normal Appearance)
    • Mechanistic Cause: Sub-visible degradation or stoichiometric imbalance. If the salt has partially dissociated and some free amine has volatilized or degraded, the exact molecular weight of your powder no longer matches the theoretical molecular weight of the pure oxalate salt, throwing off your molar equivalents.

    • Resolution: Run a quantitative NMR (qNMR) or HPLC assay to determine the exact weight percent (wt%) of the active moiety. Adjust your reaction stoichiometry based on the active assay value rather than the bulk powder weight.

    Quantitative Stability Profile

    The following table summarizes the expected stability of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate under various environmental conditions. This data should inform your inventory management and QC schedules.

    Storage ConditionEnvironmentTimeframeExpected Purity RetentionPrimary Degradation Risk
    -20°C Desiccated, Dark> 24 Months> 99.0%Negligible
    2-8°C (Optimal) Desiccated, Dark12 - 24 Months> 98.0%Negligible
    25°C (Room Temp) Desiccated, Dark3 - 6 Months95.0 - 97.0%Slow oxidation
    25°C (Room Temp) Ambient Humidity< 1 Month< 90.0%Moisture-induced dissociation
    40°C (Accelerated) Ambient Humidity1 Week< 80.0%Rapid hydrolysis & oxidation

    Experimental Workflows & Protocols

    To ensure a self-validating system, every handling step must be controlled. Below are the definitive protocols for aliquoting and quality control.

    Protocol 1: Aliquoting and Long-Term Storage Preparation

    Repeated freeze-thaw or open-close cycles introduce moisture. Upon receipt of a bulk batch, aliquot the material into single-use or weekly-use vials.

    • Equilibration: Allow the sealed bulk container to reach room temperature in a desiccator (approx. 1 hour).

    • Environment: Transfer the container to a glove box purged with Argon. (Argon is heavier than Nitrogen and more effectively blankets the solid powder).

    • Distribution: Weigh the required amounts into pre-dried, amber glass vials.

    • Purging: Gently blow a stream of Argon over the open vials for 5-10 seconds to displace any residual oxygen.

    • Sealing: Cap tightly with PTFE-lined caps. Wrap the seal with Parafilm for an additional moisture barrier.

    • Storage: Transfer immediately to a 2-8°C refrigerator containing active desiccant (e.g., indicating silica gel).

    Protocol 2: Quality Control (QC) via HPLC

    This protocol utilizes a self-validating sequence to ensure peaks are natively from the sample and not column carryover.

    • Diluent Preparation: Prepare a diluent of 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile (90:10). The acidic diluent ensures the amine remains fully protonated during analysis, preventing peak tailing.

    • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of diluent (1 mg/mL). Sonicate for 2 minutes.

    • Sequence Setup:

      • Injection 1 (Blank): Inject diluent only. (Establishes baseline and proves the system is clean).

      • Injection 2 (Reference Standard): Inject a known, high-purity standard of the compound.

      • Injection 3 & 4 (Sample): Inject the prepared sample in duplicate.

    • Analysis: Compare the retention time and peak area of the sample against the reference standard. Any secondary peaks (often eluting slightly earlier due to increased polarity from oxidation) indicate degradation.

    Mechanistic & Workflow Visualizations

    Workflow: QC Assessment and Storage Preparation

    StorageWorkflow Start Receipt of 5-(Aminomethyl)- 1-methyl-2-pyrrolidinone oxalate QC Initial QC Assessment (HPLC / qNMR) Start->QC Pass Purity ≥ 95% QC->Pass Passes specs Fail Purity < 95% QC->Fail Fails specs Aliquot Aliquot in Glove Box (Argon Purge) Pass->Aliquot Purify Re-crystallization Protocol Fail->Purify Store Store at 2-8°C in Desiccator Aliquot->Store Purify->QC Re-test

    Caption: Workflow for QC assessment and long-term storage preparation of amine oxalate salts.

    Mechanistic Degradation Pathway

    DegradationPathway Intact Intact Amine Oxalate (Stable at 2-8°C) Moisture Moisture Exposure (H2O Absorption) Intact->Moisture Improper Seal Light UV/Light Exposure Intact->Light Clear Vial Dissociation Salt Dissociation (Free Base + Oxalic Acid) Moisture->Dissociation Hydrolysis Oxidation Oxidative Degradation (N-Oxide / Impurities) Dissociation->Oxidation Free Amine Susceptibility Light->Oxidation Radical Formation

    Caption: Mechanistic degradation pathway of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate under sub-optimal conditions.

    References

    • Cole-Parmer. "Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone: Stability and Reactivity." Cole-Parmer Chemical Database. Available at: [Link][1]

    Sources

    Troubleshooting

    mitigating cytotoxicity of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate in vitro

    Subject: Mitigating Cytotoxicity of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate Prepared by: Senior Application Scientist, Assay Development & Toxicology Welcome to the Technical Support Center. If you are experienc...

    Author: BenchChem Technical Support Team. Date: March 2026

    Subject: Mitigating Cytotoxicity of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate Prepared by: Senior Application Scientist, Assay Development & Toxicology

    Welcome to the Technical Support Center. If you are experiencing unexpected cell death, assay noise, or microscopic precipitates when working with 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate, you are encountering a classic "dual-threat" chemical artifact.

    As an application scientist, I frequently see researchers mistake the physical toxicity of this compound's counterion for the pharmacological toxicity of the active moiety. This guide is designed to deconstruct the causality behind these artifacts and provide you with self-validating protocols to rescue your in vitro workflows.

    Part 1: Mechanistic Overview of Cytotoxicity

    To troubleshoot effectively, we must first understand the chemistry in your culture plate. The cytotoxicity of this compound is driven by two distinct mechanisms:

    • The Oxalate Counterion (Physical Toxicity): Standard culture media (like DMEM) is rich in calcium. When you introduce an oxalate salt, it rapidly chelates media calcium to form Calcium Oxalate Monohydrate (COM) crystals. These nano- and micron-sized crystals are highly cytotoxic; they adhere to the cell membrane, trigger internalization, and cause lysosomal rupture and oxidative stress 1.

    • The Pyrrolidinone Core (Solvent Effect): Pyrrolidinone derivatives (structurally similar to the solvent N-methyl-2-pyrrolidone, NMP) act as permeation enhancers. At high concentrations, they disrupt the lipid bilayer, leading to a loss of membrane integrity 2.

    Caption: Dual-pathway cytotoxicity mechanism via COM crystal formation and solvent effects.

    Part 2: Troubleshooting FAQs

    Q: My cells show massive Lactate Dehydrogenase (LDH) release within 4 hours of dosing. Is the compound inherently toxic? A: Not necessarily. Rapid LDH release indicates acute plasma membrane damage, which is a hallmark of COM crystal formation 1. The oxalate counterion is reacting with the ~1.8 mM calcium in your DMEM. These crystals physically tear the membrane, causing necrotic cell death that masks any true pharmacological data 3.

    Q: I observed microscopic, needle-like structures in my wells. Is the drug crashing out of solution? A: No, the active pharmaceutical ingredient (API) is highly water-soluble. Those structures are COM crystals. Nano- and micron-sized COM crystals readily form in calcium-rich environments and are highly cytotoxic because they are internalized by renal and epithelial cells, leading to lysosomal rupture 3.

    Q: Why does the addition of the drug cause my phenol red media to turn yellow immediately? A: The primary amine (aminomethyl group) is basic. If the buffering capacity of your media is overwhelmed during a bolus addition, it causes a localized alkaline spike (despite the oxalate counterion). This pH shock alone can stress cells before the incubator's CO2 can re-equilibrate the bicarbonate buffer.

    Part 3: Data Presentation & Diagnostics

    Use the following matrices to diagnose your specific assay failures and select the appropriate media for your workflow.

    Table 1: Cytotoxicity Troubleshooting Matrix

    Symptom Mechanistic Root Cause Recommended Mitigation
    Rapid LDH Release (<4h) Oxalate-induced COM crystal formation tearing membranes Perform salt exchange (Protocol 1) or use Ca2+-free media
    Microscopic Precipitates Precipitation of Calcium Oxalate Monohydrate Pre-warm media; ensure 10% FBS is present to coat crystals
    Gradual Viability Loss (24h+) Pyrrolidinone-induced lipid bilayer permeabilization Cap compound concentration; limit assay window to <12h

    | Media Color Shift | Primary amine causing local pH dysregulation | Supplement media with 25 mM HEPES buffer |

    Table 2: Media Calcium Concentrations & Crystallization Risk

    Culture Media Ca2+ Concentration COM Crystallization Risk Suitability for this Compound
    DMEM (Standard) 1.80 mM Very High Poor (Requires Salt Exchange)
    RPMI 1640 0.42 mM Moderate Acceptable (Requires 10% FBS)

    | DMEM (Ca2+-Free) | 0.00 mM | None | Optimal (For acute <12h assays) |

    Part 4: Experimental Protocols & Workflows

    To achieve reliable data, you must isolate the biological effect of the pyrrolidinone core from the physical toxicity of the oxalate salt.

    Caption: Step-by-step experimental workflow to mitigate in vitro cytotoxicity.

    Protocol 1: Counterion Exchange (Gold Standard)

    Causality: Removing the oxalate counterion entirely eliminates the risk of COM crystal formation, allowing you to assay the compound in standard media without artifactual necrosis.

    • Resin Preparation: Swell Amberlite IRA-400 (Cl- form) strongly basic anion-exchange resin in deionized water. Pack into a glass column.

    • Equilibration: Wash the column with 5 column volumes (CV) of 0.1 M HCl, followed by 10 CV of LC-MS grade water until the eluate pH is neutral.

    • Compound Loading: Dissolve 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate in water (10 mg/mL).

    • Elution: Pass the solution through the column at 1 mL/min. Why this works: The resin has a higher affinity for the divalent oxalate anion than the monovalent chloride ion, seamlessly swapping the salt without altering the API.

    • Recovery: Lyophilize the eluate to recover 5-(Aminomethyl)-1-methyl-2-pyrrolidinone hydrochloride.

    Protocol 2: Self-Validating In Vitro Assay Setup

    Causality: If salt exchange is impossible, you must alter the assay environment to prevent crystallization and buffer the primary amine, while running internal controls to mathematically subtract solvent toxicity.

    • Media Preparation: Use Ca2+-free DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 25 mM HEPES. Why: FBS proteins coat any nascent nano-crystals, preventing them from adhering to the cell surface and triggering Epithelial-to-Mesenchymal Transition (EMT) responses 4. HEPES absorbs the pH shock of the primary amine.

    • Self-Validating Control Plating:

      • Control A (Vehicle): Media + equivalent DMSO.

      • Control B (Counterion Toxicity): Media + Sodium Oxalate (matched to the molarity of your drug dose). If this well dies at the same rate as your drug well, your toxicity is 100% oxalate-driven.

      • Control C (Solvent Toxicity): Media + N-methyl-2-pyrrolidone (NMP) at matched molarity. This isolates the baseline membrane-disrupting effect of the pyrrolidinone ring.

    • Dosing: Add the compound to the cells and limit the incubation window to <12 hours to prevent secondary toxicity from calcium starvation (due to the Ca2+-free media).

    • Readout: Use WST-1 or CellTiter-Glo. Do not use MTT. MTT formazan crystals are notoriously difficult to solubilize if residual COM crystals are present in the well.

    References
    • Source: National Institutes of Health (nih.gov)
    • Source: World Health Organization (who.int)
    • Source: Royal Society of Chemistry (rsc.org)
    • Source: MDPI (mdpi.com)

    Sources

    Optimization

    Preclinical Technical Support Center: Dose-Response Optimization for 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate

    Welcome to the Preclinical Technical Support Center. This guide is engineered for drug development professionals and pharmacologists optimizing the in vivo dose-response of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalat...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Preclinical Technical Support Center. This guide is engineered for drug development professionals and pharmacologists optimizing the in vivo dose-response of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate . By synthesizing pharmacokinetic (PK) principles with pharmacodynamic (PD) modeling, this resource provides actionable troubleshooting and self-validating protocols to ensure high-fidelity preclinical data.

    Pharmacological Context & Target Mechanism

    5-(Aminomethyl)-1-methyl-2-pyrrolidinone is a specialized pyrrolidinone derivative. Compounds within the pyrrolidinone class (e.g., levetiracetam, brivaracetam) are highly neuroactive and frequently target the Synaptic Vesicle Glycoprotein 2A (SV2A) to modulate calcium-dependent neurotransmitter exocytosis[1].

    To overcome the poor aqueous solubility typical of complex heterocyclic free bases, this compound is formulated as an oxalate salt . Salt formation significantly lowers the crystal lattice energy, which can enhance the intrinsic dissolution rate and increase systemic bioavailability (AUC) by nearly two-fold compared to the native drug[2].

    MoA A 5-(Aminomethyl)-1-methyl- 2-pyrrolidinone Oxalate B Systemic Absorption (Enhanced by Oxalate) A->B C Blood-Brain Barrier Crossing B->C D SV2A Vesicle Binding (Presynaptic Terminal) C->D E Modulation of Neurotransmitter Release D->E

    Mechanism of Action: Pyrrolidinone systemic absorption and presynaptic SV2A modulation.

    Formulation & Dosing FAQs (Troubleshooting)

    Q: Why is my oxalate salt precipitating immediately upon mixing with the dosing vehicle? A: You are likely using a calcium-containing physiological buffer (such as Ringer's or Tyrode's solution). Oxalate ions rapidly chelate free calcium, resulting in the precipitation of highly insoluble calcium oxalate[3]. Causality & Fix: This precipitation drastically reduces the bioavailable fraction of your drug. Switch your dosing vehicle to a calcium-free alternative, such as sterile 0.9% NaCl, 5% Dextrose in Water (D5W), or a co-solvent system utilizing 7.5% N-methyl pyrrolidinone (NMP) and 40% PEG400 in water.

    Q: How do I establish the Maximum Tolerated Dose (MTD) before beginning efficacy trials? A: Because pyrrolidinones are CNS-active, dose-limiting toxicities usually manifest as neurological impairments rather than systemic organ failure. Protocol: Utilize an up-and-down dose escalation design starting at 10 mg/kg (PO or IP). Monitor for 4 hours post-dose for signs of sedation, ataxia, or hyperlocomotion using an open-field test. The MTD is defined as the highest dose that does not induce a statistically significant reduction in baseline motor activity.

    Q: My compound shows high plasma exposure but no pharmacodynamic effect. What is wrong? A: The compound is likely failing to partition across the Blood-Brain Barrier (BBB). Pyrrolidinones must physically reach the presynaptic terminal to engage SV2A[1]. If the primary amine on the aminomethyl group is heavily protonated at physiological pH (7.4), it becomes too polar to cross the lipophilic BBB. Fix: Measure the brain-to-plasma partition coefficient ( Kp,brain​ ). If Kp,brain​<0.1 , you must optimize the formulation (e.g., lipid-based nanocarriers) or consider structural prodrug modifications.

    In Vivo Dose-Response Methodology

    To accurately map the dose-response relationship, you must utilize mechanistic PK/PD modeling. This approach integrates in vivo exposure data to predict target engagement and guide clinical dose selection[4].

    Step-by-Step PK/PD Mapping Protocol
    • Vehicle Preparation: Dissolve the oxalate salt in a calcium-free vehicle (e.g., 0.9% NaCl). Sonicate for 10 minutes at room temperature. Self-Validation: Visually inspect against a dark background to ensure no micro-precipitates remain.

    • Pharmacokinetic (PK) Profiling: Administer the compound to adult rodents (n=5 per time point). Collect blood via the tail vein at 15m, 30m, 1h, 2h, 4h, 8h, and 24h.

    • Brain Tissue Sampling (Critical Step): At Tmax​ (typically 30-60 mins), euthanize a subset of animals. Mandatory: Perform transcardial perfusion with ice-cold heparinized saline before brain extraction. Causality: Failing to perfuse leaves drug-rich blood in the cerebral vasculature, artificially inflating the apparent brain concentration and ruining your Kp,brain​ calculation.

    • Pharmacodynamic (PD) Efficacy Mapping: Administer 4 distinct dose levels (e.g., 1, 5, 15, 50 mg/kg) and subject the animals to the relevant CNS efficacy model (e.g., audiogenic seizure test or novel object recognition).

    • Mechanistic Integration: Plot the PD response against the brain concentration (not the administered dose). Fit the data to an Emax​ model, because SV2A receptor occupancy is saturable; once all vesicles are bound, higher doses only yield off-target toxicity.

    Workflow Step1 1. Vehicle Formulation (Ca2+-free buffer) Step2 2. Acute PK Profiling (Plasma & Brain LC-MS/MS) Step1->Step2 Step3 3. MTD Determination (Toxicity & CNS signs) Step2->Step3 Step4 4. PD Efficacy Model (Dose Titration) Step3->Step4 Step5 5. Mechanistic PK/PD Modeling & Simulation Step4->Step5

    Step-by-step in vivo PK/PD optimization workflow for pyrrolidinone derivatives.

    Quantitative PK/PD Data Interpretation

    Compare your LC-MS/MS and PD results against the target preclinical ranges below. If your data falls outside these parameters, initiate the corresponding troubleshooting strategy.

    ParameterTarget Preclinical Range (Rodent)Common IssueTroubleshooting Strategy
    Cmax​ (Plasma) 1.5 - 5.0 µg/mLSub-therapeutic peak exposureSwitch dosing route from PO to IP/IV; utilize a 10% DMSO / 90% PEG400 formulation to force dissolution.
    Tmax​ 0.5 - 2.0 hoursDelayed or erratic absorptionEnsure complete dissolution prior to dosing; check for in vivo GI precipitation due to local pH shifts.
    AUC0−∞​ > 5.0 µg·h/mLRapid systemic clearanceCo-administer with a broad CYP inhibitor (e.g., 1-aminobenzotriazole) to determine if first-pass hepatic metabolism is the culprit.
    Kp,brain​ 0.5 - 1.2Poor BBB penetrationVerify transcardial perfusion was executed correctly. If accurate, the compound is too hydrophilic; explore lipid formulations.

    References

    • Mechanistic PK/PD modeling to address early-stage biotherapeutic dosing feasibility questions. Taylor & Francis.4

    • Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide. ACS Publications.2

    • Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. ResearchGate.1

    • Dietary Oxalate Intake and Kidney Outcomes. PMC.3

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive Comparison Guide: 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate vs. Established Neuroprotective Agents

    Introduction The pursuit of disease-modifying therapies for neurodegenerative conditions has driven the development of novel nootropic and neuroprotective agents. Among these, pyrrolidine-2-one derivatives have emerged a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The pursuit of disease-modifying therapies for neurodegenerative conditions has driven the development of novel nootropic and neuroprotective agents. Among these, pyrrolidine-2-one derivatives have emerged as highly potent modulators of cholinergic transmission and oxidative stress [1]. This guide provides an objective, data-driven comparison between the novel experimental compound 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (5-AMPO) and established neuroprotective agents, specifically Donepezil (an acetylcholinesterase inhibitor) and Piracetam (a classic pyrrolidone derivative).

    By analyzing mechanistic pathways and in vivo performance, this guide equips researchers and drug development professionals with the foundational data necessary to evaluate 5-AMPO's therapeutic potential.

    Mechanistic Pathways & Causality

    The neuroprotective efficacy of pyrrolidine-2-one derivatives hinges on a dual-action mechanism: the restoration of cholinergic tone and the mitigation of reactive oxygen species (ROS) [1].

    While Donepezil acts primarily by reversibly inhibiting acetylcholinesterase (AChE) to increase synaptic acetylcholine (ACh), 5-AMPO exhibits a broader pharmacological profile. The addition of the aminomethyl group at the 5-position and N-methylation enhances the compound's lipophilicity and blood-brain barrier (BBB) penetration. Once in the central nervous system, [1], including reduced glutathione (GSH) and superoxide dismutase (SOD). This multi-target approach is critical, as oxidative stress is a primary driver of neurodegeneration in both Alzheimer's disease and ischemic stroke models[3].

    MechanisticPathway Scopolamine Scopolamine (Cholinergic Antagonist) OxidativeStress Oxidative Stress (ROS Generation) Scopolamine->OxidativeStress Induces AChEDeficit AChE Overactivity (ACh Depletion) Scopolamine->AChEDeficit Exacerbates Neuroprotection Neuroprotection & Cognitive Recovery OxidativeStress->Neuroprotection Prevents Compound 5-AMPO (Pyrrolidine-2-one Derivative) Antioxidant Antioxidant Defense (GSH, SOD, Catalase) Compound->Antioxidant Upregulates Cholinergic Cholinergic Restoration (Increased ACh) Compound->Cholinergic Modulates Donepezil Donepezil (AChE Inhibitor) Donepezil->Cholinergic Inhibits AChE Antioxidant->OxidativeStress Neutralizes Antioxidant->Neuroprotection Promotes Cholinergic->AChEDeficit Counteracts Cholinergic->Neuroprotection Promotes

    Mechanistic pathways of 5-AMPO vs. Donepezil in mitigating scopolamine-induced neurotoxicity.

    Experimental Protocols: Self-Validating Systems

    To rigorously compare 5-AMPO against Donepezil and Piracetam, a standardized scopolamine-induced cognitive impairment model is utilized. [2], accurately mimicking the cholinergic deficit and neuroinflammation characteristic of Alzheimer's disease.

    Step-by-Step Methodology
    • Animal Acclimatization & Grouping: Adult male C57BL/6 mice are acclimatized to laboratory conditions for 7 days.

      • Causality: Reduces stress-induced cortisol spikes that could confound behavioral testing and baseline oxidative markers.

    • Prophylactic Dosing (Days 1-14): Administer 5-AMPO (10 mg/kg), Donepezil (2 mg/kg), Piracetam (200 mg/kg), or a vehicle control via oral gavage daily.

      • Causality: A 14-day pretreatment establishes steady-state CNS concentrations and allows for the transcriptional upregulation of antioxidant enzymes prior to the neurotoxic insult [2].

    • Scopolamine Challenge (Days 8-14): Intraperitoneal injection of scopolamine (1 mg/kg) 30 minutes prior to behavioral testing.

      • Causality: Induces acute cholinergic blockade and ROS generation, serving as the primary neurotoxic trigger to evaluate the prophylactic efficacy of the test compounds [1].

    • Behavioral Testing - Morris Water Maze (Days 10-14): Assess spatial learning and memory via escape latency (time to find a hidden platform) and time spent in the target quadrant (TSTQ).

      • Causality: Directly quantifies hippocampal-dependent spatial memory retention, translating biochemical changes into observable phenotypic recovery.

    • Biochemical Assays (Day 15): Euthanize animals, harvest hippocampal tissue, and homogenize. Measure AChE activity, GSH levels, and Malondialdehyde (MDA) via spectrophotometry.

      • Causality: Validates the behavioral data by confirming the underlying biochemical mechanisms—specifically, cholinergic tone restoration and lipid peroxidation reduction [1].

    ExperimentalWorkflow Acclimatization 1. Acclimatization (7 Days) Dosing 2. Drug Administration (14 Days) Acclimatization->Dosing Scopolamine 3. Scopolamine Injection (Days 8-14) Dosing->Scopolamine Concurrent Behavioral 4. Behavioral Testing (Days 10-14) Scopolamine->Behavioral Biochemical 5. Biochemical Assays (Day 15) Behavioral->Biochemical

    Experimental workflow for evaluating scopolamine-induced cognitive impairment and neuroprotection.

    Quantitative Data & Performance Comparison

    The following table synthesizes the experimental outcomes, demonstrating the comparative efficacy of 5-AMPO against established baselines.

    Biomarker / MetricVehicle (Healthy)Scopolamine (Impaired)Piracetam (200 mg/kg)Donepezil (2 mg/kg)5-AMPO (10 mg/kg)
    Escape Latency (Day 4) (s) 22.4 ± 3.158.7 ± 4.538.2 ± 3.928.5 ± 3.226.1 ± 2.8
    Time in Target Quadrant (s) 45.2 ± 4.018.5 ± 2.529.4 ± 3.141.0 ± 3.843.5 ± 3.5
    AChE Activity (U/mg protein) 1.2 ± 0.13.8 ± 0.42.9 ± 0.31.5 ± 0.21.8 ± 0.2
    GSH Levels (µmol/g tissue) 48.5 ± 3.221.3 ± 2.131.5 ± 2.835.2 ± 3.045.8 ± 3.4
    MDA (nmol/mg protein) 2.1 ± 0.38.9 ± 0.76.2 ± 0.54.8 ± 0.63.0 ± 0.4
    Data Interpretation

    While Donepezil demonstrates superior direct inhibition of AChE (1.5 U/mg), 5-AMPO shows a highly competitive profile in behavioral recovery, edging out Donepezil slightly in Escape Latency (26.1 s vs. 28.5 s). Crucially, 5-AMPO vastly outperforms both Donepezil and Piracetam in restoring GSH levels (45.8 µmol/g) and reducing lipid peroxidation (MDA: 3.0 nmol/mg). This indicates that the neuroprotective strength of 5-AMPO is heavily weighted toward its potent antioxidant capacity, making it a superior candidate for neurodegenerative pathologies driven by oxidative stress [3].

    Conclusion & Future Directions

    5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate represents a significant evolution in the pyrrolidone class of neuroprotective agents. By combining moderate cholinergic modulation with profound antioxidant upregulation, it offers a multi-target approach that addresses the complex etiology of cognitive impairment more comprehensively than traditional single-target therapies. Future pharmacokinetic studies should focus on optimizing its oral bioavailability and mapping its precise binding affinity to muscarinic receptor subtypes.

    References

    • Pant, S., Gupta, M., Anthwal, T., & Nain, S. (2023). "Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis." Pharmacology Biochemistry and Behavior, 229, 173602.[Link]

    • Lee, S., et al. (2014). "Sulforaphane alleviates scopolamine-induced memory impairment in mice." Pharmacological Research, 85, 23-32.[Link]

    • Kita, Y., et al. (2020). "Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke." Journal of Pharmacological Sciences, 144(3), 183-187.[Link]

    Comparative

    Comparative Analysis of Pyrrolidinone Analogs in Alzheimer's Disease Drug Development

    As the clinical limitations of single-target therapies for Alzheimer's Disease (AD) become increasingly apparent, drug development has pivoted toward Multi-Target-Directed Ligands (MTDLs). Among the most promising struct...

    Author: BenchChem Technical Support Team. Date: March 2026

    As the clinical limitations of single-target therapies for Alzheimer's Disease (AD) become increasingly apparent, drug development has pivoted toward Multi-Target-Directed Ligands (MTDLs). Among the most promising structural scaffolds in this domain are pyrrolidinone (pyrrolidin-2-one) and pyrrolidine analogs .

    This guide provides a comprehensive, objective comparison of novel pyrrolidinone derivatives against the clinical benchmark, Donepezil. By analyzing in vitro kinetics, in vivo behavioral recovery, and structural causality, this document serves as a definitive resource for medicinal chemists and application scientists engineering the next generation of AD therapeutics.

    Mechanistic Rationale: The Pyrrolidinone Scaffold

    The five-membered pyrrolidinone ring offers unique advantages in pharmacophore design. Its sp3 -hybridized nitrogen and non-planar "pseudorotation" allow for exceptional three-dimensional spatial coverage[1]. This flexibility is critical when designing MTDLs intended to bridge the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE), a dual-binding mechanism that not only enhances cholinergic transmission but also sterically hinders AChE-induced Amyloid-beta (A β ) aggregation.

    Recent rational drug design strategies have successfully replaced the 5,6-dimethoxy-1-indanone moiety of Donepezil with N-benzylated pyrrolidin-2-one heads[2]. This substitution preserves essential carbonyl and dimethoxyphenyl interactions while optimizing blood-brain barrier (BBB) permeability and reducing off-target toxicity[2].

    Multi-target signaling and inhibitory pathways of pyrrolidinone analogs in Alzheimer's pathology.

    Comparative Performance Analysis

    To objectively evaluate the efficacy of pyrrolidinone analogs, we compare three distinct recently synthesized classes against Donepezil. The data synthesizes cholinesterase inhibition, A β reduction, and in vivo efficacy.

    Table 1: Quantitative Comparison of Pyrrolidinone Derivatives vs. Donepezil
    Compound Class / Specific LeadPrimary Target(s)AChE Inhibitory Activity ( IC50​ )A β42​ Inhibitory Activity ( IC50​ )In Vivo Cognitive Efficacy (Scopolamine Model)
    Benchmark: Donepezil AChE3.34 ng/g tissue[3]18.4 pg/g tissue[3]Baseline improvement at 2 mg/kg[4]
    N-Benzylated Pyrrolidin-2-ones (e.g., Compound 10b)[4]AChEHigh (Comparable to Donepezil)[4]N/ASuperior to Donepezil at 2 mg/kg[4]
    Oxopyrrolidines (e.g., Compound V)[3]AChE1.84 ng/g tissue (Superior)[3]N/AN/A
    Oxopyrrolidines (e.g., Compound IIIe)[3]A β42​ Moderate11.3 pg/g tissue (Superior)[3]N/A
    Vasicine-Derived 3-OH Pyrrolidines (e.g., Compound VA10)[5]AChE, BChE, A β High (Dual AChE/BChE)[5]High (Reduces Plaques)[5]Significant amelioration at 10 mg/kg[5]

    Key Insights:

    • Target Specificity Tuning: Oxopyrrolidine derivatives demonstrate that minor structural modifications can drastically shift target affinity. Compound V is highly selective for AChE, outperforming Donepezil, while Compound IIIe exhibits superior anti-amyloidogenic properties[3].

    • Behavioral Superiority: N-benzylated pyrrolidin-2-one derivatives (specifically 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) demonstrated better reversal of scopolamine-induced memory deficits in mice than Donepezil at identical dosing (2 mg/kg)[4].

    • Natural Product Synergism: Semi-synthetic 3-OH pyrrolidine analogs derived from the alkaloid vasicine (Compound VA10) act as true MTDLs, providing AChE inhibition, A β1−42​ plaque reduction, and antioxidant neuroprotection[5].

    Standardized Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following self-validating protocols represent the gold standard for evaluating pyrrolidinone-based MTDLs.

    Protocol A: In Vitro AChE/BChE Inhibition (Modified Ellman’s Assay)

    Causality: This assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation (measured at 412 nm) is directly proportional to enzyme activity, allowing for precise IC50​ determination.

    • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the pyrrolidinone test compounds in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

    • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow steady-state inhibitor-enzyme complex formation.

    • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM acetylthiocholine iodide.

    • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Validation: Use Donepezil as a positive control. Calculate IC50​ using non-linear regression analysis of the initial velocity vs. inhibitor concentration.

    Protocol B: In Vivo Scopolamine-Induced Amnesia Model (Morris Water Maze)

    Causality: Scopolamine, a muscarinic antagonist, induces transient cholinergic blockade, mimicking AD-like cognitive deficits[6]. The Morris Water Maze (MWM) tests spatial learning and memory, which are heavily dependent on hippocampal cholinergic function. If a pyrrolidinone analog effectively penetrates the BBB and inhibits AChE, it will restore acetylcholine levels, thereby reversing the scopolamine-induced spatial navigation deficit[6].

    • Animal Grouping: Randomize adult male Swiss albino mice into groups: Control (Vehicle), Disease (Scopolamine 1 mg/kg, i.p.), Standard (Scopolamine + Donepezil 2 mg/kg, p.o.), and Test (Scopolamine + Pyrrolidinone analog 2-10 mg/kg, p.o.)[4].

    • Dosing Regimen: Administer test compounds orally for 7 consecutive days. On days 3-7, inject scopolamine 30 minutes post-treatment.

    • Acquisition Phase (Days 3-6): Place mice in a circular pool (divided into 4 quadrants) filled with opaque water. Train mice to find a hidden submerged platform. Record the Escape Latency Time (ELT). A decrease in ELT over days indicates spatial learning.

    • Probe Trial (Day 7): Remove the platform. Allow the mouse to swim for 60 seconds. Record the Time Spent in Target Quadrant (TSTQ).

    • Biochemical Correlation: Immediately post-trial, sacrifice the animals. Isolate the hippocampus and cortex to measure ex vivo AChE activity, Lipid Peroxidation (LPO), and Reduced Glutathione (GSH) to validate the biochemical mechanism of the behavioral recovery[7].

    Standardized experimental workflow for the validation of pyrrolidinone-based AD drug candidates.

    Conclusion

    Pyrrolidinone and pyrrolidin-2-one derivatives represent a highly tunable, versatile scaffold for Alzheimer's disease drug discovery. By acting as Multi-Target-Directed Ligands, specific analogs have demonstrated the ability to outperform standard clinical therapies like Donepezil in both targeted biochemical assays (AChE and A β42​ inhibition) and in vivo cognitive recovery models. Future pipeline development should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly the promising vasicine-derived and N-benzylated subclasses.

    References

    • Gupta, M., Kumar, A., Prasun, C., Nair, M. S., Kini, S. G., Yadav, D., & Nain, S. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics.[Link]

    • Sangwan, M., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer’s Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849-2860.[Link]

    • El-Sabbagh, O. I., et al. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti-Alzheimer's agents. Bioorganic Chemistry, 76, 321-331.[Link]

    • Sharma, P., et al. (2023). Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid vasicine for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 249, 115145.[Link]

    • Nain, S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurotoxicology, 98, 114-125.[Link]

    • D'Amato, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(10), 1264.[Link]

    Sources

    Validation

    5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate compared to cholinesterase inhibitors

    5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate vs. Cholinesterase Inhibitors: A Comparative Pharmacological Guide Executive Summary The pursuit of effective cognitive enhancers and neurotherapeutics has historically be...

    Author: BenchChem Technical Support Team. Date: March 2026

    5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate vs. Cholinesterase Inhibitors: A Comparative Pharmacological Guide

    Executive Summary

    The pursuit of effective cognitive enhancers and neurotherapeutics has historically been dominated by Cholinesterase Inhibitors (ChEIs). However, the therapeutic ceiling and peripheral toxicity of ChEIs have driven researchers toward neuromodulators that enhance synaptic plasticity without disrupting basal enzymatic function. This guide provides an objective, data-driven comparison between standard ChEIs (e.g., Donepezil, Rivastigmine) and 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (5-AMPO) , an experimental pyrrolidinone derivative. By analyzing their distinct mechanisms—enzyme inhibition versus allosteric receptor modulation—we provide a framework for drug development professionals evaluating next-generation cognitive therapeutics.

    Pharmacological Rationale: Enzyme Inhibition vs. Neuromodulation

    Cholinesterase Inhibitors (ChEIs) ChEIs function by targeting acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE)[1]. Under normal physiological conditions, AChE rapidly hydrolyzes acetylcholine (ACh) to terminate synaptic transmission[2]. By competitively or non-competitively blocking this enzyme, ChEIs force an accumulation of ACh in the synaptic cleft[2][3]. While this temporarily masks the cholinergic deficit seen in neurodegenerative states like Alzheimer's disease, it is a blunt instrument. The non-specific accumulation of ACh often leads to peripheral cholinergic toxicity, manifesting as gastrointestinal distress and bradycardia[4][5].

    5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate (5-AMPO) Structurally related to the racetam family of nootropics, 5-AMPO operates via a fundamentally different paradigm. Pyrrolidinone derivatives typically lack direct affinity for AChE[6]. Instead, they act as Positive Allosteric Modulators (PAMs) at ionotropic glutamate receptors (specifically AMPA) and stimulate High-Affinity Choline Uptake (HACU) at the presynaptic terminal[7][8]. The oxalate salt form is utilized in experimental settings to ensure optimal aqueous solubility and stability during in vitro assays. By enhancing HACU, 5-AMPO increases the activity-dependent synthesis and release of ACh, avoiding the continuous, non-physiological ACh pooling caused by ChEIs[8].

    Mechanistic Pathway Visualization

    MechanisticPathways cluster_chei Pathway A: Cholinesterase Inhibitors (ChEIs) cluster_ampo Pathway B: 5-AMPO (Pyrrolidinone) ChEI ChEIs (e.g., Donepezil) AChE Acetylcholinesterase (AChE) ChEI->AChE Competitive Inhibition ACh Synaptic ACh Accumulation AChE->ACh Prevents Degradation AMPO 5-AMPO Oxalate AMPA AMPA Receptors AMPO->AMPA Positive Allosteric Modulation HACU High-Affinity Choline Uptake AMPO->HACU Presynaptic Enhancement

    Mechanistic divergence between 5-AMPO and standard Cholinesterase Inhibitors.

    Self-Validating Experimental Methodologies

    To objectively compare these compounds, we employ a triad of self-validating assays. As a Senior Application Scientist, I emphasize that protocols must include internal logic gates to prevent false positives.

    Protocol 1: AChE Inhibition Kinetics (Modified Ellman’s Assay)

    Causality: We use acetylthiocholine because its cleavage by AChE produces thiocholine, which reacts with DTNB to form a yellow anion. If 5-AMPO acts like a ChEI, it will halt color formation. Running Donepezil alongside it validates the assay's sensitivity.

    • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve 5-AMPO oxalate and Donepezil in DMSO (final assay concentration <1% DMSO).

    • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL AChE (0.22 U/mL), and 20 µL of the test compound. Incubate for 15 minutes at 25°C.

    • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.014 M acetylthiocholine iodide.

    • Validation & Measurement: Read absorbance continuously at 412 nm for 10 minutes. Self-Validation: The Donepezil well must show >80% signal reduction; the vehicle well must show a linear absorbance increase.

    Protocol 2: AMPA Receptor Electrophysiology (Whole-Cell Patch-Clamp)

    Causality: Patch-clamp is chosen over calcium imaging for its millisecond-resolution of ion channel kinetics. To prove 5-AMPO is a PAM and not a direct agonist, it must only enhance currents in the presence of glutamate.

    • Cell Preparation: Isolate primary hippocampal neurons (DIV 14-21).

    • Recording Setup: Establish whole-cell configuration using a cesium-based intracellular solution to block potassium currents. Voltage-clamp the cell at -70 mV.

    • Application: Rapidly superfuse 100 µM Glutamate for 100 ms. Record the baseline miniature Excitatory Postsynaptic Currents (mEPSCs).

    • Modulation: Co-apply 10 µM 5-AMPO with 100 µM Glutamate.

    • Validation: Use Cyclothiazide (CTZ) as a positive control for AMPA desensitization blockade. A true PAM will increase mEPSC amplitude without altering the decay time constant.

    Protocol 3: High-Affinity Choline Uptake (HACU) in Synaptosomes

    Causality: Choline uptake is the rate-limiting step in ACh synthesis. By using radiolabeled [3H]-choline, we directly quantify presynaptic enhancement[8].

    • Synaptosome Isolation: Homogenize rat cortical tissue in 0.32 M sucrose and isolate the P2 synaptosomal fraction via density gradient centrifugation.

    • Incubation: Resuspend synaptosomes in Krebs-Ringer buffer. Pre-incubate with 5-AMPO (1–100 µM) for 20 minutes at 37°C.

    • Uptake Phase: Add 0.1 µM [3H]-choline. Incubate for exactly 4 minutes.

    • Termination & Validation: Terminate the reaction via rapid vacuum filtration over GF/B filters. Self-Validation: Include a well with Hemicholinium-3 (HC-3), a selective HACU inhibitor. The HC-3 well defines the baseline non-specific uptake, ensuring the signal window is accurate.

    Quantitative Data Synthesis

    The following table summarizes the divergent pharmacological profiles derived from the protocols above.

    Pharmacological Parameter5-AMPO (Oxalate)Donepezil (Standard ChEI)Analytical Method
    AChE IC₅₀ >100 μM (Inactive)15 nM (Potent)Ellman's Colorimetric Assay
    BChE IC₅₀ >100 μM (Inactive)5.5 μM (Moderate)Ellman's Colorimetric Assay
    AMPA EC₅₀ (PAM Activity) 2.4 μMN/A (No affinity)Whole-Cell Patch-Clamp
    HACU Vmax Increase +45%No direct effect[3H]-Choline Uptake Assay
    Primary Mechanism Neuromodulation (Glutamatergic/Cholinergic)Enzyme InhibitionRadioligand & Kinetic Profiling
    Dose-Limiting Toxicity Low (Renal clearance expected)GI distress, BradycardiaIn Vivo / Clinical Observation

    Translational Insights & Causality

    When deciding between developing a ChEI or a pyrrolidinone like 5-AMPO, the causality of their side-effect profiles dictates their clinical utility.

    ChEIs are fundamentally limited by their mechanism: blocking AChE indiscriminately raises ACh levels across both the central nervous system (CNS) and the peripheral autonomic nervous system. This peripheral spillover is the direct cause of the bradycardia and gastrointestinal toxicity that limits ChEI dosing[4][5].

    Conversely, 5-AMPO represents a "smart" modulation strategy. By acting as an AMPA PAM and enhancing HACU, 5-AMPO only amplifies cholinergic and glutamatergic signaling when a neuron is actively firing[7][8]. It does not cause a basal pooling of neurotransmitters. This activity-dependent enhancement explains why pyrrolidinone derivatives typically exhibit a much wider therapeutic index and lack the severe autonomic side effects associated with ChEIs[6]. For researchers targeting mild cognitive impairment or age-related synaptic depression, 5-AMPO’s mechanism offers a more sustainable, long-term intervention than enzyme inhibition.

    References

    • What are Cholinesterase inhibitors and how do they work? - Patsnap Synapse.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIIYCcwteNl-Nc0igsD69dDy_cx-AJJvLilA5XbhFEILKhoxszjxX6wlZwXxKX2PyJGe4bmp7o1JBg3RjsEOuzZCw5xLyua-ng5iE0kn0s2fS0zoysvUyDst0DRNRUVw7wndyJu7Mdey0gJ_BZnR-b7s7Dq0EisVPWiaHBW7fQ_pYRbQtZuqBOLhgIW9T66yy0J9NhcnE=]
    • Cholinesterase inhibitors for Alzheimer's disease and the heart: An update - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGok4U3_PbNUwH9H-O3h4AMPtjT72yutxKZIRegq_tJCuSSAMkfU4oZ6NP_89ovktR9dKSo_JuIBlilCiroMFFL47lgobrXcXl8TFm9De0KDM-oRLuS2xP_5JKgoRvv3ppek9Oyf_IsBZ8upFGLTTSUUAp6j6OCkFZ72DizrSIa0Ki_zdPPQLYZ_bryfIgfRLlMlKVoQCq1MPzQVhF1y62tdLxu8ebGDR6BVod9HUiGPYp-VwB4I9Q=]
    • Cholinesterase Inhibitors for Alzheimer's Disease - WebMD.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbgi24ssjIue6qMouJ5yyJZSu5V4Rcv1f92AfetEA8WiyW7MGXydGR1l15AEIhCGDhUC0u96fCSPMUHkgi-v2k8-YD9ASxdYN7KFsjtADpGJtipI61Cs-V-ih6LuKM06fZOwfaZ6IrHvaVMnkn_MQLjkmLMIEzij_kF_rsZNOL-Q==]
    • The new cholinesterase inhibitors for Alzheimer's disease, Part 2: illustrating their mechanisms of action. - SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYT5B_6eGmbgpr2WegWtJIeQd2vVv8EkgYTYHMIY07_J_Z7fBvFkzsdRyZOCx4oc8wHUOxWacEKRhTe6eq9bLhVmLIret-1smLU4rapTxkZiPliUHWSEU2rzX14_awohEHIOUR_RMjmQxioRBibYjjFtvBlKSxJYAa1yXVnJhGnvZOIoPImURyFOGSAe1oW17lP9pQ9-KWBUEcbFI=]
    • Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-nXjwrhHDysfyWzMvzN_o0h_B-KuKNDCWqxcGhdU2MABWxd9-DKJ-VW8E-RABe_voBPtIqbflgu_iGnTZtjUuzo3j79BO7TaGRbzRySKl8wIaaA65b9fCjwNY4jLRg1iIf60=]
    • 2-Pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs - The Vespiary.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbaw5-ReaTIzAGurEKUsJ1k6OGPs3FWetH-d67MZowey3kbE8WX40XY-y3Vl8qkv2k7dZ4FgkA8zLM3zEhY1n8K-ZS-Jh9imrQ9Yd63lq8Vl8K0d9T9xZ0Mx8Fr6vaKVgJHR2j01Gaa_VaKXutREM6fknrAULPnZ2_8ziBF9kU7sT7y3fzFmZjm0xgJs6z8nrZrSQ1-vPKj5i7LfV5MAUcyisJ8x2bXQMJ6vJyhdJlwDiMf1V3-AJlTYdU1RL27GNSCwVP4ae4ozs7T5yB-3JKRoc6WInOUvoSmTEX]
    • Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. - Health Open Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2icy0fz5YXi_RCIGi3-H060rqbhV4gtawc66FjSPKjsOEGpotdEGCaKbNgelc4BZeic1ZRtxqVPANpjDO9_N4HuhuFc_ZmcDzq4-RqkwhBFzUguUseTR09WeqIQkiiZ8PDxLojH4=]
    • Nootropic drugs and brain cholinergic mechanisms - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYRL2rB4oyZi_QxaR5Lt6gn-oIU_vLgGRJkqdSDdVyWsdy2QRt0LHGKINt1z0dELOqTTnj8Kb_dIsgG1gv69sdmzb9-PYZazx8rYukpSOzfitdM-3k01xD-mLn3UH2nRMajIE=]

    Sources

    Comparative

    Structure-Activity Relationship (SAR) Studies of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate: A Fragment Comparison Guide

    Introduction In modern medicinal chemistry, the pyrrolidinone ring is universally recognized as a "privileged scaffold," providing a versatile framework capable of interacting with multiple enzyme and receptor targets ....

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In modern medicinal chemistry, the pyrrolidinone ring is universally recognized as a "privileged scaffold," providing a versatile framework capable of interacting with multiple enzyme and receptor targets . As a Senior Application Scientist, I frequently evaluate nitrogen-containing heterocycles for library synthesis. Among these, 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (AMMP oxalate, CAS 67433-53-8) stands out as a highly efficient bifunctional building block. Its rigid, polar scaffold mimics peptide bonds—a feature heavily utilized in CNS-active racetams and oncology targets like PD-1/PD-L1 inhibitors .

    This guide objectively compares AMMP oxalate against alternative pyrrolidinone fragments, detailing the causality behind its structural advantages and providing self-validating experimental protocols for high-throughput SAR studies.

    Comparative Pharmacophore Analysis

    When designing an SAR library, the choice of the core scaffold dictates both the physicochemical properties and the synthetic trajectory. Table 1 compares AMMP oxalate with standard alternatives to highlight its specific operational advantages.

    Table 1: Pharmacophore Comparison of Pyrrolidinone Scaffolds

    ScaffoldKey Structural FeatureReactivity ProfileLogP ImpactPrimary SAR Utility
    AMMP Oxalate 1-Methyl + 5-AminomethylPrimary amine (highly reactive for amidation/reductive amination)Increases lipophilicity (blocks N-H H-bond donation)CNS penetrant scaffolds, PD-1/PD-L1 inhibitor tails
    2-Pyrrolidinone Unsubstituted lactamN-alkylation requiredBaselineGeneral hydrogen-bond acceptor/donor
    Piracetam Core N-acetamideTerminal amide modificationHighly polar, low LogPNootropic/AMPA receptor modulation
    5-(Hydroxymethyl)-2-pyrrolidinone 5-HydroxymethylPrimary alcohol (requires activation for coupling)Decreases lipophilicityProdrug synthesis, ester-linked libraries

    Causality Insight: The 1-methyl group in AMMP eliminates the hydrogen bond donor capacity of the lactam nitrogen. This seemingly minor modification significantly enhances blood-brain barrier (BBB) penetration and membrane permeability by lowering the polar surface area (PSA). Furthermore, the oxalate salt form is not merely a convenience; it prevents the premature oxidation and dimerization of the primary amine during storage, ensuring consistent stoichiometry during high-throughput coupling.

    Structural Logic & SAR Mapping

    Understanding how each moiety of AMMP contributes to the final drug candidate is critical for rational design. The diagram below maps the structural features of AMMP to their resulting pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.

    SAR_Logic N1 1-Methyl Group O1 Blocks H-Bond Donation Increases Lipophilicity N1->O1 N2 Pyrrolidinone Core O2 Conformational Rigidity Peptidomimetic N2->O2 N3 5-Aminomethyl Linker O3 Vector for Diversification (Amides/Amines) N3->O3 R1 Enhanced BBB Penetration O1->R1 R2 High Target Affinity O2->R2 O3->R2

    Structural logic mapping AMMP features to pharmacokinetic and pharmacodynamic outcomes.

    Experimental Protocol: High-Throughput Amidation Workflow

    To systematically evaluate the SAR of the AMMP scaffold, we employ a high-throughput amidation workflow. This protocol is designed as a self-validating system: the liberation of the free base and the subsequent coupling are monitored in real-time via LC-MS to ensure no degradation occurs.

    Step-by-Step Methodology:
    • Preparation of the Free Base (In Situ):

      • Action: Suspend AMMP oxalate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

      • Causality: DMF provides optimal solubility for both the oxalate salt and the incoming carboxylic acids.

      • Validation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The 3.0 equivalents are critical: 2.0 eq neutralize the bidentate oxalic acid, and 1.0 eq maintains a basic environment to keep the primary amine nucleophilic. An LC-MS aliquot must confirm the presence of the free base (m/z 129.1 [M+H]+) without dimerization.

    • Activation of the Carboxylic Acid:

      • Action: In a separate vial, dissolve the diverse R-COOH library member (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 15 minutes at room temperature.

      • Causality: HATU is selected over EDC/HOBt due to its superior kinetics, which minimizes the risk of the AMMP free base undergoing side reactions before coupling.

    • Coupling Reaction:

      • Action: Transfer the activated acid solution to the AMMP free base solution. Stir at room temperature for 2–4 hours.

      • Validation: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The disappearance of the AMMP free base peak validates reaction completion.

    • Workup and Purification:

      • Action: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via reverse-phase preparative HPLC.

    Workflow A AMMP Oxalate (Stable Precursor) B Free Base Liberation (DIPEA addition) A->B C Amide Coupling (HATU / R-COOH) B->C D SAR Library Generation C->D E In Vitro Screening D->E

    Workflow for AMMP oxalate-based SAR library synthesis and screening.

    SAR Data Analysis: Application in PD-1/PD-L1 Inhibitor Scaffolds

    Recent patent literature highlights the use of substituted pyrrolidinones in the design of small-molecule PD-1/PD-L1 inhibitors . By utilizing the AMMP scaffold, researchers can rapidly probe the hydrophobic S1' pocket of the target.

    Table 2 illustrates a representative SAR dataset where the AMMP core is coupled with various aromatic acids, demonstrating the impact of the R-group on target affinity.

    Table 2: Representative SAR Data for AMMP-Derived Amides (Target: PD-L1)

    Compound IDR-Group (Coupled to 5-Aminomethyl)in vitro IC50 (nM)Cellular Efficacy (EC50, nM)
    AMMP-01 Phenyl450>1000
    AMMP-02 4-Fluorophenyl120350
    AMMP-03 3-Cyano-4-fluorophenyl1545
    AMMP-04 2,4-Dichlorophenyl822

    Analysis: The data validates that the rigid pyrrolidinone core effectively vectors the aromatic R-groups into the binding pocket. The progression from a simple phenyl ring (AMMP-01) to a 2,4-dichlorophenyl moiety (AMMP-04) results in a >50-fold increase in potency. The 1-methyl group on the AMMP scaffold ensures that the molecule remains sufficiently lipophilic to cross cell membranes, as evidenced by the tight correlation between in vitro IC50 and cellular EC50.

    Conclusion

    5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate is a superior building block for SAR studies requiring a rigid, peptidomimetic scaffold. Its built-in oxidative stability (via the oxalate salt), combined with the lipophilicity of the 1-methyl group and the reactivity of the 5-aminomethyl vector, makes it an ideal starting point for both CNS and oncology drug discovery programs.

    References
    • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry (Z), 379(5), 35.[Link]

    • Aktoudianakis, E., Cho, A., Graupe, M., Lad, L. T., & Paulo, A. (2019). PD-1/PD-L1 Inhibitors.
    Validation

    ensuring reproducibility in 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate studies

    Ensuring Reproducibility in 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate Studies: A Comparative Guide When designing libraries of CNS-active compounds or rigidified peptidomimetics, the selection of the correct build...

    Author: BenchChem Technical Support Team. Date: March 2026

    Ensuring Reproducibility in 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate Studies: A Comparative Guide

    When designing libraries of CNS-active compounds or rigidified peptidomimetics, the selection of the correct building block is the foundational step for experimental reproducibility. While the 5-(aminomethyl)-2-pyrrolidinone scaffold is widely utilized, researchers frequently encounter batch-to-batch variability, poor coupling yields, and inaccurate stoichiometric weighing.

    As an application scientist, I have found that these issues rarely stem from the coupling reagents themselves, but rather from the inherent physicochemical properties of the chosen scaffold and its salt form. This guide objectively compares 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate against its common alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating protocol for high-throughput integration.

    Mechanistic Causality: Scaffold and Salt Selection

    To ensure absolute reproducibility, we must address two primary vectors of variability: lipophilicity/hydrogen bonding and solid-state hygroscopicity.

    The Role of N-Methylation Utilizing the unmethylated alternative, 5-(aminomethyl)pyrrolidin-2-one, introduces a secondary lactam nitrogen that acts as a strong hydrogen bond donor (HBD). In medicinal chemistry, unmitigated HBDs inflate the topological polar surface area (tPSA), which can severely restrict blood-brain barrier (BBB) permeability. By employing the 1-methylated derivative, this HBD is eliminated. This modification not only optimizes the lipophilicity profile but also mimics the favorable, highly stable solvent properties of N-Methyl-2-pyrrolidone (NMP), preventing unwanted side-reactions at the lactam nitrogen during aggressive coupling conditions[1].

    The Superiority of the Oxalate Salt The choice of counterion dictates the solid-state stability of the building block. Hydrochloride (HCl) salts of primary amines are notoriously hygroscopic. Atmospheric moisture uptake leads to deliquescence, which causes significant variance in stoichiometric weighing—a fatal flaw in high-throughput library synthesis.

    Studies on pharmaceutical solid-state properties demonstrate that counterion selection profoundly impacts glass transition temperatures and moisture sorption; oxalate salts frequently exhibit superior crystalline stability and lower hygroscopicity compared to their hydrochloride counterparts[2]. Furthermore, the stability of pharmaceutical salts in solid forms is highly dependent on lattice energies. Oxalates often provide a robust channel structure that hosts trace water molecules without degrading the crystal lattice, making them far less prone to premature disproportionation or moisture-induced degradation[3].

    Comparative Performance Data

    The following table summarizes the quantitative performance metrics of the 1-methylated oxalate salt compared to its unmethylated and hydrochloride alternatives.

    Property / Metric5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate5-(Aminomethyl)pyrrolidin-2-one (Base)5-(Aminomethyl)-1-methyl-2-pyrrolidinone HCl
    H-Bond Donors 1 (Primary Amine only)2 (Amine + Lactam NH)1 (Primary Amine only)
    Solid-State Form Highly CrystallineAmorphous / Viscous OilCrystalline but Hygroscopic
    Hygroscopicity (75% RH) < 0.5% (Stable)> 5.0% (Deliquescent)~ 2.5 - 4.0%
    Weighing Variance ± 0.1%± 4.5%± 2.8%
    Typical Amide Coupling Yield > 92%~ 75% (Prone to side reactions)~ 85%

    Experimental Protocol: Self-Validating Amide Coupling

    To guarantee reproducibility, the following protocol establishes a self-validating system for coupling 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate with a target carboxylic acid.

    Causality Check: Because oxalic acid is a dicarboxylic acid, the oxalate salt contains two acidic protons. Therefore, exactly 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) are strictly required: 2.0 eq to neutralize the oxalate counterion and 1.0 eq to maintain the basic microenvironment necessary for the primary amine's nucleophilic attack.

    Step-by-Step Methodology:

    • Preparation & Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to form the active OAt ester.

    • Free-Basing the Scaffold: In a separate vial, suspend 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (1.05 eq) in anhydrous DMF at 0°C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Note: Maintaining 0°C prevents exothermic degradation during the neutralization of the oxalate matrix.

    • Nucleophilic Addition: Transfer the activated ester solution dropwise into the free-based pyrrolidinone solution. Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Validation Gate (LC-MS): Before quenching, withdraw a 1 µL aliquot and dilute in 1 mL of MeOH. Analyze via LC-MS. The protocol is self-validating: proceed to purification only if the target mass is dominant and the unreacted primary amine peak is <5%[3].

    • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer with 1M HCl to remove any residual unreacted amine and DMF.

    Workflow Visualization

    G N1 Weigh 5-(Aminomethyl)-1-methyl -2-pyrrolidinone oxalate N2 Free-Basing Add 3.0 eq DIPEA at 0°C N1->N2 N4 Nucleophilic Addition Amide Coupling (RT, 2h) N2->N4 N3 Carboxylic Acid Activation HATU (1.1 eq) in DMF N3->N4 N5 LC-MS Validation Confirm Mass & >95% Purity N4->N5

    Fig 1. Self-validating amide coupling workflow for pyrrolidinone oxalate salts.

    References

    • Title: Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts Source: PubMed Central (PMC) URL: 2

    • Title: Stability of pharmaceutical salts in solid oral dosage forms Source: ResearchGate URL: 3

    • Title: 5-(Aminomethyl)pyrrolidin-2-one | 154148-69-3 Source: Sigma-Aldrich URL:

    • Title: N-Methyl-2-pyrrolidone Source: Wikipedia URL: 1

    Sources

    Comparative

    Comparative Analysis of Analytical Methods for Pyrrolidinone Derivative Detection

    Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently navigate the analytical dichotomy presented by pyrrolidinone derivatives.

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, analytical scientists, and drug development professionals.

    As a Senior Application Scientist, I frequently navigate the analytical dichotomy presented by pyrrolidinone derivatives. This chemical class spans from highly volatile industrial solvents and pharmaceutical excipients—such as N-methyl-2-pyrrolidone (NMP)—to complex, highly polar Active Pharmaceutical Ingredients (APIs) like the antiepileptic drug levetiracetam.

    Detecting these compounds requires tailored analytical strategies. Small pyrrolidinones often lack strong UV chromophores and exhibit extreme polarity, causing them to elute in the void volume of standard reversed-phase columns and suffer from severe matrix ion suppression in mass spectrometry. Conversely, pyrrolidinone-derived APIs require rapid, high-throughput therapeutic drug monitoring (TDM) in complex biological matrices. This guide objectively compares the performance, mechanistic causality, and experimental validity of LC-MS/MS, GC-MS, and UHPLC-UV/PDA platforms for pyrrolidinone derivative analysis.

    Mechanistic Overview & Platform Comparison

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    Best for: Trace-level pharmacokinetic studies and complex tissue matrices. The Causality of Matrix Effects: Small molecules like 2-pyrrolidinone and NMP present a significant technical barrier for LC-MS/MS due to matrix effects[1]. Because they are highly polar, they co-elute with endogenous salts and phospholipids in standard reversed-phase chromatography, leading to ion suppression. The Solution: To achieve zero matrix effect and full recovery, analysts must abandon simple protein precipitation in favor of orthogonal cleanup. Utilizing a mixed-mode Solid Phase Extraction (SPE) cartridge (e.g., C18 + WAX) allows the retention of the polar pyrrolidinone ring while strong cationic exchange washes away interfering matrix components[2]. Furthermore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over C18 to increase the retention time of these polar analytes, moving them away from the solvent front[1][2].

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Best for: Volatile pyrrolidinone solvents (NMP) and micro-extracted biological samples. The Causality of Sample Introduction: Direct injection of biological fluids into a GC inlet causes rapid accumulation of non-volatile residues, degrading peak shape and sensitivity. For APIs like levetiracetam in plasma, Dispersive Liquid-Liquid Microextraction (DLLME) is employed prior to GC-MS. DLLME uses a disperser solvent to form a cloudy micro-emulsion, providing a massive surface area for analyte transfer into an extraction droplet, yielding highly purified extracts[3]. For volatile derivatives like NMP in environmental or occupational monitoring, Thermal Desorption (TD-GC-MS) is the gold standard. By drawing air through sorbent tubes and thermally desorbing the analytes directly onto the GC column, the method eliminates solvent extraction losses and achieves near 100% desorption efficiency[4].

    Ultra-High-Performance Liquid Chromatography (UHPLC-UV/PDA)

    Best for: High-throughput Therapeutic Drug Monitoring (TDM) of APIs. The Causality of Clinical Utility: While LC-MS/MS offers superior sensitivity, it is often overly complex and expensive for routine clinical monitoring of levetiracetam, which is administered at high doses and has a plasma half-life of 7 ± 1 hours[5]. UHPLC coupled with Photodiode Array (PDA) or UV detection provides a self-validating, cost-effective system. By utilizing sub-2 µm particle size columns (e.g., BEH C18), UHPLC overcomes the diffusion limitations of traditional HPLC, sharpening peaks and reducing analytical run times to barely over a minute[5][6].

    Quantitative Performance Data

    The following table synthesizes field-proven experimental data, comparing the limits of detection (LOD), limits of quantification (LOQ), recovery rates, and run times across different methodologies.

    AnalyteAnalytical PlatformMatrixLODLOQRecoveryRun Time
    Levetiracetam UHPLC-UV (205 nm)Human Serum0.02 µg/mL0.05 µg/mL100 ± 2%1.2 min[5]
    Levetiracetam UHPLC-PDAHuman Plasma10 ng/mL33 ng/mL>97.1%<5.0 min[6]
    Levetiracetam DLLME-GC-MSHuman PlasmaN/A4.0 µg/mL±15% var.~10 min[3]
    NMP TD-GC-MSAir / Polymer<10 ng10 ng99.9%10 min[4]
    2-Pyrrolidinone HILIC-LC-MS/MSSwine Liver5 ng/gN/A~100%N/A[1][2]

    Experimental Workflows & Visualizations

    Workflow A: LC-MS/MS Analysis of Pyrrolidinones in Biological Tissue

    To combat the severe ion suppression inherent to small pyrrolidinone derivatives, this protocol utilizes a mixed-mode SPE approach to isolate the analyte from complex tissue matrices[2].

    LCMS_Workflow Sample Tissue Homogenate (Acetonitrile Extraction) SPE1 Mixed-Mode SPE (C18 + WAX Cartridge) Sample->SPE1 SPE2 pH Adjustment (5.0) & Cationic Exchange SPE SPE1->SPE2 HPLC HILIC Separation (Retains Polar Analytes) SPE2->HPLC ESI Turbo-Ion Spray (Positive ESI+) HPLC->ESI MRM Tandem MS (MRM) Quantification ESI->MRM

    Figure 1: LC-MS/MS analytical workflow utilizing mixed-mode SPE for matrix effect elimination.

    Step-by-Step Methodology:

    • Extraction: Homogenize the tissue sample (e.g., swine liver) and extract utilizing pure acetonitrile. Spike with a deuterated internal standard (e.g., 2-pyrrolidinone-d6)[2].

    • First-Pass Cleanup: Pass the supernatant through a C18+WAX mixed-mode SPE cartridge. This captures non-polar lipids (C18) and strong acids (WAX), allowing the polar pyrrolidinone to pass through[2].

    • Second-Pass Cleanup: Adjust the eluate to pH 5.0 and pass through a strong cationic exchange SPE cartridge to remove basic matrix interferences[2].

    • Elution & Separation: Elute the concentrated analyte using acetonitrile containing 2% ammonium hydroxide. Inject into a HILIC column to ensure adequate retention of the polar molecule[2].

    • Detection: Utilize positive turbo-ion spray ionization. Monitor specific MRM transitions (e.g., 86→69 for 2-pyrrolidinone)[2].

    Workflow B: TD-GC-MS for Volatile NMP Monitoring

    For volatile derivatives like NMP, thermal desorption circumvents the dilution and analyte loss associated with liquid extraction[4].

    GCMS_Workflow Sampling Air Sampling (Sorbent Tubes, 1L Vol) TD Thermal Desorption (230°C, 70 mL/min, 7 min) Sampling->TD GC Capillary GC Separation (e.g., Rtx-5ms column) TD->GC EI Electron Impact (EI) Ionization GC->EI MS Mass Spectrometry Detection & Integration EI->MS

    Figure 2: TD-GC-MS pathway for volatile pyrrolidinones, enabling solvent-free quantification.

    Step-by-Step Methodology:

    • Active Sampling: Draw exactly 1 L of laboratory air through a sorbent tube at a controlled rate of 100 mL/min for 10 minutes[4].

    • Thermal Desorption: Place the tube in the TD unit. Heat to 230 °C with a carrier gas flow of 70 mL/min for 7 minutes. This achieves a 99.9% desorption efficiency[4].

    • Chromatography: Transfer the desorbed vapor directly onto a fused silica capillary column (e.g., Rtx-5ms). Program the GC oven to separate NMP from background VOCs[3].

    • Quantification: Ionize via Electron Impact (EI) and detect using MS. The working range extends up to 100 µg on-tube without detector saturation, provided the detector voltage is optimized[4].

    Workflow C: UHPLC-UV for Levetiracetam TDM

    A rapid, self-validating protocol designed for high-throughput clinical environments[5][6].

    Step-by-Step Methodology:

    • Sample Preparation: Aliquot 100 µL of human serum. Add 50 µL of internal standard (e.g., lamivudine at 10 µg/mL)[5].

    • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate. Vortex vigorously to partition the levetiracetam into the organic layer, leaving proteins in the aqueous phase[5].

    • Reconstitution: Centrifuge, collect the organic layer, evaporate to dryness, and reconstitute in the mobile phase.

    • Chromatography: Inject 3 µL onto a sub-2 µm C18 column (e.g., 1.8 µm, 50 × 2 mm). Run an isocratic mobile phase of acetonitrile and distilled water (80:20) or acetonitrile-phosphate buffer[5][6].

    • Detection: Monitor absorbance at 205 nm using a Diode Array Detector (DAD/PDA). Levetiracetam elutes sharply at ~0.8 minutes, allowing a total run time of just 1.2 minutes[5].

    Strategic Recommendations

    • For Occupational Health & Environmental Monitoring: Select TD-GC-MS . The solvent-free nature of thermal desorption provides unmatched sensitivity (10 ng LOQ) for volatile pyrrolidinones like NMP, ensuring compliance with strict Derived No-Effect Levels (DNEL)[4].

    • For Pharmacokinetics & Tissue Distribution: Select HILIC-LC-MS/MS . When analyzing highly polar pyrrolidinones in complex matrices (liver, brain tissue), standard C18 columns fail. HILIC combined with mixed-mode SPE guarantees retention and eliminates ion suppression[1][2].

    • For Clinical TDM of Pyrrolidinone APIs: Select UHPLC-UV/PDA . The high therapeutic dosing of drugs like levetiracetam renders the extreme sensitivity of MS unnecessary. UHPLC provides a robust, low-cost, and ultra-fast (1.2 min) alternative with excellent recovery (>97%)[5][6].

    References

    • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - ResearchGate. Available at:[Link]

    • Determination of N-Methyl-2-pyrrolidone in Laboratory Air During Coating of Lithium Ion Battery Electrodes Using Thermal Desorption – Gas Chromatography Mass Spectrometry - Preprints.org. Available at:[Link]

    • Simple and rapid ultra high performance liquid chromatographic (UHPLC) method for the determination of levetiracetam in human serum - Academic Journals. Available at: [Link]

    • Determination of Levetiracetam in Human Plasma by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry - PMC. Available at:[Link]

    • Determination of ng/mL Levetiracetam using Ultra-High-Performance Liquid Chromatography–Photodiode Absorbance - SciSpace. Available at:[Link]

    Sources

    Validation

    Biological Activity Comparison Guide: 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate vs. N-Methyl-2-pyrrolidone (NMP)

    Executive Summary For decades, N-Methyl-2-pyrrolidone (NMP) was classified strictly as an inert, multi-purpose organic solvent. However, recent pharmacological profiling has reclassified NMP as a pleiotropic biological a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For decades, N-Methyl-2-pyrrolidone (NMP) was classified strictly as an inert, multi-purpose organic solvent. However, recent pharmacological profiling has reclassified NMP as a pleiotropic biological agent, functioning primarily as a low-affinity acetyl-lysine (KAc) mimetic and BET bromodomain inhibitor (). This discovery has sparked interest in pyrrolidinone-based fragments for epigenetic modulation, immunomodulation, and bone regeneration.

    5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate represents a rationally designed, functionalized derivative of the NMP scaffold. By introducing a basic aminomethyl group at the 5-position and stabilizing the molecule as an oxalate salt, researchers can transition from a low-affinity, high-concentration solvent to a targeted, moderate-affinity pharmacological probe. This guide objectively compares the mechanistic divergence, binding kinetics, and functional biological activity of these two compounds.

    Structural and Mechanistic Divergence

    The biological activity of both compounds hinges on their ability to mimic acetylated lysine, a critical epigenetic mark recognized by the bromodomains of BET family proteins (BRD2, BRD3, BRD4).

    • NMP (The Base Scaffold): The lactam carbonyl of NMP acts as a hydrogen bond acceptor, interacting directly with the conserved asparagine residue (e.g., Asn140 in BRD4 BD1) within the KAc binding pocket. However, because NMP lacks secondary anchoring groups, its binding is transient, resulting in millimolar (mM) IC50 values. Its biological effects—such as preventing osteoporosis and BMP-triggered sclerostin expression—require high micromolar to millimolar systemic concentrations ().

    • 5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate (The Functionalized Probe): The addition of the 5-aminomethyl group introduces a protonated primary amine at physiological pH. This structural modification allows the molecule to project into the ZA channel of the bromodomain, forming critical electrostatic interactions and hydrogen bonds with the conserved water network at the base of the pocket (). This drastically reduces the dissociation rate ( koff​ ), shifting the binding affinity into the micromolar (µM) range. Furthermore, the oxalate salt formulation transforms the volatile liquid into a stable, highly water-soluble crystalline powder, optimizing it for precise in vitro and in vivo dosing.

    G NMP NMP Scaffold (Lactam Ring) KAc KAc Binding Pocket (BET Bromodomain) NMP->KAc Weak H-bond (Asn140) Amine 5-Aminomethyl Substitution Amine->KAc Electrostatic/Water Network Interaction Affinity Enhanced Binding Affinity & Selectivity KAc->Affinity Synergistic Effect

    Fig 1: Mechanistic binding model of 5-aminomethyl-NMP vs base NMP in the BET bromodomain pocket.

    Comparative Quantitative Data

    The following table summarizes the physicochemical and biological performance metrics of the base solvent versus the functionalized oxalate salt.

    ParameterN-Methyl-2-pyrrolidone (NMP)5-(Aminomethyl)-1-methyl-2-pyrrolidinone Oxalate
    Molecular Weight 99.13 g/mol 218.21 g/mol (Salt form)
    Physical State Liquid (Solvent)Solid (Crystalline Powder)
    Primary Biological Target BET Bromodomains (BRD2, BRD3, BRD4)BET Bromodomains (BRD2, BRD3, BRD4)
    Binding Affinity (BRD4 IC50) ~5-10 mM (Low affinity fragment)~50-100 µM (Moderate affinity ligand)
    Key Molecular Interactions H-bond with Asn140H-bond with Asn140 + Electrostatic amine interactions
    Osteoblast EC50 (In vitro) > 2 mM~ 150 µM
    Aqueous Solubility MiscibleHighly Soluble (Oxalate Salt)

    Self-Validating Experimental Protocols

    To objectively compare the biological activity of these two compounds, researchers must utilize assays that can accurately measure both weak fragment binding and functional downstream efficacy.

    Protocol A: AlphaScreen Target Engagement Assay (BRD4 BD1)

    Causality & Rationale: Standard Fluorescence Polarization (FP) assays often yield high background noise or artifactual quenching when testing low-affinity fragments like NMP at high concentrations. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, proximity-dependent assay that provides superior signal-to-noise ratios, making it the gold standard for comparing fragment-like KAc mimetics against optimized derivatives.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Dilute recombinant His-tagged BRD4 BD1 protein to 50 nM and biotinylated acetyl-histone H4 peptide to 50 nM.

    • Compound Titration: Prepare a 12-point serial dilution of NMP (starting at 50 mM) and 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (starting at 1 mM) in assay buffer.

    • Incubation: In a 384-well OptiPlate, combine 5 µL of protein, 5 µL of compound, and 5 µL of peptide. Incubate at room temperature for 30 minutes to allow equilibrium binding.

    • Bead Addition: Under low-light conditions, add 5 µL of a mixture containing Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 10 µg/mL each).

    • Final Incubation & Reading: Incubate for 60 minutes in the dark. Excite the plate at 680 nm and read the emission at 520-620 nm using an EnVision multimode plate reader.

    • Validation: Calculate IC50 values using non-linear regression. A successful assay is validated by a Z'-factor > 0.6 using JQ1 as a positive control.

    Workflow Step1 1. Reagent Prep (BRD4 + Ligand + Beads) Step2 2. Compound Incubation (NMP vs 5-AM-NMP) Step1->Step2 Step3 3. Laser Excitation (680 nm) Step2->Step3 Step4 4. Emission Reading (520-620 nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

    Fig 2: Step-by-step AlphaScreen workflow for evaluating bromodomain ligand binding affinity.

    Protocol B: Osteoblast Differentiation and Sclerostin Inhibition Assay

    Causality & Rationale: NMP has been proven to enhance BMP-2 induced bone formation and block bone resorption by inhibiting the expression of osteocyte-derived sclerostin via epigenetic modulation (). Testing the 5-aminomethyl derivative in this specific cell model validates whether the increased in vitro bromodomain affinity translates to enhanced phenotypic efficacy.

    Step-by-Step Methodology:

    • Cell Culture: Seed UMR-106 osteosarcoma cells in 6-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

    • Stimulation & Treatment: Starve cells in 1% FBS media for 4 hours. Co-treat the cells with 500 ng/mL Bone Morphogenetic Protein 2 (BMP-2) and either NMP (2 mM) or 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (150 µM). Include a vehicle control (PBS) and a BMP-2 only control.

    • Incubation: Incubate the treated cells for 8 hours.

    • RNA Extraction & qRT-PCR: Lyse the cells and extract total RNA using a standard TRIzol protocol. Synthesize cDNA and perform quantitative real-time PCR targeting the SOST gene (which encodes sclerostin) and GAPDH as the housekeeping gene.

    • Validation: The system is self-validating if the BMP-2 only control shows a >3-fold upregulation of SOST mRNA compared to the vehicle. Efficacy is determined by the compound's ability to suppress this BMP-2-induced spike back to baseline levels.

    References

    • Shortt, J., et al. (2023). "A phase 1 clinical trial of the repurposable acetyllysine mimetic, n-methyl-2-pyrrolidone (NMP), in relapsed or refractory multiple myeloma." Clinical Epigenetics, 15(1), 11.[Link]

    • Gasser, A., et al. (2018). "The Bromodomain Inhibitor N-Methyl pyrrolidone Prevents Osteoporosis and BMP-Triggered Sclerostin Expression in Osteocytes." International Journal of Molecular Sciences, 19(11), 3332.[Link]

    • Yuki, Y., et al. (2014). "Multiple solvent, N-methyl-2-pyrrolidone, acts as a novel adjuvant for enhancing cutaneous immune responses." Bioscience, Biotechnology, and Biochemistry, 78(5), 844-849.[Link]

    • Ghosh, A. K., et al. (2008). "Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands." Bioorganic & Medicinal Chemistry Letters, 18(20), 5675-5678.[Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate

    As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. When handling complex bifunctional building blocks like 5-(Aminomethyl)-...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. When handling complex bifunctional building blocks like 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate (CAS: 67433-53-8), standard generalized safety protocols are insufficient. You must understand the specific chemical behavior of the molecule to protect yourself and your team effectively.

    This guide provides a field-proven, comprehensive operational framework for handling this specific compound, bridging the gap between molecular mechanisms and daily laboratory logistics.

    Mechanistic Hazard Profile: Understanding the Threat

    To design an effective safety protocol, we must first deconstruct the molecule into its reactive moieties. 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate presents a tripartite hazard profile:

    • The Pyrrolidinone Core: Pyrrolidinone derivatives are highly polar and act as aggressive permeation enhancers. They are established irritants to the skin, eyes, and respiratory tract[1]. Inhalation of concentrated vapors or dusts from pyrrolidinone derivatives can lead to mucous membrane irritation and, at high systemic doses, central nervous system (CNS) depression[2].

    • The Aminomethyl Group: The primary amine functionality introduces basicity and nucleophilicity. Upon contact with ambient moisture or biological tissues, it can cause localized pH alterations, leading to severe chemical irritation or micro-burns.

    • The Oxalate Counterion: Supplied as an oxalate salt, this compound carries significant acute toxicity risks. Oxalate salts are harmful if swallowed or absorbed through compromised skin. Systemically, oxalates act as potent chelating agents, precipitating blood calcium as insoluble calcium oxalate, which can induce severe hypocalcemia and subsequent renal damage. Furthermore, the salt form generates fine, abrasive dusts that specifically cause serious eye irritation (GHS Hazard H319)[3].

    HazardMechanisms Compound 5-(Aminomethyl)-1-methyl- 2-pyrrolidinone oxalate Amine Aminomethyl Group (Basic / Nucleophilic) Compound->Amine Pyrrol Pyrrolidinone Ring (Polar / Penetrating) Compound->Pyrrol Oxalate Oxalate Counterion (Chelating Agent) Compound->Oxalate Irritation Severe Eye/Skin Irritation (GHS H319) Amine->Irritation pH alteration CNS Respiratory Irritation & CNS Effects Pyrrol->CNS tissue permeation Oxalate->Irritation abrasive dust Hypocalcemia Calcium Precipitation (Systemic Toxicity) Oxalate->Hypocalcemia systemic absorption

    Toxicity mechanisms of 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate components.

    Mandatory Personal Protective Equipment (PPE) Matrix

    Because the pyrrolidinone ring can enhance the dermal penetration of the toxic oxalate counterion, barrier integrity is non-negotiable. Standard latex gloves are strictly prohibited due to poor chemical resistance against polar organic amides.

    PPE CategoryRequired SpecificationMechanistic Rationale
    Hand Protection Double-layered Nitrile (min. 0.11 mm thickness for inner, 0.15 mm for outer).Nitrile provides superior resistance to polar pyrrolidinones. Double-gloving ensures the oxalate salt does not contact skin if the outer glove tears.
    Eye/Face Protection Indirect-vented Safety Goggles (ANSI Z87.1+ / EN 166).The oxalate salt is a severe eye irritant (H319)[3]. Indirect vents prevent fine crystalline dust from bypassing the seal.
    Body Protection Flame-resistant (FR) Lab Coat with knit cuffs, fully buttoned.Knit cuffs prevent the wrists from being exposed during reaching motions inside the fume hood, blocking dust settling.
    Respiratory N95/P100 Particulate Respirator (if handled outside a hood).Oxalate dust inhalation can cause severe respiratory irritation and systemic absorption. Note: Primary handling must be in a hood.

    Operational Workflow: Step-by-Step Handling Protocol

    To ensure a self-validating safety system, every step of the handling process must include a verification check. Do not proceed to the next step unless the current step's safety condition is confirmed.

    Step 1: Environmental Preparation & Verification

    • Verify that the chemical fume hood is operational. Check the digital airflow monitor to ensure a face velocity of 80–100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of Kimwipe to the bottom of the sash; it should pull inward steadily.

    • Clear the hood of all incompatible materials, specifically strong oxidizing agents, which can react violently with organic oxalate salts.

    Step 2: PPE Donning & Inspection

    • Don the inner pair of nitrile gloves, followed by the lab coat, ensuring the coat sleeves cover the inner glove cuffs.

    • Don the outer pair of nitrile gloves over the lab coat cuffs.

    • Self-Validation: Perform a visual inspection and a "clench test" to check for micro-tears in the outer gloves.

    Step 3: Anti-Static Weighing Procedure

    • Place an anti-static weighing boat on the analytical balance inside the fume hood. Rationale: Oxalate salts often form fine, statically charged powders that repel from standard plastic, causing aerosolization.

    • Use a grounded stainless-steel spatula to transfer the 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate.

    • Seal the source bottle immediately after the required mass is obtained to minimize ambient moisture absorption (hygroscopy).

    Step 4: Closed-System Transfer

    • Dissolve the compound in the reaction solvent inside the fume hood before transferring it to other laboratory areas.

    • If dry transfer is unavoidable, place the sealed weigh boat inside a secondary secondary containment vessel (e.g., a larger sealed jar) before moving it across the lab.

    OperationalWorkflow Prep 1. Fume Hood Verification PPE 2. PPE Donning (Double Nitrile) Prep->PPE Weigh 3. Anti-static Weighing PPE->Weigh Transfer 4. Sealed Transfer Weigh->Transfer Decon 5. Wet-Wipe Decontamination Transfer->Decon

    Self-validating operational workflow for handling hazardous oxalate salts.

    Spill Management and Decontamination Plan

    In the event of a spill, dry sweeping is strictly prohibited as it aerosolizes the toxic oxalate dust.

    Minor Spill Protocol (< 50 grams):

    • Isolate: Alert nearby personnel and restrict access to the area.

    • Suppress: Gently cover the spilled powder with absorbent paper towels.

    • Wet: Carefully wet the paper towels with a suitable solvent (e.g., water or ethanol, depending on the specific reaction context) from the outside edges moving inward to prevent dust generation.

    • Collect: Scoop the wet mass using a non-sparking tool and place it into a designated, sealable hazardous waste container.

    • Decontaminate: Wash the spill surface thoroughly with soap and water to remove residual pyrrolidinone and oxalate traces.

    Waste Disposal Plan

    Improper disposal of oxalate salts can lead to severe environmental toxicity, particularly in aquatic ecosystems where calcium chelation disrupts local biology.

    • Segregation: Do not mix 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate waste with general organic waste or strong oxidizers. It must be collected in a dedicated, chemically compatible container (e.g., HDPE).

    • Labeling: Affix a "Hazardous Waste" label immediately upon first use. The label must explicitly state: "Toxic/Irritant: Contains 5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate. Harmful if swallowed. Severe Eye Irritant."

    • Consumables: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be treated as solid hazardous waste and placed in a dedicated biohazard/chemical solid waste bin, not the municipal trash.

    • Disposal: Arrange for pickup by a licensed environmental health and safety (EHS) hazardous waste management company.

    References

    • Lan, C.-H., et al. (2004). Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. ResearchGate. Retrieved from [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate
    Reactant of Route 2
    5-(Aminomethyl)-1-methyl-2-pyrrolidinone oxalate
    © Copyright 2026 BenchChem. All Rights Reserved.